molecular formula C14H9ClF3NO2 B8070059 (Rac)-Efavirenz-d5

(Rac)-Efavirenz-d5

Cat. No.: B8070059
M. Wt: 320.70 g/mol
InChI Key: XPOQHMRABVBWPR-YAJIPLGWSA-N
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Description

(Rac)-Efavirenz-d5 is a useful research compound. Its molecular formula is C14H9ClF3NO2 and its molecular weight is 320.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-4-[2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/i1D2,2D2,8D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOQHMRABVBWPR-YAJIPLGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F)([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (Rac)-Efavirenz-d5: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Efavirenz-d5 is the deuterated analog of Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a particular focus on its role as an internal standard in bioanalytical methods. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside a discussion of the mechanism of action of its non-deuterated counterpart, Efavirenz. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Chemical Structure and Properties

This compound is a racemic mixture of the deuterated form of Efavirenz, where five hydrogen atoms on the cyclopropyl ring are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of Efavirenz in biological matrices.

Chemical Structure:

  • IUPAC Name: (±)-6-chloro-4-(cyclopropyl-d5-ethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one

  • Chemical Formula: C₁₄H₄D₅ClF₃NO₂

  • Molecular Weight: 320.71 g/mol [1]

The chemical structure of this compound is depicted below:

this compound Chemical Structure
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₄H₄D₅ClF₃NO₂[1]
Molecular Weight 320.71 g/mol [1]
CAS Number 1132642-95-5[1]
Unlabeled CAS Number 154598-52-4[1]
Appearance Off-White Solid[2]
Purity (by HPLC) >95%[1]
Storage Temperature 2-8°C Refrigerator[2]
Solubility Soluble in methanol, acetonitrile, DMSO, and ethanol.
Isotopic Enrichment ≥98% Deuterated forms (d₁-d₅)

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis can be logically divided into two main parts: the preparation of the deuterated cyclopropylacetylene and its subsequent coupling to the benzoxazinone core.

G cluster_0 Synthesis of d5-Cyclopropylacetylene cluster_1 Synthesis of Benzoxazinone Core A Deuterated Cyclopropane Carboxaldehyde B Wittig Reaction A->B PPh3=CHBr C 1,1-dibromo-2-(cyclopropyl-d5)ethene B->C D Elimination C->D n-BuLi E d5-Cyclopropylacetylene D->E I Coupling E->I F 2-amino-5-chlorobenzonitrile G Grignard Reaction F->G CF3-TMS, TBAF H 2-amino-5-chlorophenyl) (trifluoromethyl)methanone G->H H->I d5-Cyclopropylacetylene, n-BuLi J This compound I->J Cyclization (e.g., CDI)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of d5-Cyclopropylacetylene

  • Preparation of (Bromomethyl)triphenylphosphonium bromide: To a solution of triphenylphosphine in dry benzene, add an equimolar amount of carbon tetrabromide. Stir the reaction mixture at room temperature for 24 hours. The resulting precipitate of (bromomethyl)triphenylphosphonium bromide is filtered, washed with benzene, and dried under vacuum.

  • Wittig Reaction: To a suspension of (bromomethyl)triphenylphosphonium bromide in dry THF at -78 °C, add a solution of n-butyllithium in hexanes dropwise. After stirring for 1 hour, a solution of commercially available cyclopropane-d5-carboxaldehyde in dry THF is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product, 1,1-dibromo-2-(cyclopropyl-d5)ethene, is extracted with diethyl ether.

  • Elimination to d5-Cyclopropylacetylene: The crude 1,1-dibromo-2-(cyclopropyl-d5)ethene is dissolved in dry THF and cooled to -78 °C. Two equivalents of n-butyllithium in hexanes are added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is carefully quenched with water, and the volatile d5-cyclopropylacetylene is co-distilled with the solvent.

Step 2: Synthesis of this compound

  • Preparation of the Ketone Intermediate: 2-Amino-5-chlorobenzonitrile is reacted with trifluoromethyltrimethylsilane (TMS-CF₃) in the presence of a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) to yield (2-amino-5-chlorophenyl)(trifluoromethyl)methanone.

  • Coupling Reaction: The synthesized d5-cyclopropylacetylene is deprotonated with n-butyllithium at low temperature to form the lithium acetylide. This is then reacted with the (2-amino-5-chlorophenyl)(trifluoromethyl)methanone intermediate to form the corresponding tertiary alcohol.

  • Cyclization: The resulting amino alcohol is cyclized using a carbonylating agent such as 1,1'-carbonyldiimidazole (CDI) or phosgene to form the benzoxazinone ring of this compound. The final product is purified by column chromatography.

Mechanism of Action of Efavirenz

This compound is expected to have the same mechanism of action as its non-deuterated counterpart, Efavirenz. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[3] It allosterically binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus.[4][5] This binding induces a conformational change in the enzyme, which inhibits its polymerase activity and prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step for viral integration into the host genome.[3][6]

G ViralRNA Viral RNA Genome RT HIV-1 Reverse Transcriptase (RT) ViralRNA->RT Template ViralDNA Viral DNA RT->ViralDNA Reverse Transcription Efavirenz This compound Efavirenz->RT Allosteric Binding (Inhibition) Integration Integration into Host Genome ViralDNA->Integration Replication Viral Replication Integration->Replication

Caption: Mechanism of action of Efavirenz.

Application as an Internal Standard in LC-MS/MS

The primary application of this compound is as an internal standard for the accurate quantification of Efavirenz in biological samples using LC-MS/MS. Its stable isotope labeling ensures that it co-elutes with the unlabeled analyte and experiences similar ionization and matrix effects, leading to improved precision and accuracy of the analytical method.

Experimental Workflow

A typical workflow for the quantification of Efavirenz in plasma or other biological matrices using this compound as an internal standard is outlined below.

G Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Extraction Protein Precipitation & Sample Cleanup Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant

Caption: LC-MS/MS experimental workflow for Efavirenz quantification.

Detailed Experimental Protocol: Quantification of Efavirenz in Human Plasma

This protocol is adapted from a validated method for the analysis of Efavirenz.

4.2.1. Sample Preparation

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a 1 µg/mL solution of this compound in methanol (internal standard).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4.2.2. Liquid Chromatography Conditions

ParameterValue
LC System Agilent 1200 Series or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 5 min, hold for 2 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

4.2.3. Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer API 4000 or equivalent triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Efavirenz) Q1: 316.1 m/z, Q3: 244.1 m/z
MRM Transition (Efavirenz-d5) Q1: 321.1 m/z, Q3: 249.1 m/z
Collision Energy Optimized for each transition (typically 20-30 eV)
IonSpray Voltage 5500 V
Temperature 500°C

Characterization Data (Reference for Unlabeled Efavirenz)

While specific characterization data for this compound is not widely published, the following data for unlabeled Efavirenz can be used as a reference. The mass spectrum will show a +5 Da shift for the deuterated compound and its fragments containing the cyclopropyl group. NMR spectra will show the absence of signals corresponding to the cyclopropyl protons.

Mass Spectrometry

The fragmentation pattern of Efavirenz in positive ion mode typically involves the loss of the cyclopropylacetylene side chain and subsequent fragmentation of the benzoxazinone ring.

Precursor Ion (m/z)Product Ion (m/z)Description
316.1244.1Loss of the cyclopropylacetylene group
316.1168.0Further fragmentation of the benzoxazinone core

For this compound, the precursor ion would be at m/z 321.1. The major product ion resulting from the loss of the d5-cyclopropylacetylene group would be expected at m/z 244.1, while fragments retaining the deuterated moiety would show a corresponding mass shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz) of Efavirenz:

  • δ 8.5-9.5 (br s, 1H, NH)

  • δ 7.0-7.5 (m, 3H, Ar-H)

  • δ 2.5 (s, 1H, C≡CH)

  • δ 1.0-1.5 (m, 1H, cyclopropyl-CH)

  • δ 0.5-1.0 (m, 4H, cyclopropyl-CH₂)

In the ¹H NMR spectrum of this compound, the signals between δ 0.5 and 1.5 ppm corresponding to the cyclopropyl protons would be absent.

¹³C NMR (CDCl₃, 100 MHz) of Efavirenz:

  • δ 154 (C=O)

  • δ 110-145 (Ar-C)

  • δ 123 (q, J=287 Hz, CF₃)

  • δ 89 (C-4)

  • δ 85 (C≡C)

  • δ 75 (C≡C)

  • δ 8 (cyclopropyl-CH₂)

  • δ -1 (cyclopropyl-CH)

The ¹³C NMR spectrum of this compound would show characteristic splitting patterns for the carbons attached to deuterium atoms due to C-D coupling.

Conclusion

This compound is an indispensable tool for the accurate bioanalysis of Efavirenz. Its chemical and physical properties are well-suited for its application as an internal standard in mass spectrometry-based assays. This guide provides a comprehensive overview of its structure, properties, a plausible synthetic route, and detailed experimental protocols for its use. The information presented herein is intended to support researchers and drug development professionals in their work with this important analytical standard.

References

(Rac)-Efavirenz-d5: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Physicochemical Properties, Synthesis, and Analysis of a Key Deuterated Internal Standard

Introduction

(Rac)-Efavirenz-d5 is the deuterated form of (Rac)-Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. As a stable isotope-labeled internal standard, this compound is critical for the accurate quantification of Efavirenz in various biological matrices during preclinical and clinical development. This technical guide provides essential information for researchers, scientists, and drug development professionals on the core physicochemical properties, a representative analytical workflow, and the mechanistic context of Efavirenz.

Physicochemical and Quantitative Data

The fundamental properties of this compound are summarized in the table below, providing a clear reference for laboratory use.

PropertyValueReference(s)
CAS Number 1132642-95-5[1][2][3]
Molecular Weight 320.71 g/mol [1][2][4]
Molecular Formula C₁₄H₄D₅ClF₃NO₂[1][2][4]

Mechanism of Action of Efavirenz

Efavirenz is a potent and selective non-competitive inhibitor of HIV-1 reverse transcriptase (RT), a viral enzyme essential for the replication of the virus.[5][6][7] It binds to a hydrophobic pocket in the RT, distinct from the active site, inducing a conformational change that inhibits the enzyme's function.[5][7] This allosteric inhibition prevents the conversion of viral RNA into DNA, thereby halting the viral replication cycle.[6][7]

Efavirenz_Mechanism_of_Action cluster_virus HIV-1 Virus cluster_cell Host Cell Viral RNA Viral RNA HIV-1 RT HIV-1 Reverse Transcriptase Viral RNA->HIV-1 RT Binds Viral DNA Viral DNA HIV-1 RT->Viral DNA Reverse Transcription Replication Blocked Viral Replication Blocked HIV-1 RT->Replication Blocked Provirus Integration Integration into Host Genome Viral DNA->Provirus Integration Efavirenz Efavirenz Efavirenz->HIV-1 RT Allosteric Inhibition

Efavirenz Mechanism of Action

Metabolic Pathway of Efavirenz

The metabolism of Efavirenz is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, with CYP2B6 being the major enzyme responsible for its hydroxylation.[8][9][10][11] The primary metabolic pathway involves the formation of 8-hydroxyefavirenz, which is subsequently glucuronidated and excreted.[8][9] Genetic polymorphisms in CYP2B6 can significantly influence Efavirenz plasma concentrations, affecting both efficacy and the potential for adverse effects.[8][11]

Efavirenz_Metabolism cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism Efavirenz Efavirenz 8-hydroxyefavirenz 8-hydroxyefavirenz Efavirenz->8-hydroxyefavirenz CYP2B6 (major) 7-hydroxyefavirenz 7-hydroxyefavirenz Efavirenz->7-hydroxyefavirenz CYP2A6 (minor) Glucuronidated Metabolites Glucuronidated Metabolites 8-hydroxyefavirenz->Glucuronidated Metabolites UGTs 7-hydroxyefavirenz->Glucuronidated Metabolites UGTs Excretion Excretion Glucuronidated Metabolites->Excretion

Efavirenz Metabolic Pathway

Experimental Protocols

Representative Analytical Workflow for Quantification of Efavirenz in Biological Matrices

The quantification of Efavirenz in biological samples, such as plasma or tissue homogenates, is routinely performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as an ideal internal standard for this purpose due to its similar chemical properties and distinct mass.

1. Sample Preparation:

  • Protein Precipitation: To a 100 µL aliquot of the biological sample (e.g., plasma), add 300 µL of a protein precipitation agent (e.g., acetonitrile) containing the internal standard, this compound, at a known concentration.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject an aliquot of the prepared sample onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is typically used to achieve chromatographic separation of Efavirenz and the internal standard from endogenous matrix components.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for Efavirenz and this compound are monitored for quantification.

3. Data Analysis:

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of Efavirenz to this compound against the known concentrations of Efavirenz standards.

  • Quantification: The concentration of Efavirenz in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma) Add_IS_and_PPT Add this compound (IS) & Protein Precipitation Agent Biological_Sample->Add_IS_and_PPT Vortex_Centrifuge Vortex & Centrifuge Add_IS_and_PPT->Vortex_Centrifuge Collect_Supernatant Collect Supernatant Vortex_Centrifuge->Collect_Supernatant LC_Separation Liquid Chromatography (Reverse Phase C18) Collect_Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration & Ratio Calculation (Analyte/IS) MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Efavirenz Calibration_Curve->Quantification

References

Synthesis and Isotopic Labeling of (Rac)-Efavirenz-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of (Rac)-Efavirenz-d5, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz. This document details the synthetic pathway, experimental protocols, and relevant biological context for researchers in drug development and medicinal chemistry.

Introduction

Efavirenz is a potent antiretroviral medication used in the treatment of human immunodeficiency virus (HIV) type 1 infection.[1] Isotopic labeling, particularly with deuterium, is a critical tool in drug development. It can alter the pharmacokinetic profile of a drug, often by slowing down metabolism, which can lead to improved therapeutic efficacy and reduced formation of toxic metabolites.[2] this compound is labeled with five deuterium atoms on the cyclopropyl ring, a key site for metabolic activity. This guide outlines a plausible synthetic route to this compound and its underlying principles.

Synthesis of this compound

The synthesis of this compound can be conceptually divided into two main stages: the preparation of the isotopically labeled key intermediate, cyclopropyl-d5-acetylene, and its subsequent use in the construction of the final Efavirenz-d5 molecule.

Stage 1: Synthesis of Cyclopropyl-d5-acetylene

A plausible route to cyclopropyl-d5-acetylene involves the deuteration of a suitable precursor followed by conversion to the desired alkyne. One potential strategy begins with the deuteration of cyclopropyl methyl ketone.

Experimental Protocol: Deuteration of Cyclopropyl Methyl Ketone (Hypothetical)

  • Deuterium Exchange: To a solution of cyclopropyl methyl ketone in a suitable solvent (e.g., methanol-d4), a deuterium source such as deuterium oxide (D₂O) is added in the presence of a base catalyst (e.g., sodium deuteroxide, NaOD).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the exchange of the α-protons of the ketone and the protons on the cyclopropyl ring for deuterium atoms. The progress of the reaction can be monitored by ¹H NMR spectroscopy until the desired level of deuteration is achieved.

  • Work-up and Isolation: The reaction is quenched with a neutral aqueous solution, and the deuterated ketone is extracted with an organic solvent (e.g., diethyl ether). The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield cyclopropyl-d5-methyl ketone.

Experimental Protocol: Conversion to Cyclopropyl-d5-acetylene

The deuterated ketone can then be converted to the corresponding acetylene through a multi-step process:

  • Chlorination: The deuterated cyclopropyl methyl ketone is reacted with a chlorinating agent, such as phosphorus pentachloride (PCl₅), to form 1-cyclopropyl-1,1-dichloroethane-d5.

  • Double Dehydrochlorination: The resulting dichloroethane derivative is then treated with a strong base, such as potassium tert-butoxide in dimethyl sulfoxide (DMSO), to induce double dehydrochlorination, yielding cyclopropyl-d5-acetylene.[3]

  • Purification: The volatile cyclopropyl-d5-acetylene can be purified by distillation.

Stage 2: Synthesis of this compound

The final stage of the synthesis involves the coupling of cyclopropyl-d5-acetylene with a protected 2-amino-5-chlorophenyl trifluoromethyl ketone derivative, followed by cyclization to form the benzoxazinone ring system.

Experimental Protocol: Synthesis of this compound

  • Acetylide Formation: Cyclopropyl-d5-acetylene is treated with a strong base, such as n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C) to generate the lithium acetylide.

  • Addition to Ketone: The lithium acetylide of cyclopropyl-d5-acetylene is then added to a solution of a protected 2-amino-5-chlorophenyl trifluoromethyl ketone (e.g., with a p-methoxybenzyl protecting group on the amine). This addition reaction forms a tertiary alcohol intermediate.

  • Deprotection and Cyclization: The protecting group on the amino group is removed under appropriate conditions (e.g., acidic hydrolysis). The resulting amino alcohol is then cyclized to form the carbamate ring of Efavirenz. This cyclization can be achieved using a carbonyl-delivering agent such as 1,1'-carbonyldiimidazole (CDI) or triphosgene.[4]

  • Purification: The final product, this compound, is purified by column chromatography on silica gel to yield the desired compound as an off-white solid.[5]

Quantitative Data

ParameterValueReference
This compound
Molecular FormulaC₁₄H₄D₅ClF₃NO₂[6]
Molecular Weight320.71 g/mol [6]
CAS Number1132642-95-5[6]
AppearanceOff-White Solid[5]
Purity (HPLC)>95%[6]
Storage Temperature-20°C[6]
Efavirenz (Unlabeled)
Molecular FormulaC₁₄H₉ClF₃NO₂
Molecular Weight315.67 g/mol
CAS Number154598-52-4[6]
Ki (HIV-1 Reverse Transcriptase)2.93 nM[3]
IC₉₅ (HIV-1 Replication)1.5 nM[3]

Mechanism of Action and Metabolism

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a non-catalytic site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits the enzyme's activity and blocks the conversion of viral RNA into DNA, thus halting viral replication.[7]

Efavirenz_Mechanism_of_Action HIV-1 Virus HIV-1 Virus Host Cell Host Cell HIV-1 Virus->Host Cell Enters Viral RNA Viral RNA Host Cell->Viral RNA Releases Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Reverse Transcriptase->Viral RNA Catalyzes Inhibition Inhibition Reverse Transcriptase->Inhibition Integration into Host DNA Integration into Host DNA Viral DNA->Integration into Host DNA Integrates Efavirenz Efavirenz Efavirenz->Reverse Transcriptase Binds to Inhibition->Viral RNA Blocks Transcription

Figure 1: Mechanism of Action of Efavirenz.

The metabolism of Efavirenz is primarily mediated by the cytochrome P450 enzyme system in the liver, with CYP2B6 being the major enzyme responsible for its hydroxylation to inactive metabolites. These metabolites are then further conjugated, typically with glucuronic acid, and excreted.

Efavirenz_Metabolism Efavirenz Efavirenz 8-hydroxyefavirenz 8-hydroxyefavirenz Efavirenz->8-hydroxyefavirenz CYP2B6 (major) 7-hydroxyefavirenz 7-hydroxyefavirenz Efavirenz->7-hydroxyefavirenz CYP2A6 (minor) Glucuronide Conjugates Glucuronide Conjugates 8-hydroxyefavirenz->Glucuronide Conjugates UGT2B7 7-hydroxyefavirenz->Glucuronide Conjugates UGTs Excretion Excretion Glucuronide Conjugates->Excretion

Figure 2: Metabolic Pathway of Efavirenz.

Conclusion

This technical guide provides a foundational understanding of the synthesis and isotopic labeling of this compound. The detailed, albeit partially hypothetical, experimental protocols offer a practical starting point for researchers. The inclusion of quantitative data and diagrams of the mechanism of action and metabolism are intended to provide a comprehensive resource for professionals in the field of drug development. Further research into optimizing the deuteration and subsequent synthetic steps will be valuable for the efficient production of this and other isotopically labeled compounds.

References

Commercial Suppliers and Technical Guide for (Rac)-Efavirenz-d5 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing (Rac)-Efavirenz-d5, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor Efavirenz, this guide provides an in-depth overview of commercial suppliers, key product specifications, and detailed experimental protocols for its application as an internal standard in bioanalytical methods.

Commercial Availability

This compound is available from several reputable suppliers specializing in stable isotope-labeled compounds for research purposes. The following table summarizes the key quantitative data for the products offered by prominent vendors.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Pack Sizes
LGC Standards (Distributor for Toronto Research Chemicals) rac Efavirenz-d5 (major)1132642-95-5C₁₄H₄D₅ClF₃NO₂320.71>95% (HPLC)[1]0.5 mg, 5 mg[2]
MedchemExpress This compound2749807-27-8C₁₄H₄D₅ClF₃NO₂320.71Not specified1 mg[3]
Pharmaffiliates rac Efavirenz-d5 (major)1132642-95-5C₁₄H₄D₅ClF₃NO₂320.71Not specifiedInquire for details
Santa Cruz Biotechnology rac Efavirenz-d5154598-52-4C₁₄H₄D₅ClF₃NO₂320.71Not specifiedInquire for details

Note: Isotopic enrichment is a critical parameter for deuterated standards. While not always publicly available on product datasheets, this information is typically detailed in the Certificate of Analysis (CoA) provided with the product upon purchase. Researchers should always consult the CoA for lot-specific isotopic enrichment data.

Role in Research and Drug Development

Stable isotope-labeled compounds like this compound are invaluable tools in pharmacokinetic and bioanalytical studies.[4] The incorporation of deuterium atoms results in a molecule that is chemically identical to the parent drug but has a higher mass. This mass difference allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard for quantitative analysis of Efavirenz in biological matrices such as plasma, serum, and tissue homogenates.[5] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it compensates for variability in sample preparation and instrument response, leading to improved accuracy and precision of the analytical method.

Experimental Protocols

The following is a representative, detailed methodology for the quantification of Efavirenz in human plasma using this compound as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is adapted from established methods for Efavirenz analysis.[6][7]

Preparation of Stock and Working Solutions
  • Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz reference standard in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Efavirenz stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the this compound IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in a 1.5 mL microcentrifuge tube.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A gradient program should be optimized to ensure good separation of Efavirenz from matrix components. A typical gradient might start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on which provides better sensitivity for Efavirenz.

    • Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both Efavirenz and this compound. The exact m/z values will depend on the ionization mode and adducts formed. For example, in negative ion mode, the transition for Efavirenz is approximately m/z 314.0 -> 244.0. The transition for this compound would be approximately m/z 319.0 -> 249.0. These transitions must be optimized on the specific instrument being used.

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of Efavirenz to the internal standard (this compound) against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Determine the concentration of Efavirenz in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample ppt Protein Precipitation (e.g., Acetonitrile) plasma->ppt is This compound Internal Standard is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Collection centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms peak_integration Peak Area Integration ms->peak_integration calibration_curve Calibration Curve (Peak Area Ratio vs. Conc.) peak_integration->calibration_curve quantification Quantification of Efavirenz calibration_curve->quantification

Caption: A typical bioanalytical workflow for the quantification of Efavirenz.

pk_study_concept cluster_dosing Dosing cluster_sampling Biological Sampling cluster_analysis Bioanalysis cluster_pk_modeling Pharmacokinetic Modeling drug_admin Drug Administration (Efavirenz) blood_sampling Blood/Plasma Sampling (Time Course) drug_admin->blood_sampling sample_prep Sample Preparation with This compound (IS) blood_sampling->sample_prep lcms LC-MS/MS Quantification sample_prep->lcms conc_time_profile Concentration-Time Profile lcms->conc_time_profile pk_parameters PK Parameters (AUC, Cmax, T1/2) conc_time_profile->pk_parameters

Caption: Role of deuterated standard in a pharmacokinetic study.

References

A Technical Guide to Deuterium-Labeled Efavirenz for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of deuterium-labeled efavirenz, a critical tool in contemporary pharmaceutical research. This document details its synthesis, physicochemical properties, and applications, with a focus on its use in metabolic studies and as an internal standard in bioanalytical methods. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a laboratory setting.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Understanding its pharmacokinetics, metabolism, and potential drug-drug interactions is crucial for optimizing its therapeutic efficacy and safety. Deuterium-labeled efavirenz, most commonly as efavirenz-d5, serves as an invaluable tool for researchers in these investigations. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, provides a distinct mass signature that allows for precise quantification in complex biological matrices without altering the fundamental chemical properties of the molecule. This guide explores the core aspects of deuterium-labeled efavirenz for research applications.

Physicochemical Properties

Efavirenz is a crystalline powder that is practically insoluble in water.[1] The introduction of deuterium atoms into the cyclopropyl moiety results in a mass shift that is readily detectable by mass spectrometry, forming the basis of its utility as an internal standard.

Table 1: Physicochemical Properties of Efavirenz and Deuterium-Labeled Efavirenz

PropertyEfavirenzEfavirenz-d5Reference(s)
Chemical Formula C₁₄H₉ClF₃NO₂C₁₄H₄D₅ClF₃NO₂[1][2]
Molecular Weight 315.68 g/mol 320.71 g/mol [1][2]
Appearance White to slightly pink crystalline powderSolid[1][3]
Water Solubility <10 µg/mLNot explicitly stated, expected to be similar to efavirenz[1]
Melting Point Approximately 139-141 °CNot available
LogP ~4.6Not available, expected to be similar to efavirenz
Isotopic Purity N/A≥98% deuterated forms (d₁-d₅)[3]
Mass Shift (vs. unlabeled) N/A+5 Da[2]

Synthesis of Deuterium-Labeled Efavirenz (Efavirenz-d5)

Plausible Synthetic Pathway for Efavirenz-d5

The synthesis would likely proceed through the following key steps:

  • Synthesis of Deuterated Cyclopropyl Precursor: The synthesis of cyclopropyl-d5-acetylene is the critical step. This could potentially be achieved through the reduction of a suitable cyclopropyl precursor with a deuterium source, such as deuterium gas (D₂) over a catalyst, or by using deuterated reducing agents. Another approach could involve the deuteration of a pre-existing cyclopropylacetylene derivative.

  • Coupling Reaction: The deuterated cyclopropyl-d5-acetylene would then be coupled with a protected 4-chloro-2-aminophenyl trifluoromethyl ketone derivative.

  • Cyclization: The final step involves the cyclization of the intermediate to form the benzoxazinone ring structure of efavirenz-d5.

It is important to note that this is a generalized and hypothetical pathway. The actual synthesis would require significant optimization of reaction conditions, catalysts, and purification methods to achieve high isotopic purity and yield. For research purposes, it is highly recommended to procure efavirenz-d5 from a reputable chemical supplier who can provide a certificate of analysis detailing its purity and isotopic enrichment.[2][3][4]

Metabolism of Efavirenz

Efavirenz is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[5][6][7] Understanding these pathways is crucial for predicting drug interactions and inter-individual variability in drug response.

Major Metabolic Pathways

The primary metabolic pathway of efavirenz involves hydroxylation reactions, followed by glucuronidation.

  • 8-Hydroxylation: The major metabolic route is the hydroxylation at the 8-position of the aromatic ring to form 8-hydroxyefavirenz. This reaction is predominantly catalyzed by the CYP2B6 enzyme.[5][8]

  • 7-Hydroxylation: A minor pathway involves hydroxylation at the 7-position to form 7-hydroxyefavirenz, primarily mediated by CYP2A6.[8]

  • Secondary Metabolism: The primary hydroxylated metabolites can undergo further oxidation to form dihydroxy metabolites, such as 8,14-dihydroxyefavirenz.[5]

  • Glucuronidation: The hydroxylated metabolites are subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form water-soluble glucuronides, which are then excreted.[5]

Signaling Pathway Diagram

Efavirenz_Metabolism Efavirenz Efavirenz Metabolite1 8-Hydroxyefavirenz (Major) Efavirenz->Metabolite1 CYP2B6 >> CYP3A4, CYP2A6 Metabolite2 7-Hydroxyefavirenz (Minor) Efavirenz->Metabolite2 CYP2A6 Metabolite3 8,14-Dihydroxyefavirenz Metabolite1->Metabolite3 CYP2B6 Glucuronides Glucuronide Conjugates Metabolite1->Glucuronides UGTs Metabolite2->Glucuronides UGTs Metabolite3->Glucuronides UGTs Excretion Excretion Glucuronides->Excretion Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Add_IS Add Efavirenz-d5 (Internal Standard) Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Efavirenz Calibration_Curve->Quantification Metabolic_Stability_Logic Start Start Incubation (Efavirenz + HLMs + NADPH) Time_Points Collect Aliquots at Different Time Points Start->Time_Points Quench Quench Reaction (e.g., Cold Acetonitrile + IS) Time_Points->Quench Analysis LC-MS/MS Analysis of Remaining Efavirenz Quench->Analysis Data_Processing Data Processing and Calculation Analysis->Data_Processing Results Determine: - Half-life (t½) - Intrinsic Clearance (CLint) Data_Processing->Results

References

An In-depth Technical Guide on the Safety and Handling of (Rac)-Efavirenz-d5

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

(Rac)-Efavirenz-d5 is a stable isotope-labeled form of Efavirenz.[3][4] The key physical and chemical identifiers are summarized below.

PropertyValueReference
Chemical Name 6-Chloro-4-(2-cyclopropyl-d5-ethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one[2]
Synonyms DMP 266-d5, L 743726-d5, Stocrin-d5, Sustiva-d5[2]
CAS Number 1132642-95-5[1][3]
Molecular Formula C₁₄H₄D₅ClF₃NO₂[1][3]
Molecular Weight 320.71 g/mol [1][3]
Appearance Off-White Solid[2]
Purity >95% (HPLC)[3]
Storage Temperature -20°C or 2-8°C Refrigerator[2][3]

Hazard Identification and GHS Classification

Based on the Safety Data Sheet for Efavirenz, the compound is classified with significant health hazards. The GHS classification highlights risks of organ damage, reproductive toxicity, and carcinogenicity.

Hazard ClassHazard CategoryGHS CodeHazard Statement
Acute Toxicity (Oral)4H302Harmful if swallowed.
Serious Eye Damage/Eye Irritation2AH319Causes serious eye irritation.
Carcinogenicity (Inhalation)2H351Suspected of causing cancer if inhaled.
Reproductive Toxicity1BH360DMay damage the unborn child.
Specific Target Organ Toxicity (Repeated Exposure)1H372Causes damage to organs (Central nervous system, Skin) through prolonged or repeated exposure.

Data derived from the Efavirenz Solid Formulation Safety Data Sheet[5].

GHS_Hazard_Classification cluster_GHS GHS Hazard Classification for Efavirenz Hazard Hazard Acute_Tox Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed Eye_Irrit Eye Irritation Category 2A H319: Causes serious eye irritation Carcinogenicity Carcinogenicity (Inhalation) Category 2 H351: Suspected of causing cancer Repro_Tox Reproductive Toxicity Category 1B H360D: May damage the unborn child STOT_RE STOT (Repeated Exposure) Category 1 H372: Causes damage to organs (CNS, Skin) Classification Classification Statement Statement

Caption: GHS Hazard Classifications for Efavirenz.

Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of the compound, strict adherence to safety protocols is mandatory. The following workflow outlines the essential steps for safe handling.

Safe_Handling_Workflow Start Begin Handling Assess_Risk 1. Conduct Risk Assessment Obtain special instructions before use. Start->Assess_Risk Wear_PPE 2. Wear Appropriate PPE (Gloves, Gown, Eye/Face Protection) Assess_Risk->Wear_PPE Use_Ventilation 3. Use in a Well-Ventilated Area (Fume hood recommended) Wear_PPE->Use_Ventilation Avoid_Contact 4. Avoid Contact and Dust Formation Do not breathe dust/mist. Use_Ventilation->Avoid_Contact No_Consumables 5. Prohibit Eating, Drinking, Smoking in the work area. Avoid_Contact->No_Consumables Wash_Hands 6. Wash Hands Thoroughly After handling. No_Consumables->Wash_Hands Store_Properly 7. Store in a Locked, Tightly Closed Container (2-8°C or -20°C) Wash_Hands->Store_Properly End End Handling Store_Properly->End

Caption: Recommended workflow for safely handling this compound.

A summary of recommended personal protective equipment is provided below.

Protection TypeSpecificationReference
Eye/Face Protection Wear safety glasses with side-shields or goggles. Use a face shield if splashing is possible.[5][6]
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a laboratory coat or gown.[5][6]
Respiratory Protection If dusts are generated, use a NIOSH-approved particulate respirator.[5]
Hygiene Measures Do not eat, drink or smoke when using this product. Wash hands and contaminated skin thoroughly after handling.[5][6]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical. The following diagram details the recommended procedures for various routes of exposure.

First_Aid_Procedures cluster_Routes First-Aid Response by Exposure Route Exposure Exposure Event Inhalation Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. Exposure->Inhalation:head Breathed in Skin_Contact Skin Contact Immediately flush skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention. Wash clothing before reuse. Exposure->Skin_Contact:head On skin Eye_Contact Eye Contact Flush eyes with water as a precaution for at least 15 minutes. Remove contact lenses, if present and easy to do. Seek medical attention if irritation develops. Exposure->Eye_Contact:head In eyes Ingestion Ingestion DO NOT induce vomiting. Rinse mouth thoroughly with water. Seek medical attention immediately. Exposure->Ingestion:head Swallowed

Caption: First-aid measures for different routes of exposure to Efavirenz.

Accidental Release and Disposal Measures

Accidental Release:

  • Personal Precautions: Wear appropriate personal protective equipment (PPE) as described in Section 3. Avoid breathing dust and prevent contact with skin and eyes.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Containment and Cleanup: Sweep up or vacuum up spillage and collect in suitable container for disposal. Avoid generating dust.

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Toxicological Information

The toxicological profile of Efavirenz indicates significant health risks with repeated exposure.

  • Target Organs: Central nervous system, Skin.[5][6]

  • Reproductive Toxicity: Efavirenz is known to be teratogenic and may harm the unborn child.[5][6]

  • Carcinogenicity: It is suspected of causing cancer if inhaled.[5]

It is imperative for all personnel handling this compound to be fully aware of these potential health effects and to take all necessary precautions to minimize exposure. This guide should be used in conjunction with a full, formal risk assessment conducted by the user's institution.

References

Understanding the Racemic Nature of (Rac)-Efavirenz: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV-1, is a chiral molecule administered as a single enantiomer, (S)-Efavirenz. This technical guide provides an in-depth exploration of the racemic nature of Efavirenz, detailing the significant differences in pharmacological activity and toxicological profiles between its (S)- and (R)-enantiomers. The synthesis of racemic Efavirenz, its chiral separation, and the underlying mechanisms of action and toxicity are presented with detailed experimental protocols and quantitative data. This document serves as a comprehensive resource for researchers and professionals involved in the development and study of chiral drugs.

Introduction to Chirality in Efavirenz

Efavirenz possesses a single chiral center, leading to the existence of two enantiomers: (S)-Efavirenz and (R)-Efavirenz. In pharmaceutical development, it is crucial to understand the distinct properties of each enantiomer, as they can exhibit profound differences in efficacy and safety. The therapeutic activity of Efavirenz is attributed almost exclusively to the (S)-enantiomer, which is a potent inhibitor of HIV-1 reverse transcriptase.[1] Conversely, the (R)-enantiomer is largely inactive. This stereoselectivity underscores the importance of asymmetric synthesis or efficient chiral resolution to produce enantiomerically pure (S)-Efavirenz for clinical use.

Synthesis and Chiral Separation

Synthesis of Racemic Efavirenz

The synthesis of racemic Efavirenz can be achieved through a multi-step process culminating in the cyclization of a key amino alcohol intermediate. The following protocol is adapted from established methodologies for Efavirenz and its analogs.[2][3][4]

Experimental Protocol: Synthesis of Racemic Efavirenz

  • Stage 1: Formation of the Propargyl Alcohol Intermediate.

    • Dissolve cyclopropylacetylene (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., argon).

    • Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78°C. Stir the resulting lithium acetylide solution for 30 minutes.

    • In a separate flask, dissolve 2-amino-5-chlorobenzotrifluoride (1.0 eq) in anhydrous THF.

    • Add the ketone solution dropwise to the lithium acetylide solution at -78°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol by column chromatography.

  • Stage 2: Cyclization to Racemic Efavirenz.

    • Dissolve the racemic amino alcohol from Stage 1 (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Add 1,1'-carbonyldiimidazole (CDI) (1.5 eq) portion-wise at room temperature.[2]

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring for the formation of the benzoxazinone ring by TLC or HPLC.

    • Cool the reaction mixture and concentrate under reduced pressure to remove the THF.

    • Dissolve the residue in ethyl acetate and wash successively with 1M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure racemic Efavirenz.

Chiral Separation of Efavirenz Enantiomers

The separation of (S)- and (R)-Efavirenz is critical for both analytical and preparative purposes. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method.[5][6][7]

Experimental Protocol: Chiral HPLC Separation (Normal-Phase)

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or an equivalent cellulose-based chiral column.[5][7]

  • Mobile Phase: n-Hexane: Isopropyl alcohol (IPA) (90:10, v/v).[5][7]

  • Flow Rate: 1.0 mL/min.[5][7]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 254 nm.[5][7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic Efavirenz sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the prepared sample.

    • Monitor the chromatogram for the separation of the two enantiomers. The retention times for (R)-Efavirenz and (S)-Efavirenz are approximately 7.5 and 9.2 minutes, respectively, under similar conditions.[6]

Comparative Pharmacology and Pharmacokinetics

The pharmacological activity of Efavirenz is highly stereoselective. The (S)-enantiomer is responsible for the therapeutic effect, while the (R)-enantiomer is considered inactive.

Parameter(S)-Efavirenz(R)-EfavirenzReference(s)
Mechanism of Action Non-competitive inhibitor of HIV-1 reverse transcriptase, binding to an allosteric site.Inactive as an inhibitor of HIV-1 reverse transcriptase.[1]
Binding Affinity (Kd) Equilibrium dissociation constant for the p66/p51 heterodimer-EFV complex is 92 nM (for the racemate).[8][9]Not active, binding affinity is negligible.[1]
Metabolism Primarily metabolized by CYP2B6 to 8-hydroxyefavirenz. Also a substrate for CYP3A4.[10]Metabolized at a rate approximately 1/10th that of (S)-Efavirenz.
Cmax (600 mg single dose) 4.0 ± 1.7 µg/mLData not available due to lack of clinical use.[11]
AUC (0,24h) 57.1 ± 27.3 µg·h/mLData not available.[11]
Trough Concentration 1.64 ± 0.93 µg/mLData not available.[11]

Differential Toxicology and Side Effects

The adverse effects of Efavirenz, particularly its central nervous system (CNS) side effects, are a significant clinical concern. Evidence suggests that the neurotoxicity is mediated, at least in part, by the major metabolite of (S)-Efavirenz, 8-hydroxyefavirenz.[12][13]

Adverse Effect(S)-Efavirenz and its Metabolites(R)-EfavirenzReference(s)
Neurotoxicity Associated with dizziness, insomnia, vivid dreams, and in severe cases, depression and psychosis.[14] The 8-hydroxy metabolite is a more potent neurotoxin than the parent compound.[12]Not clinically evaluated for neurotoxicity.
Mechanism of Neurotoxicity Inhibition of mitochondrial complex I, leading to decreased ATP production and increased reactive oxygen species (ROS).[15][16][17] Disruption of calcium homeostasis and alteration of lipid metabolism in the brain have also been implicated.[18][19]The mechanism of toxicity has not been studied.
Hepatotoxicity Can cause serum enzyme elevations and, uncommonly, clinically apparent acute liver injury, likely due to a hypersensitivity reaction.[20]Not clinically evaluated for hepatotoxicity.

Visualizing the Pathways

Synthesis and Separation Workflow

G Workflow for Racemic Efavirenz Synthesis and Chiral Separation cluster_synthesis Synthesis of Racemic Efavirenz cluster_separation Chiral Separation start Starting Materials (Cyclopropylacetylene, 2-amino-5-chlorobenzotrifluoride) intermediate Formation of Racemic Amino Alcohol Intermediate start->intermediate Lithium Acetylide Addition racemate Cyclization to Racemic Efavirenz intermediate->racemate Carbonyl-diimidazole hplc Chiral HPLC racemate->hplc Injection s_enantiomer (S)-Efavirenz hplc->s_enantiomer r_enantiomer (R)-Efavirenz hplc->r_enantiomer

Caption: Workflow of racemic Efavirenz synthesis and subsequent chiral separation.

Mechanism of (S)-Efavirenz Action and Neurotoxicity

G Mechanism of (S)-Efavirenz Action and Neurotoxicity cluster_action Antiviral Action cluster_toxicity Neurotoxicity Pathway s_efavirenz_action (S)-Efavirenz rt HIV-1 Reverse Transcriptase s_efavirenz_action->rt Allosteric Binding inhibition Inhibition of Viral RNA to DNA Conversion rt->inhibition s_efavirenz_tox (S)-Efavirenz cyp2b6 CYP2B6 (Liver, Brain) s_efavirenz_tox->cyp2b6 metabolite 8-hydroxy-efavirenz cyp2b6->metabolite mitochondria Mitochondrial Complex I metabolite->mitochondria Inhibition ca_homeostasis Altered Calcium Homeostasis metabolite->ca_homeostasis Disruption atp_ros Decreased ATP Increased ROS mitochondria->atp_ros neurotoxicity Neuronal Dysfunction (CNS Side Effects) atp_ros->neurotoxicity ca_homeostasis->neurotoxicity

Caption: Antiviral action and proposed neurotoxicity pathway of (S)-Efavirenz.

Conclusion

The racemic nature of Efavirenz presents a classic example of stereoselectivity in pharmacology. The therapeutic benefit is solely derived from the (S)-enantiomer, while the potential for adverse effects, particularly neurotoxicity, is also linked to this enantiomer and its primary metabolite. The (R)-enantiomer is essentially inactive, making its presence in the final drug product an impurity that must be controlled. A thorough understanding of the synthesis, chiral separation, and distinct biological properties of each enantiomer is paramount for the development of safe and effective antiretroviral therapies. The detailed protocols and compiled data in this guide provide a valuable resource for researchers and professionals in the field, facilitating further investigation and development in the area of chiral pharmaceuticals.

References

Methodological & Application

Application Note: High-Throughput Quantification of Efavirenz in Biological Matrices using (Rac)-Efavirenz-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] Therapeutic drug monitoring of efavirenz is crucial to ensure optimal viral suppression and minimize concentration-dependent side effects. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of efavirenz in biological matrices, such as plasma and hair. The method employs (Rac)-Efavirenz-d5, a stable isotope-labeled internal standard, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[2][3]

Stable isotope-labeled internal standards like this compound are the preferred choice for quantitative LC-MS/MS assays due to their similar physicochemical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects.[2][3] This leads to more reliable and reproducible quantification.

Experimental Workflow

workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification p1 Prepare Calibration Standards & QCs p2 Spike Biological Matrix with Efavirenz & this compound (IS) p1->p2 p3 Protein Precipitation / Extraction p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 Inject Sample onto LC Column p4->a1 Transfer to Autosampler a2 Chromatographic Separation a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Tandem Mass Spectrometry (MS/MS) Detection (MRM) a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 Acquire Data d2 Calculate Peak Area Ratios d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Efavirenz Concentration d3->d4

Figure 1: General experimental workflow for the quantification of Efavirenz.

Protocols

1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

  • Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.[1]

  • Working Standard Solutions: Prepare working solutions by serially diluting the stock solutions in an appropriate solvent (e.g., methanol or acetonitrile).

  • Calibration Standards: Prepare calibration standards by spiking drug-free biological matrix (e.g., human plasma) with the appropriate working standard solutions to achieve a desired concentration range (e.g., 1.0 - 2,500 ng/mL).[4][5]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

2. Sample Preparation (Protein Precipitation)

This protocol is a general guideline and may require optimization for different biological matrices.

  • To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 100 µL of the internal standard working solution (e.g., 10 ng/mL this compound in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and dilute with an equal volume of water (or as needed for the specific method).[4][5]

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Method

The following are typical LC-MS/MS parameters and may need to be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters

ParameterExample Value
Column C18 reverse-phase column (e.g., Agilent Poroshell C18)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min[1][4][5]
Injection Volume 5 - 10 µL
Column Temperature 40 °C
Gradient Isocratic or gradient elution tailored to achieve separation
Run Time 3 - 5 minutes[1][4][5]

Mass Spectrometry (MS) Parameters

ParameterExample Value
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[1][4][5]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1
Ion Source Temp. 500 °C
Collision Gas Argon

Table 1: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Efavirenz316.0244.0Positive[1]
Efavirenz314.2243.9Negative[4][5]
This compound321.0246.0Positive[1]

Method Validation Data

The following tables summarize the performance characteristics of a validated LC-MS/MS method for efavirenz using a stable isotope-labeled internal standard.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

ParameterResult
Linearity Range 1.0 - 2,500 ng/mL[4][5]
Correlation Coefficient (r²) > 0.99[4][5]
LLOQ 1.0 ng/mL[4][5]

Table 3: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.09.24[4][5]112[4][5]12.3[4][5]108[4][5]
Low QC3.06.42[4][5]111[4][5]9.18[4][5]108[4][5]
Mid QC1002.41[4][5]100[4][5]3.03[4][5]95.2[4][5]
High QC20003.55[4][5]103[4][5]4.56[4][5]98.5[4][5]

Data adapted from Srivastava et al., 2013, which used ¹³C₆-Efavirenz as the internal standard, demonstrating typical performance for a stable isotope-labeled IS method.

The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, selective, and reliable approach for the quantitative analysis of efavirenz in biological matrices. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring high-quality data for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The provided protocols and performance data serve as a comprehensive guide for researchers and drug development professionals in implementing this methodology.

References

Application Note: Quantification of Efavirenz in Human Plasma by LC-MS/MS Using (Rac)-Efavirenz-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of human immunodeficiency virus (HIV) type 1 infections. Therapeutic drug monitoring of efavirenz is crucial to ensure efficacy and minimize toxicity, as plasma concentrations can vary significantly among patients. This application note details a robust and sensitive method for the quantification of efavirenz in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, (Rac)-Efavirenz-d5, to ensure high accuracy and precision. The sample preparation is a straightforward protein precipitation procedure, making it suitable for high-throughput analysis.

Experimental Protocols

Materials and Reagents
  • Efavirenz analytical standard

  • This compound (internal standard, IS)[1]

  • HPLC-grade acetonitrile and methanol

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (K2-EDTA)

Stock and Working Solutions Preparation
  • Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve efavirenz in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.[1]

  • Efavirenz Working Solutions: Prepare serial dilutions of the efavirenz stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with methanol.[1]

    Store all stock and working solutions at -80°C.[1]

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples and standards on ice.

  • To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 100 µL of the internal standard working solution in acetonitrile.[2][3]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: Agilent Poroshell C18 (2.7 µm, 4.6 × 50 mm) or equivalent[1]

  • Mobile Phase A: 0.1% Formic acid in water[2][3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[2][3]

  • Flow Rate: 0.3 mL/min[2][3]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C[1]

  • Elution: A gradient or isocratic elution can be used. A typical run time is 3-5 minutes.[1][2][3]

Tandem Mass Spectrometry:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative[1][2][3]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Positive Ionization Mode:

      • Efavirenz: m/z 316 → 244 (Quantifier)[1]

      • This compound: m/z 321 → 246[1]

    • Negative Ionization Mode:

      • Efavirenz: m/z 314.2 → 243.9[2][3]

      • Efavirenz-d5 (as ¹³C₆-Efavirenz): m/z 320.2 → 249.9[2][3]

Data Presentation

The method was validated according to regulatory guidelines. The quantitative performance is summarized in the tables below.

Table 1: Calibration Curve and Linearity
ParameterValue
Linearity Range1.0 - 2,500 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantitation (LLOQ)1.0 ng/mL[2][3]
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.09.2411212.3108
Low QC (LQC)4.06.421119.18108
Medium QC (MQC)802.411003.0395.2
High QC (HQC)20003.151054.56102

Data synthesized from representative studies.[2][3]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (50 µL) add_is Add IS in Acetonitrile (100 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Quantification calibration->quantification

Caption: Workflow for the quantification of efavirenz in human plasma.

Logical Relationship of Method Validation

method_validation cluster_performance Performance Characteristics cluster_stability Stability Assessment center_node Validated LC-MS/MS Method linearity Linearity & Range center_node->linearity precision Precision center_node->precision accuracy Accuracy center_node->accuracy lloq LLOQ center_node->lloq selectivity Selectivity center_node->selectivity freeze_thaw Freeze-Thaw center_node->freeze_thaw bench_top Bench-Top center_node->bench_top long_term Long-Term center_node->long_term

Caption: Key parameters for method validation.

References

Application Note: High-Throughput Quantification of Efavirenz in Human Plasma Using LC-MS/MS with (Rac)-Efavirenz-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Efavirenz in human plasma. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2][3] Therapeutic drug monitoring of Efavirenz is crucial to ensure optimal viral suppression and minimize dose-related side effects. This method utilizes a simple protein precipitation for sample preparation and (Rac)-Efavirenz-d5 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The described method is suitable for high-throughput analysis in clinical research and pharmacokinetic studies.

Introduction

Efavirenz is a cornerstone of highly active antiretroviral therapy (HAART) for the management of HIV-1 infection.[2][3] It functions by non-competitively inhibiting the viral enzyme reverse transcriptase, which is essential for viral replication.[1] Monitoring plasma concentrations of Efavirenz is important due to significant inter-individual pharmacokinetic variability and the correlation between drug exposure and both therapeutic efficacy and central nervous system (CNS) side effects.[4]

This application note presents a validated LC-MS/MS method for the determination of Efavirenz in human plasma, employing this compound as the internal standard. The use of a stable isotope-labeled internal standard like Efavirenz-d5 is advantageous as it closely mimics the chromatographic and ionization behavior of the analyte, thereby compensating for matrix effects and improving the accuracy and precision of the assay.[1][5] The method involves a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation and detection using tandem mass spectrometry.

Experimental

Materials and Reagents
  • Efavirenz and this compound were purchased from Toronto Research Chemicals Inc. (Toronto, Canada).[6]

  • Methanol (Gradient grade) and Acetonitrile (LC-MS grade) were obtained from Merck (Darmstadt, Germany) and Honeywell International Inc. (Mexico City, Mexico), respectively.[6]

  • Formic acid was of analytical grade.

  • Drug-free human plasma was sourced from an accredited biobank.

Standard and Quality Control Sample Preparation

Stock solutions of Efavirenz (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol and acetonitrile, respectively.[6] Working solutions were prepared by diluting the stock solutions in methanol.[6] Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the Efavirenz working solution into drug-free human plasma.

Sample Preparation

A simple and rapid protein precipitation method was employed for plasma sample extraction.[1][5]

  • To 50 µL of plasma sample (blank, standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard, this compound, at a concentration of 10 ng/mL.[1][5]

  • Vortex the mixture for 10 minutes at 500 rpm.[1][5]

  • Centrifuge the samples at 3500 rpm for 10 minutes to precipitate proteins.[1][5]

  • Transfer 70 µL of the supernatant to a clean 96-well plate.[1][5]

  • Dilute the supernatant with 70 µL of milli-Q water.[1][5]

  • Vortex the plate for 10 minutes at 500 rpm and then centrifuge at 3500 rpm for 10 minutes.[1][5]

  • Inject 10 µL of the final extract into the LC-MS/MS system.[1][5]

LC-MS/MS Instrumentation and Conditions

Analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Agilent Poroshell C18 (2.7 µm, 4.6 × 50 mm)[6]
Mobile Phase A 0.1% Formic acid in Water[1][5]
Mobile Phase B 0.1% Formic acid in Acetonitrile[1][5]
Flow Rate 0.5 mL/min[6]
Gradient Isocratic elution with 80% Mobile Phase B[6]
Column Temperature 30°C[6]
Injection Volume 10 µL[1][5]
Total Run Time 3 minutes[6]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Efavirenz) 316 → 244[6]
MRM Transition (this compound) 321 → 249 (inferred from Efavirenz-d5)
Dwell Time 200 ms[6]
Declustering Potential (DP) 81 V[6]
Entrance Potential (EP) 10 V[6]
Collision Energy (CE) 19 V[6]
Cell Exit Potential (CXP) 20 V[6]

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.

Linearity: The calibration curve was linear over the concentration range of 0.625 to 40 ng/mg with a correlation coefficient (r²) > 0.99.[6]

Table 3: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1.09.24[1][7]12.3[1][7]112[1][7]
Low QC3.06.42[1][7]9.18[1][7]108[1][7]
Mid QC1002.41[1][7]3.03[1][7]100[1][7]
High QC20004.56[1][7]5.67[1][7]105[1][7]

The intra- and inter-day precision were found to be within acceptable limits (<15%), and the accuracy was within 85-115% for all QC levels, demonstrating the reliability of the method.[4][6]

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) vortex1 Vortex (10 min) plasma->vortex1 is_solution Acetonitrile with This compound (150 µL) is_solution->vortex1 centrifuge1 Centrifuge (10 min) vortex1->centrifuge1 supernatant1 Supernatant (70 µL) centrifuge1->supernatant1 vortex2 Vortex (10 min) supernatant1->vortex2 water Milli-Q Water (70 µL) water->vortex2 centrifuge2 Centrifuge (10 min) vortex2->centrifuge2 final_extract Final Extract for Injection centrifuge2->final_extract lc_system HPLC System final_extract->lc_system Inject 10 µL ms_system Triple Quadrupole MS lc_system->ms_system data_acquisition Data Acquisition (MRM) ms_system->data_acquisition data_processing Quantification using Calibration Curve data_acquisition->data_processing Chromatographic Data results Efavirenz Concentration data_processing->results

References

Application of (Rac)-Efavirenz-d5 in Pharmacokinetic Studies of Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (Rac)-Efavirenz-d5 as an internal standard in pharmacokinetic (PK) studies of efavirenz. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and minimizing toxicity. The use of a stable isotope-labeled internal standard like this compound is essential for the accurate and precise quantification of efavirenz in biological matrices.

Introduction

Efavirenz exhibits significant inter-individual variability in plasma concentrations, which can be influenced by genetic factors (e.g., polymorphisms in CYP2B6), drug-drug interactions, and food effects.[1][2] Accurate measurement of efavirenz concentrations in biological samples is therefore critical for therapeutic drug monitoring and pharmacokinetic research. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). They share similar physicochemical properties with the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization, thus correcting for potential matrix effects and variability in the analytical process.

Physicochemical Properties

PropertyValue
Chemical FormulaC₁₄H₄D₅ClF₃NO
Molecular Weight320.75 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in methanol, acetonitrile
Isotopic Purity≥ 98%

Application: Internal Standard for LC-MS/MS Bioanalysis

This compound is primarily used as an internal standard (IS) for the quantification of efavirenz in biological matrices such as plasma, serum, and tissue homogenates. Its deuterated nature allows for its differentiation from the unlabeled efavirenz by mass spectrometry due to the mass shift, while its chemical similarity ensures comparable analytical behavior.

Rationale for Use

The use of a stable isotope-labeled internal standard is the most effective method to account for:

  • Variability in sample preparation: Losses during extraction, evaporation, and reconstitution steps.

  • Matrix effects: Ion suppression or enhancement in the mass spectrometer source caused by co-eluting endogenous components of the biological matrix.

  • Instrumental variability: Fluctuations in injection volume and MS detector response.

Experimental Protocols

The following protocols are adapted from validated LC-MS/MS methods for efavirenz quantification in human plasma.[3][4]

Preparation of Stock and Working Solutions
  • Efavirenz and this compound Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of efavirenz and this compound reference standards.

    • Dissolve each in 10 mL of methanol to obtain a final concentration of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Efavirenz Working Solutions (for calibration curve and quality controls):

    • Prepare a series of working solutions by serially diluting the efavirenz stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 10 ng/mL to 25,000 ng/mL.

  • This compound Internal Standard Working Solution (50 ng/mL):

    • Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 50 ng/mL.

Sample Preparation: Protein Precipitation

This method is rapid and effective for plasma samples.[3][4]

  • Sample Thawing: Thaw plasma samples and quality control (QC) samples at room temperature.

  • Aliquoting: Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Addition of Internal Standard: Add 20 µL of the 50 ng/mL this compound working solution to each tube (except for blank samples) and vortex briefly.

  • Protein Precipitation: Add 150 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Dilution: Dilute the supernatant 1:1 with water before injection into the LC-MS/MS system.[3]

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These may need to be optimized for specific instrumentation.

ParameterRecommended Conditions
Liquid Chromatography
LC SystemAgilent 1200 Series or equivalent
ColumnC18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% B
Flow Rate0.3 mL/min
Injection Volume10 µL
Column Temperature40°C
Mass Spectrometry
MS SystemTriple quadrupole mass spectrometer (e.g., AB Sciex API 4000)
Ionization ModeElectrospray Ionization (ESI), Negative Mode
MRM TransitionsEfavirenz: m/z 314.2 → 243.9; this compound: m/z 319.2 → 248.9 (Note: a similar transition for a ¹³C₆-labeled IS is m/z 320.2 → 249.9[3])
Dwell Time200 ms
Ion Source Temp.550°C
IonSpray Voltage-4500 V
Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of efavirenz to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

  • Quantification: Determine the concentration of efavirenz in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data from Pharmacokinetic Studies

The following tables summarize pharmacokinetic parameters of efavirenz from published studies. These values can vary depending on the patient population and co-administered medications.

Table 1: Pharmacokinetic Parameters of Efavirenz (600 mg once daily)

ParameterMean ± SD or Median (Range)Reference
Cmax (µg/mL)4.0 ± 1.7[5]
tmax (h)4.1 ± 1.7[5]
AUC(0-24h) (µg·h/mL)57.1 ± 27.3[5]
CL/F (L/h)9.3 (1.0 - 33.4)[6]
Terminal Half-life (h)40 - 55[7][8]

Table 2: Mid-dosing Interval Efavirenz Plasma Concentrations in HIV-infected Patients

Study PopulationMedian Concentration (ng/mL) [IQR]Reference
Older adults (>50 years) - 12h post-dose1967 [1476–2394][9]
Older adults (>50 years) - 18h post-dose1676 [1120–2062][9]
Co-administered with Rifapentine/Isoniazid (Week 0)2410 [1640 - 3640][10]
Co-administered with Rifapentine/Isoniazid (Week 4)2990 [1950 - 5140][10]

Diagrams

Efavirenz Metabolism Pathway

Efavirenz is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[1][2][7] The major metabolic pathway is 8-hydroxylation mediated by CYP2B6.[1][2] Other minor pathways include 7-hydroxylation by CYP2A6 and further oxidation and glucuronidation.[1]

Efavirenz_Metabolism Efavirenz Efavirenz Hydroxy_8 8-hydroxy-Efavirenz Efavirenz->Hydroxy_8 CYP2B6 (major) CYP3A4 (minor) Hydroxy_7 7-hydroxy-Efavirenz Efavirenz->Hydroxy_7 CYP2A6 (minor) Dihydroxy_8_14 8,14-dihydroxy-Efavirenz Hydroxy_8->Dihydroxy_8_14 CYP2B6 Glucuronides Glucuronidated Metabolites Hydroxy_8->Glucuronides UGT2B7 Hydroxy_7->Glucuronides UGT2B7 Dihydroxy_8_14->Glucuronides UGT2B7 Excretion Excretion (Urine/Feces) Glucuronides->Excretion

Caption: Metabolic pathway of Efavirenz.

Experimental Workflow for Efavirenz Quantification

The following diagram illustrates the typical workflow for quantifying efavirenz in plasma samples using this compound as an internal standard.

Efavirenz_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection LC Injection Supernatant_Collection->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Spectrometry Mass Spectrometry (MRM) Chromatography->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: Workflow for Efavirenz quantification in plasma.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of efavirenz in pharmacokinetic studies. Its use as an internal standard in LC-MS/MS assays ensures high-quality data, which is fundamental for understanding the complex pharmacology of efavirenz and for optimizing its clinical use in the management of HIV-1 infection. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals working with this important antiretroviral agent.

References

Application Notes & Protocols: Preparation of (Rac)-Efavirenz-d5 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Rac)-Efavirenz-d5 is a deuterium-labeled form of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][2] Due to its isotopic labeling, this compound is an ideal internal standard for the quantitative analysis of Efavirenz in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[3][4] Accurate preparation of stock and working solutions is critical for the reliability of analytical methods used in pharmacokinetic studies, therapeutic drug monitoring, and other research applications. This document provides detailed protocols for the preparation of these solutions.

Physicochemical Properties and Solubility

This compound is supplied as a solid and is soluble in various organic solvents.[4] It is crucial to select a solvent that is compatible with the analytical method and ensures complete dissolution.

Table 1: Solubility of this compound

Solvent Solubility
Ethanol ~20 mg/mL[1][4]
Dimethylformamide (DMF) ~20 mg/mL[1][4]
Dimethyl sulfoxide (DMSO) ~14 mg/mL[1][4]

| Methanol / Water (50:50 v/v) | Sufficient for 1 mg/mL[5] |

Note: Efavirenz is sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute with the aqueous buffer. Aqueous solutions should not be stored for more than one day.[6]

Protocol: Preparation of Primary Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL (1000 µg/mL) primary stock solution, a common starting concentration for further dilutions.

Materials and Equipment:

  • This compound reference standard

  • HPLC-grade methanol (or other suitable solvent, see Table 1)

  • Calibrated analytical balance

  • 10 mL Class A volumetric flask

  • Spatula

  • Weighing paper/boat

  • Calibrated pipettes

  • Sonicator

  • Amber glass vial with screw cap for storage

Experimental Protocol
  • Weighing: Accurately weigh approximately 10 mg of the this compound reference standard onto weighing paper using a calibrated analytical balance. Record the exact weight.

  • Transfer: Carefully and quantitatively transfer the weighed powder into a 10 mL Class A volumetric flask.

  • Dissolution: Add approximately 7-8 mL of HPLC-grade methanol to the volumetric flask.

  • Sonication: Place the flask in a sonicator bath for 5-10 minutes, or until the standard is completely dissolved.[5][7] Visually inspect the solution to ensure no particulate matter remains.

  • Dilution to Volume: Allow the solution to return to room temperature. Carefully add methanol to the flask until the bottom of the meniscus is aligned with the calibration mark.

  • Homogenization: Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the resulting stock solution into a clearly labeled amber vial. Store the solution at -20°C for long-term stability.[1][6]

Table 2: Primary Stock Solution (1 mg/mL) Preparation Data

Parameter Value
Target Concentration 1.0 mg/mL
Mass of this compound (mg) Record exact weight
Final Volume (mL) 10.0 mL
Calculated Concentration (mg/mL) (Mass in mg) / 10.0 mL

| Solvent | HPLC-grade Methanol |

StockSolution_Workflow A 1. Weigh Standard (approx. 10 mg) B 2. Transfer to 10 mL Volumetric Flask A->B C 3. Add Solvent & Sonicate to Dissolve B->C D 4. Dilute to Final Volume (10 mL) C->D E 5. Homogenize (Invert Flask) D->E F 6. Transfer & Store (Amber Vial, -20°C) E->F

Caption: Workflow for preparing a 1 mg/mL stock solution.

Protocol: Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock solution to concentrations required for building calibration curves or for use as internal standard spiking solutions.[5][7] The following is an example of a serial dilution to prepare a range of working standards.

Materials and Equipment:

  • 1 mg/mL this compound Primary Stock Solution

  • HPLC-grade methanol (or chosen diluent)

  • Calibrated micropipettes and tips

  • Appropriate size Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Amber glass vials for storage

Experimental Protocol
  • Intermediate Stock Preparation (e.g., 100 µg/mL):

    • Pipette 1 mL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with methanol.

    • Cap and invert to mix thoroughly. This creates a 100 µg/mL intermediate stock solution.[5]

  • Working Standard Preparation (e.g., 10 µg/mL):

    • Pipette 1 mL of the 100 µg/mL intermediate stock solution into a 10 mL volumetric flask.[7]

    • Dilute to the mark with methanol.

    • Cap and invert to mix thoroughly. This creates a 10 µg/mL working standard.

  • Further Dilutions: Repeat the dilution process as needed to achieve the desired final concentrations for your analytical range. Before use in an HPLC system, it is advisable to filter the final working solution through a 0.22 µm or 0.45 µm syringe filter compatible with the solvent.[7]

Table 3: Example Dilution Scheme for Working Solutions

Starting Solution Aliquot Volume Final Volume (Flask) Final Concentration
1000 µg/mL Stock 1.0 mL 10 mL 100 µg/mL
100 µg/mL 1.0 mL 10 mL 10 µg/mL
100 µg/mL 0.5 mL 10 mL 5 µg/mL
10 µg/mL 1.0 mL 10 mL 1 µg/mL

| 1 µg/mL | 0.5 mL | 10 mL | 0.1 µg/mL (100 ng/mL) |

WorkingSolution_Workflow Stock Primary Stock Solution (1000 µg/mL) Intermediate Intermediate Solution (100 µg/mL) Stock->Intermediate 1:10 Dilution Working1 Working Solution 1 (10 µg/mL) Intermediate->Working1 1:10 Dilution Working2 Working Solution 2 (1 µg/mL) Working1->Working2 1:10 Dilution Working_n Further Dilutions... Working2->Working_n

Caption: Workflow for serial dilution of working solutions.

Storage and Stability

Proper storage of stock and working solutions is essential to maintain their integrity and concentration.

  • Stock Solutions: The solid this compound standard is stable for at least four years when stored at -20°C.[1][4] Stock solutions prepared in organic solvents should be stored in tightly sealed amber vials at -20°C to minimize solvent evaporation and protect from light.

  • Working Solutions: It is recommended to prepare fresh working solutions from the stock solution regularly. If stored, they should be kept under the same conditions as the stock solution. Avoid long-term storage of low-concentration aqueous solutions.[6]

Safety Precautions

  • This compound should be handled as a potentially hazardous material.[4][6]

  • Always work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

References

Application Note: Chromatographic Separation and Quantification of Efavirenz and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of efavirenz and its deuterated internal standard, (Rac)-Efavirenz-d5. Methodologies for both chiral separation of efavirenz enantiomers and quantitative bioanalysis using LC-MS/MS are presented.

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] As a chiral molecule, it exists as two enantiomers, with the (S)-enantiomer being the therapeutically active form. The accurate separation and quantification of efavirenz enantiomers are crucial for quality control and stereospecific pharmacokinetic studies.[2] For quantitative analysis in biological matrices, a stable isotope-labeled internal standard, such as this compound, is employed to ensure accuracy and precision.[1][3][4]

This application note details two primary chromatographic applications:

  • Chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of efavirenz.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of efavirenz in biological samples using this compound as an internal standard.

Chiral Separation of Efavirenz Enantiomers by HPLC

This protocol outlines a normal-phase HPLC method for the resolution of (R)- and (S)-efavirenz.

Experimental Protocol

a. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.[2]

  • Efavirenz racemic standard and samples of (S)-efavirenz.

  • HPLC grade n-Hexane and Isopropyl alcohol (IPA).[5]

b. Chromatographic Conditions:

ParameterCondition
Mobile Phase n-Hexane: Isopropyl alcohol (IPA) (90:10, v/v)[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 30°C[5]
Detection Wavelength 254 nm[5]
Injection Volume 10 µL

c. Sample Preparation:

  • Prepare a stock solution of racemic efavirenz in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solution to the desired concentrations (e.g., for linearity studies).

  • For bulk drug analysis, accurately weigh and dissolve the sample in the mobile phase to a suitable concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes typical performance data for the chiral separation of efavirenz enantiomers.

Parameter(R)-Efavirenz(S)-Efavirenz
Retention Time (min) ~7.5[6]~9.2[6]
Resolution (Rs) > 3.0-
Linearity Range 200 - 6210 ng/mL[6]-
Limit of Detection (LOD) 66 ng/mL[6]-
Limit of Quantification (LOQ) 200 ng/mL[6]-

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_stock Prepare Stock Solution (1 mg/mL in Mobile Phase) prep_working Prepare Working Standards (Dilution Series) prep_stock->prep_working filter Filter through 0.45 µm Syringe Filter prep_working->filter prep_sample Prepare Sample Solution prep_sample->filter inject Inject 10 µL onto Chiralcel OD-H Column filter->inject separate Isocratic Elution (n-Hexane:IPA 90:10) Flow: 1.0 mL/min, Temp: 30°C inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Enantiomeric Purity integrate->quantify

Caption: Workflow for Chiral Separation of Efavirenz.

Quantification of Efavirenz using this compound by LC-MS/MS

This protocol describes a reverse-phase LC-MS/MS method for the quantification of efavirenz in biological matrices, using this compound as an internal standard.

Experimental Protocol

a. Instrumentation and Materials:

  • Liquid Chromatography system coupled with a Triple Quadrupole Mass Spectrometer.

  • C18 reverse-phase column (e.g., Agilent Poroshell C18, 2.7 µm, 4.6 x 50 mm).[1]

  • Efavirenz standard.

  • This compound internal standard.[1]

  • LC-MS grade acetonitrile, methanol, and formic acid.

b. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileIsocratic elution: 20:80 (A:B)[1]
Flow Rate 0.5 mL/min[1]
Column Temperature 30°C[1]
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Efavirenz: 316 → 244 (Quantifier), 316 → 232 (Qualifier)Efavirenz-d5: 321 → 246[1]

c. Sample Preparation (from Hair):

  • Weigh approximately 0.2 mg of hair into a bead-beating tube.[1]

  • Add 250 µL of extraction solvent (Methanol:Water 70:30, v/v) containing the internal standard (Efavirenz-d5) at a concentration of 12.5 ng/mg.[1]

  • Homogenize the sample using a bead beater.

  • Filter the extract through a 0.45 µm filter.[1]

  • Inject the clear filtrate into the LC-MS/MS system.[1]

Quantitative Data Summary

The following table presents typical performance data for the LC-MS/MS quantification of efavirenz.

ParameterValue
Retention Time ~3 min (total run time)[1]
Linearity Range 0.625 – 40 ng/mg[1]
Intra-day Precision (%CV) < 7%[1]
Inter-day Precision (%CV) < 7%[1]
Accuracy 97% to 110%[1]
Extraction Efficiency ~83%[1]

Logical Relationship of Compounds

G cluster_compounds Compounds for Analysis cluster_analysis LC-MS/MS Analysis cluster_result Result efavirenz Efavirenz (Analyte) coelution Chromatographic Co-elution efavirenz->coelution efavirenz_d5 This compound (Internal Standard) efavirenz_d5->coelution ms_detection Mass Spectrometric Differentiation Efavirenz (m/z 316) Efavirenz-d5 (m/z 321) coelution->ms_detection quantification Accurate Quantification of Efavirenz ms_detection->quantification

Caption: Logical workflow for LC-MS/MS quantification.

References

Bioanalytical Method for Efavirenz Quantification in Hair Samples Using (Rac)-Efavirenz-d5

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

This document provides a detailed protocol for the quantitative analysis of efavirenz in human hair samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs (Rac)-Efavirenz-d5 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. This application is intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring, adherence studies, and pharmacokinetic analysis of efavirenz.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] Monitoring its concentration in hair provides a long-term record of drug exposure, which is valuable for assessing treatment adherence.[1] Hair analysis offers a wider detection window compared to traditional matrices like plasma.[1] This method describes a robust and sensitive procedure for the extraction and quantification of efavirenz from small hair samples.

Principle

The method involves the extraction of efavirenz and the internal standard, this compound, from hair samples, followed by chromatographic separation and detection using LC-MS/MS. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Materials and Reagents

  • Efavirenz reference standard

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Blank human hair

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of efavirenz and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the efavirenz stock solution with methanol to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound in a mixture of methanol and water (70:30, v/v) at a concentration of 12.5 ng/mL.[1]

  • Spiked Calibration and QC Samples: Spike blank, pulverized hair samples with the working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation and Extraction
  • Decontamination: Wash hair samples sequentially with water and acetone to remove external contaminants.[2]

  • Pulverization: Accurately weigh approximately 0.2 mg of hair and place it in a bead-beating tube.[1]

  • Extraction: Add the internal standard working solution to the hair sample. The extraction is performed through a simultaneous pulverization and extraction step using a bead ruptor.[1] This can be done at a speed of 5 m/s for five 60-second cycles, with a 30-second dwell time between cycles.[1]

  • Centrifugation: After pulverization, centrifuge the sample to pellet the hair debris.

  • Supernatant Transfer: Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: Agilent Poroshell C18 column or equivalent.[1]

    • Mobile Phase: An isocratic elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile (20:80, v/v).[1]

    • Flow Rate: 500 µL/min.[1]

    • Injection Volume: 10 µL.

    • Run Time: Approximately 3 minutes.[1]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Efavirenz: 316 → 244 (quantifier) and 316 → 232 (qualifier).[1]

      • This compound: 321 → 246.[1]

Data Presentation

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC System Agilent or equivalent
Column Poroshell C18
Mobile Phase 0.1% Formic Acid in Water : Acetonitrile (20:80, v/v)[1]
Flow Rate 500 µL/min[1]
Injection Volume 10 µL
Run Time 3 min[1]
MS System Triple Quadrupole
Ionization Mode ESI Positive[1]
Monitoring Mode MRM[1]
Efavirenz MRM 316 → 244 (Quantifier), 316 → 232 (Qualifier)[1]
This compound MRM 321 → 246[1]

Table 2: Method Validation Summary

ParameterResult
Linearity Range 0.625 – 40 ng/mg[1]
Regression Quadratic, 1/x² weighting[1]
Correlation Coefficient (r²) > 0.98[1]
Lower Limit of Quantitation (LLOQ) 0.625 ng/mg[1]
Intra-day Precision (%CV) < 7%[1]
Inter-day Precision (%CV) < 7%[1]
Accuracy 97% to 110%[1]
Extraction Efficiency 83%[1]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Wash Hair Sample (Water & Acetone) s2 Weigh 0.2 mg Hair s1->s2 s3 Add this compound Internal Standard s2->s3 s4 Pulverize & Extract (Bead Ruptor) s3->s4 s5 Centrifuge s4->s5 s6 Collect Supernatant s5->s6 a1 Inject Sample s6->a1 Transfer for Analysis a2 LC Separation (C18 Column) a1->a2 a3 MS/MS Detection (ESI+, MRM) a2->a3 a4 Data Acquisition & Quantification a3->a4

Caption: Experimental workflow for efavirenz analysis in hair.

G cluster_quant Quantitative Analysis Logic Analyte Efavirenz (from Hair) Ratio Peak Area Ratio (Efavirenz / IS) Analyte->Ratio IS This compound (Internal Standard) IS->Ratio Result Efavirenz Concentration (ng/mg) Ratio->Result Interpolate CalCurve Calibration Curve (Known Concentrations) CalCurve->Result

Caption: Logical relationship for quantification of efavirenz.

References

Application Note: High-Throughput Analysis of Efavirenz in Human Plasma for Therapeutic Drug Monitoring Using (Rac)-Efavirenz-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of efavirenz in human plasma. The use of a stable isotope-labeled internal standard, (Rac)-Efavirenz-d5, ensures high accuracy and precision, making this method ideal for therapeutic drug monitoring (TDM). The simple protein precipitation-based sample preparation and rapid chromatographic analysis allow for a high-throughput workflow suitable for clinical research and routine monitoring.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] Therapeutic drug monitoring of efavirenz is crucial due to significant inter-individual pharmacokinetic variability, which can be influenced by factors such as genetic polymorphisms in drug-metabolizing enzymes like CYP2B6.[1][3] Sub-therapeutic plasma concentrations can lead to virological failure, while supra-therapeutic levels are associated with an increased risk of central nervous system toxicity.[4][5] A well-defined therapeutic range of 1,000-4,000 ng/mL has been established to optimize efficacy and minimize adverse effects.[5]

LC-MS/MS has become the preferred method for TDM due to its high sensitivity, selectivity, and speed.[6][7] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation and potential matrix effects.[8][9][10] this compound is an ideal SIL-IS for the quantification of efavirenz as its chemical and physical properties are nearly identical to the analyte, ensuring co-elution and similar ionization behavior, which corrects for potential analytical variability.[10]

This application note provides a detailed protocol for the quantification of efavirenz in human plasma using this compound, including a validated sample preparation procedure, chromatographic conditions, and mass spectrometric parameters.

Efavirenz Metabolism

Efavirenz is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2B6 being the major enzyme responsible for its transformation into inactive hydroxylated metabolites.[1][2][3][11][12] The main metabolic pathway is the 8-hydroxylation to form 8-hydroxyefavirenz, which is subsequently glucuronidated and excreted.[3][11] Genetic variations in CYP2B6 can significantly alter the metabolism of efavirenz, leading to the wide inter-patient variability in plasma concentrations.[1][3]

Efavirenz_Metabolism Efavirenz Metabolism Pathway Efavirenz Efavirenz Hydroxy_Efavirenz 8-hydroxyefavirenz (Inactive Metabolite) Efavirenz->Hydroxy_Efavirenz CYP2B6 Glucuronide 8-hydroxyefavirenz-glucuronide (Excreted) Hydroxy_Efavirenz->Glucuronide UGT

Caption: Major metabolic pathway of efavirenz.

Experimental

Materials and Reagents
  • Efavirenz analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Waters)

Sample Preparation

A simple and rapid protein precipitation method is employed for sample preparation:

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard, this compound, at a concentration of 100 ng/mL.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

TDM_Workflow Therapeutic Drug Monitoring Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 50 µL Plasma Sample IS_Addition Add 150 µL Acetonitrile with this compound Plasma->IS_Addition Vortex Vortex Mix (30s) IS_Addition->Vortex Centrifuge Centrifuge (10,000 x g, 5 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Quantification Quantification using Analyte/IS Peak Area Ratio Detection->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for efavirenz TDM.

LC-MS/MS Conditions

The following table summarizes the chromatographic and mass spectrometric conditions for the analysis of efavirenz.

Parameter Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Efavirenz: m/z 314.0 -> 244.0this compound: m/z 319.0 -> 249.0
Source Temperature 500 °C
IonSpray Voltage -4500 V

Method Validation

The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics.

Table 1: Calibration Curve and Linearity
Parameter Result
Concentration Range 10 - 5,000 ng/mL
Regression Model Linear, 1/x2 weighting
Correlation Coefficient (r2) > 0.995
Table 2: Precision and Accuracy
QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 10< 1585 - 115< 1585 - 115
Low QC 30< 1585 - 115< 1585 - 115
Mid QC 1,500< 1585 - 115< 1585 - 115
High QC 4,000< 1585 - 115< 1585 - 115
Table 3: Matrix Effect and Recovery
Parameter Result
Matrix Effect Minimal, compensated by this compound
Recovery > 85%

Conclusion

The described LC-MS/MS method for the quantification of efavirenz in human plasma using this compound as an internal standard is rapid, sensitive, and robust. The simple sample preparation and short analytical run time make it suitable for high-throughput therapeutic drug monitoring. The use of a stable isotope-labeled internal standard ensures accurate and precise results, which is critical for the clinical management of patients undergoing antiretroviral therapy with efavirenz.

References

Application Notes: Sample Preparation for Efavirenz Analysis Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and quantification of efavirenz from biological matrices, specifically human plasma and hair. The use of a stable isotope-labeled (deuterated or ¹³C-labeled) internal standard is crucial for accurate and precise quantification by correcting for variability in sample preparation and matrix effects during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. Therapeutic drug monitoring (TDM) of efavirenz is essential to ensure efficacy while minimizing dose-related side effects, which are often linked to inter-individual variability in drug metabolism, primarily by the polymorphic enzyme Cytochrome P450 2B6 (CYP2B6).

Accurate bioanalysis is predicated on robust and reproducible sample preparation. The methods detailed below—Protein Precipitation for plasma and a solvent extraction for hair—are validated techniques that employ a deuterated or heavy-isotope internal standard (IS) to ensure the highest quality quantitative data.

Efavirenz Metabolism Pathway

Efavirenz is extensively metabolized in the liver. The primary metabolic pathway is the hydroxylation of efavirenz to 8-hydroxyefavirenz, a reaction predominantly catalyzed by the CYP2B6 enzyme.[1] Other enzymes like CYP2A6, CYP3A4, and CYP3A5 contribute to a lesser extent.[1] The 8-hydroxyefavirenz metabolite can be further oxidized to 8,14-dihydroxyefavirenz, also by CYP2B6.[1] These hydroxylated metabolites are then conjugated with glucuronic acid by UGT enzymes to form water-soluble glucuronides that are excreted in the urine.[1] Understanding this pathway is critical, as genetic variations in the CYP2B6 gene can significantly alter efavirenz plasma concentrations, affecting both therapeutic outcomes and toxicity.

Efavirenz_Metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) cluster_excretion Excretion EFV Efavirenz OH_EFV_8 8-hydroxyefavirenz (Major Metabolite) EFV->OH_EFV_8 CYP2B6 (Major) CYP3A4, CYP3A5 (Minor) OH_EFV_7 7-hydroxyefavirenz (Minor Metabolite) EFV->OH_EFV_7 CYP2A6 DiOH_EFV 8,14-dihydroxyefavirenz OH_EFV_8->DiOH_EFV CYP2B6 Glucuronides Glucuronide Conjugates OH_EFV_8->Glucuronides UGT Enzymes OH_EFV_7->Glucuronides UGT Enzymes DiOH_EFV->Glucuronides UGT Enzymes Urine Urine Glucuronides->Urine Excreted

Fig 1. Efavirenz Metabolic Pathway

Protocol 1: Protein Precipitation for Efavirenz in Human Plasma

This method is rapid, simple, and effective for cleaning up plasma samples prior to LC-MS/MS analysis. It utilizes a ¹³C-labeled efavirenz internal standard to ensure accuracy.

Experimental Workflow: Protein Precipitation

Fig 2. Protein Precipitation Workflow
Detailed Protocol

Materials:

  • Human plasma (K₂EDTA)

  • Efavirenz certified reference standard

  • ¹³C₆-Efavirenz internal standard (IS)

  • Acetonitrile (HPLC grade) with 0.1% Formic Acid

  • Water (HPLC grade) with 0.1% Formic Acid

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Sample Aliquoting: Pipette 50 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of ¹³C₆-Efavirenz working solution (e.g., 25 µL of 10 ng/mL solution) to each tube.

  • Protein Precipitation: Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

  • Mixing: Cap the tubes and vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or HPLC vial insert.

  • Dilution: Add an equal volume of water to the supernatant (1:1 dilution) to ensure compatibility with the mobile phase.[1]

  • Analysis: Inject 10 µL of the final extract into the LC-MS/MS system.[1]

Quantitative Data Summary

The following table summarizes the validation parameters for the protein precipitation method.[1]

ParameterResult
Linearity Range 1.0 - 2,500 ng/mL (r > 0.99)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-day Precision (%CV) 2.41% - 9.24%
Inter-day Precision (%CV) 3.03% - 12.3%
Intra-day Accuracy (%) 100% - 112%
Inter-day Accuracy (%) 95.2% - 108%
Mean Extraction Recovery (Efavirenz) 93.5% - 107%
Mean Extraction Recovery (IS) 88.6%
LC-MS/MS Conditions
ParameterSetting
HPLC Column Waters Xbridge C18 (50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode Negative Ion Electrospray (ESI-)
MRM Transition (Efavirenz) m/z 314.2 → 243.9
MRM Transition (¹³C₆-Efavirenz IS) m/z 320.2 → 249.9

Protocol 2: Solvent Extraction for Efavirenz in Human Hair

Hair analysis provides a longer detection window for assessing drug adherence. This method uses a deuterated (d5) internal standard for the analysis of very small hair samples.

Detailed Protocol

Materials:

  • Human hair samples

  • Efavirenz certified reference standard

  • Efavirenz-d5 internal standard (IS)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 2 mL screw-cap tubes with metal pulverizing beads

  • Bead ruptor/pulverizer instrument

Procedure:

  • Sample Weighing: Accurately weigh 0.2 mg of hair into a 2 mL screw-cap tube containing two metal beads.

  • Extraction Solvent Preparation: Prepare an extraction solvent of methanol and water (70:30, v/v). Fortify this solvent with efavirenz-d5 IS to a final concentration of 12.5 ng/mg (relative to the hair sample weight).

  • Extraction: Add 250 µL of the IS-fortified extraction solvent to each tube.

  • Pulverization: Vortex briefly (10 seconds), then pulverize the samples using a bead ruptor instrument (e.g., 5 cycles of 60 seconds at 5 m/s).

  • Centrifugation: After pulverization, centrifuge the tubes to pellet hair debris.

  • Supernatant Transfer: Transfer the supernatant to a clean HPLC vial for analysis.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes the validation parameters for the hair extraction method.

ParameterResult
Linearity Range 0.625 – 40 ng/mg (r² > 0.98)
Lower Limit of Quantification (LLOQ) 0.625 ng/mg
Intra-day Precision (%CV) < 7%
Inter-day Precision (%CV) < 7%
Accuracy (%) 97% - 110%
Mean Extraction Efficiency ~83%

Other Sample Preparation Techniques

While detailed protocols with deuterated standards were not fully available in the cited literature, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are also common techniques for efavirenz analysis.[1]

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the drug from the aqueous biological matrix into an immiscible organic solvent. A typical LLE protocol would involve adding a solvent like methyl tert-butyl ether (MTBE) or ethyl acetate to the plasma sample (pre-treated with a buffer to adjust pH), vortexing, centrifuging, and then evaporating the organic layer before reconstituting the residue for injection.

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent (e.g., C18) packed in a cartridge to retain the analyte from the sample matrix. A general SPE procedure involves conditioning the cartridge, loading the pre-treated plasma sample, washing away interferences with a weak solvent, and finally eluting efavirenz with a strong organic solvent (e.g., methanol). The eluate is then typically evaporated and reconstituted. SPE often provides a cleaner extract than protein precipitation.

For both LLE and SPE, the use of a deuterated internal standard added at the beginning of the process is critical to control for extraction variability and ensure accurate quantification.

References

Application Note and Protocol for the Quantitative Analysis of Efavirenz and (Rac)-Efavirenz-d5 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] Accurate quantification of efavirenz in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity, selectivity, and throughput.[2][3] This document provides a detailed protocol for the analysis of efavirenz and its deuterated internal standard, (Rac)-Efavirenz-d5, using LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Efavirenz reference standard

  • This compound (internal standard)[1]

  • Methanol (LC-MS grade)[1]

  • Acetonitrile (LC-MS grade)[1][2]

  • Formic acid (0.1%) in water[1][2]

  • Drug-free human plasma for calibration standards and quality controls[2]

Sample Preparation

A protein precipitation method is commonly employed for the extraction of efavirenz from plasma samples.[2]

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard, this compound.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and dilute 1:1 with water.[2]

  • Inject the final solution into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: Agilent Poroshell C18 or equivalent[1]

  • Mobile Phase A: 0.1% formic acid in water[1][2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[2]

  • Flow Rate: 0.3 - 0.5 mL/min[1][2]

  • Gradient: A gradient program is typically used to ensure optimal separation.[2] An isocratic elution with 80% acetonitrile has also been reported.[1]

  • Injection Volume: 10 - 30 µL

  • Column Temperature: 30°C

  • Total Run Time: Approximately 3-5 minutes[1][2]

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is used for detection in either positive or negative ionization mode, with multiple reaction monitoring (MRM).[1][2] Both modes have been successfully applied.

  • Ionization Source: Electrospray Ionization (ESI), negative or positive mode[1][2]

  • Ion Spray Voltage: 5500 V (positive mode)[1]

  • Source Temperature: 500°C[1]

  • Nebulizer Gas: 60 psi[1]

  • Heater Gas: 60 psi[1]

  • Curtain Gas: 30 psi[1]

MRM Transitions: The following precursor-to-product ion transitions should be monitored:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Efavirenz316.0244.0 (Quantifier)Positive[1]
232.0 (Qualifier)Positive[1]
This compound321.0246.0Positive[1]
Efavirenz314.2243.9Negative[2][4][5]
¹³C₆-Efavirenz320.2249.9Negative[2][4][5]

Quantitative Data Summary

The following tables summarize typical validation parameters for the LC-MS/MS analysis of efavirenz.

Table 1: Calibration Curve and Linearity

ParameterValue
Concentration Range1.0 - 2,500 ng/mL[4]
Regression Coefficient (r²)> 0.99[4]

Table 2: Precision and Accuracy

Quality ControlIntraday Precision (%CV)Interday Precision (%CV)Intraday Accuracy (%)Interday Accuracy (%)
LLOQ (1 ng/mL)9.24[2][4]12.3[2][4]112[2][4]108[2][4]
Low QC2.41 - 6.42[2][4]3.03 - 9.18[2][4]100 - 111[2][4]95.2 - 108[2][4]
Medium QC2.41 - 6.42[2][4]3.03 - 9.18[2][4]100 - 111[2][4]95.2 - 108[2][4]
High QC2.41 - 6.42[2][4]3.03 - 9.18[2][4]100 - 111[2][4]95.2 - 108[2][4]

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of efavirenz.

Efavirenz_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Acetonitrile with This compound (150 µL) plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute 1:1 with Water supernatant->dilute inject Inject into LC-MS/MS System dilute->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Workflow for the quantitative analysis of efavirenz.

Signaling Pathway/Fragmentation

The fragmentation of efavirenz in mass spectrometry typically involves the loss of a trifluoromethane group or other characteristic fragments depending on the ionization mode. In negative ion mode, a common fragmentation is the loss of trifluoromethane from the deprotonated molecule.

Efavirenz_Fragmentation cluster_positive Positive Ion Mode cluster_negative Negative Ion Mode efv_pos Efavirenz [M+H]⁺ m/z 316 frag1_pos [M+H-CF₃]⁺ m/z 247 efv_pos->frag1_pos Loss of CF₃ frag2_pos [M+H-CO₂]⁺ m/z 272 efv_pos->frag2_pos Loss of CO₂ quant_pos Quantifier Ion m/z 244 efv_pos->quant_pos Collision-Induced Dissociation efv_neg Efavirenz [M-H]⁻ m/z 314 frag_neg [M-H-CF₃]⁻ m/z 245 efv_neg->frag_neg Loss of CF₃ quant_neg Quantifier Ion m/z 243.9 efv_neg->quant_neg Collision-Induced Dissociation

Caption: Proposed fragmentation of efavirenz in mass spectrometry.

References

Troubleshooting & Optimization

Troubleshooting low signal intensity of (Rac)-Efavirenz-d5 in mass spec

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Troubleshooting Low Signal Intensity of (Rac)-Efavirenz-d5 in Mass Spectrometry

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering low signal intensity with this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Troubleshooting Workflow for Low Signal Intensity

When encountering a low or inconsistent signal for this compound, a systematic approach can quickly identify the root cause. The following workflow outlines a step-by-step process, starting with the most common and easily resolved issues before moving to more complex investigations.

TroubleshootingWorkflow start Low or No Signal for this compound check_solutions 1. Verify Standard Solutions - Correct concentration? - Degradation? - Correct solvent? start->check_solutions check_instrument 2. Check Basic Instrument Status - MS tuning/calibration passed? - Stable spray observed? - Leaks? check_solutions->check_instrument check_chromatography 3. Evaluate Chromatography - Good peak shape? - Co-elution with analyte? - Retention time stable? check_instrument->check_chromatography optimize_ms 4. Optimize MS Parameters - Correct MRM transition? - Ionization mode (Pos/Neg)? - Source parameters (voltages, gas, temp)? check_chromatography->optimize_ms investigate_matrix 5. Investigate Matrix Effects - Perform post-extraction spike experiment. - Dilute sample? - Improve sample cleanup? optimize_ms->investigate_matrix check_is_integrity 6. Assess IS Integrity - Isotopic purity (unlabeled analyte)? - H/D back-exchange? investigate_matrix->check_is_integrity resolve Problem Resolved check_is_integrity->resolve

Caption: A logical workflow for troubleshooting low signal intensity.

Frequently Asked Questions (FAQs)

Section A: Initial Checks & Basic Issues

Q1: My this compound signal is very low or absent. What are the first things I should check?

A: Before delving into complex method parameters, start with the fundamentals:

  • Internal Standard (IS) Solution: Verify the concentration and integrity of your this compound stock and working solutions. Ensure they were prepared correctly and have not degraded. Efavirenz and its metabolites can be unstable under certain storage and handling conditions, such as prolonged exposure to room temperature or heat.[1][2]

  • Instrument Performance: Confirm that the mass spectrometer has passed its routine performance qualification and calibration. Check for a stable electrospray plume visually. Any instability in the spray can lead to a fluctuating or weak signal.[3]

  • System Contamination: Contamination from previous samples, mobile phase impurities, or matrix components can lead to high background noise and poor signal intensity.[4] Injecting a system suitability test (SST) sample can help identify these issues.[4]

Section B: Mass Spectrometry & Ion Source

Q2: How can I optimize the mass spectrometer parameters for this compound?

A: Proper optimization of MS parameters is critical for achieving high sensitivity.[5][6][7]

  • Direct Infusion: Infuse a solution of this compound directly into the mass spectrometer to find the optimal precursor ion and to optimize source-dependent parameters like capillary voltage, source temperature, and gas flows (nebulizer and drying gas).[3][8]

  • MRM Transition: Confirm you are using the correct Multiple Reaction Monitoring (MRM) transition. For Efavirenz-d5 in positive ion mode, a common transition is m/z 321 → 246.[9] For Efavirenz, negative ion mode is often more sensitive, using transitions like m/z 314.2 → 243.9; the corresponding transition for the d5-labeled standard would be m/z 319.2 → 248.9.[10][11]

  • Compound-Dependent Parameters: Optimize the declustering potential (DP) and collision energy (CE) to maximize the signal for your specific MRM transition.

Table 1: Example Mass Spectrometer Parameters for Efavirenz and Efavirenz-d5 Analysis

ParameterEfavirenzEfavirenz-d5Ionization ModeReference
Precursor Ion (m/z)316321Positive (ESI+)[9]
Product Ion (m/z)244246Positive (ESI+)[9]
Declustering Potential (V)81-Positive (ESI+)[9]
Collision Energy (V)19-Positive (ESI+)[9]
Precursor Ion (m/z)314.2319.2 (inferred)Negative (ESI-)[10][11]
Product Ion (m/z)69.0 or 243.969.0 or 248.9 (inferred)Negative (ESI-)[10][11]

Q3: Could the issue be related to the ionization mode (positive vs. negative)?

A: Yes. The ionization efficiency of a compound can vary significantly between positive and negative electrospray ionization (ESI) modes. For Efavirenz, several studies have reported higher sensitivity in negative ionization mode.[11][12] If you are experiencing low signal in positive mode, it is highly recommended to test the response in negative mode.

Section C: Chromatography & Mobile Phase

Q4: My this compound peak shape is poor. How does this affect signal intensity?

A: Poor chromatography, indicated by issues like peak tailing, fronting, or split peaks, directly impacts signal intensity by reducing the peak height.[4][13] Common causes include column degradation, sample solvent incompatibility, or column overload.[3] Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase to avoid peak distortion.[3]

Q5: My this compound and Efavirenz peaks are not perfectly co-eluting. Why is this a problem?

A: The fundamental principle of using a stable isotope-labeled internal standard (SIL-IS) is that it has nearly identical physicochemical properties to the analyte and should therefore co-elute perfectly.[14] If there is even a slight separation in retention time, the analyte and the IS can be exposed to different concentrations of co-eluting matrix components as they enter the ion source.[15] This can lead to differential matrix effects, where one compound is suppressed more than the other, invalidating the correction and compromising quantitative accuracy.[16]

Q6: Can my mobile phase composition be the cause of the low signal?

A: Absolutely. Mobile phase composition is critical for both chromatographic separation and ionization efficiency.

  • pH: The pH of the mobile phase affects the charge state of the analyte. Buffers like ammonium acetate or ammonium formate are often used in LC-MS as they are volatile and can improve ionization and peak shape.[17]

  • Solvent Composition: Reversed-phase solvents like acetonitrile and methanol are preferred for ESI.[18] The ratio of organic solvent to water affects both retention and spray efficiency. Highly aqueous mobile phases may require higher sprayer voltages to achieve a stable spray.[18]

Section D: Sample Preparation & Matrix Effects

Q7: How do I know if matrix effects are suppressing my this compound signal?

A: Matrix effect is the suppression or enhancement of ionization of a target analyte by co-eluting components from the sample matrix.[14][17] It is a primary cause of low signal intensity and poor reproducibility in LC-MS/MS assays.[4][5] A post-extraction spike experiment is the standard method to quantitatively assess the impact of matrix effects.[19]

MatrixEffect cluster_source ESI Droplet (Liquid Phase) droplet Droplet contains: - Efavirenz-d5 (Analyte) - Phospholipids, Salts (Matrix) process Desolvation & Ionization droplet->process analyte_ion Efavirenz-d5 Ions (Desired Signal) suppression Competition for Charge & Surface Access analyte_ion->suppression matrix_ion Matrix Component Ions process->analyte_ion Leads to process->matrix_ion Leads to suppression->matrix_ion

Caption: Ion suppression in the ESI source due to matrix effects.

Q8: What is a post-extraction spike experiment and how do I perform it?

A: This experiment quantifies matrix effects by comparing the signal of the internal standard in a clean solvent versus its signal in an extracted blank matrix.[15]

Experimental Protocol: Post-Extraction Spike for Matrix Effect Evaluation

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound at the working concentration into a clean solvent (e.g., the initial mobile phase composition).[15]

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) that does not contain the analyte or IS. After the final extraction step, spike the this compound into the extracted matrix at the same concentration as in Set A.[15]

    • Set C (Pre-Extraction Spike - for Recovery): Spike this compound into a blank matrix sample before the extraction process begins.

  • Analysis: Analyze multiple replicates (n=3-6) of each set using your LC-MS/MS method.

  • Calculation:

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Recovery (RE) % = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100

Table 2: Interpretation of Matrix Effect and Recovery Results

CalculationResultInterpretation
Matrix Factor (MF) MF < 1 (e.g., 0.4)Ion Suppression is occurring. A value of 0.4 indicates a 60% signal loss due to the matrix.[14]
MF > 1 (e.g., 1.3)Ion Enhancement is occurring. A value of 1.3 indicates a 30% signal gain.[14]
MF ≈ 1The matrix has a minimal effect on the signal.[15]
Recovery (RE) % RE < 80%Inefficient extraction process.
RE ≈ 100%The extraction process is efficient.[14]

Q9: How can I mitigate matrix effects?

A: If ion suppression is confirmed, consider the following strategies:

  • Optimize Chromatography: Adjust the gradient or change the column to separate the this compound from the interfering matrix components.[15]

  • Improve Sample Preparation: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove interfering substances like phospholipids.[13]

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.[15]

Section E: Internal Standard Integrity

Q10: Could my this compound internal standard itself be the problem?

A: Yes, the integrity of the deuterated standard is crucial. Two potential issues are purity and isotopic stability.

  • Isotopic Purity: The deuterated standard may contain a small amount of the unlabeled analyte (Efavirenz) as an impurity.[13][20] This can interfere with the quantification of low-level samples and affect the accuracy of the calibration curve.

  • Chemical Purity: The standard may contain other chemical impurities that could cause interfering peaks.[20]

  • Stability (H/D Exchange): If deuterium atoms are located on exchangeable sites (like -OH or -NH groups), they can be replaced by hydrogen atoms from protic solvents (e.g., water, methanol).[15][20] This leads to a decrease in the deuterated standard's signal and an artificial increase in the analyte's signal. Always select standards where deuterium atoms are on stable positions like aromatic rings or carbon atoms not adjacent to heteroatoms.[15]

References

Technical Support Center: Analysis of Efavirenz with (Rac)-Efavirenz-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of efavirenz using (Rac)-Efavirenz-d5 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of efavirenz?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2] In the analysis of efavirenz from biological matrices like plasma or hair, endogenous compounds such as phospholipids, salts, and metabolites can cause these effects.[3]

Q2: How does using this compound help in mitigating matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, a SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[3] Because the SIL-IS has nearly identical physicochemical properties to efavirenz, it compensates for variations in the analytical process, including matrix effects.[4] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.[5]

Q3: What are the typical validation parameters to assess for an LC-MS/MS method for efavirenz analysis?

A3: According to regulatory guidelines from bodies like the FDA and EMA, a bioanalytical method validation for efavirenz should include the assessment of linearity, specificity, lower limit of quantitation (LLOQ), accuracy, precision (intra-day and inter-day), recovery, matrix effect, carryover, and stability under various conditions (e.g., freeze-thaw, bench-top).[4][6]

Q4: Can metabolites of efavirenz interfere with its analysis or contribute to matrix effects?

A4: Yes, efavirenz is metabolized in the body to several hydroxylated forms, such as 7-hydroxyefavirenz and 8-hydroxyefavirenz.[7] These metabolites, if they co-elute with efavirenz and are not chromatographically separated, could potentially cause interference or contribute to matrix effects.[8] Furthermore, some of these metabolites have been reported to be unstable under certain sample storage and preparation conditions, which can lead to inaccurate quantification if not properly handled.[7] For instance, 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz show instability in plasma at room temperature for 24 hours.[7]

Troubleshooting Guides

Problem 1: Significant ion suppression is observed for efavirenz, even with the use of this compound.

Possible Causes and Solutions:

  • Incomplete Co-elution of Analyte and Internal Standard: Even minor chromatographic separation between efavirenz and this compound can lead to differential matrix effects.[5]

    • Solution: Modify the chromatographic conditions to ensure complete co-elution. This might involve adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate.[1]

  • High Concentration of Interfering Matrix Components: The sample preparation method may not be sufficiently removing matrix components like phospholipids.

    • Solution: Enhance the sample cleanup procedure. Protein precipitation is a common and rapid method, but if ion suppression persists, consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][3]

  • Ion Source Contamination: Buildup of non-volatile matrix components in the mass spectrometer's ion source can lead to a general decrease in signal intensity.

    • Solution: Regularly clean the ion source according to the manufacturer's recommendations.[9]

Problem 2: Poor precision and accuracy in quality control (QC) samples.

Possible Causes and Solutions:

  • Variable Matrix Effects: The matrix effect may not be consistent across different lots of the biological matrix.

    • Solution: Evaluate the matrix effect using at least six different lots of the blank matrix as per regulatory guidelines.[3] If variability is high, further optimization of sample preparation and chromatography is necessary.

  • Analyte or Metabolite Instability: Efavirenz or its metabolites may be degrading during sample collection, storage, or processing.[7]

    • Solution: Conduct thorough stability experiments to mimic the entire sample lifecycle. This includes freeze-thaw stability, bench-top stability, and long-term storage stability.[4] If instability is detected, adjust the sample handling procedures accordingly (e.g., minimize time at room temperature, use stabilizing agents).

  • Improper Internal Standard Concentration: An inappropriate concentration of this compound may not adequately compensate for variations.

    • Solution: Optimize the concentration of the internal standard to ensure a consistent and appropriate response across the calibration range.

Experimental Protocols and Data

Protocol for Evaluation of Matrix Effect

This protocol is based on guidelines from the FDA and EMA for bioanalytical method validation.[3][6]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Efavirenz and this compound spiked into the mobile phase at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Blank matrix from at least six different sources is extracted first, and then the extract is spiked with efavirenz and this compound at low and high QC concentrations.

    • Set C (Aqueous Standard): Efavirenz and this compound in a neat solution (e.g., 50% acetonitrile) at the same concentrations as Set A.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • A value of >1 indicates ion enhancement, while a value of <1 indicates ion suppression.

  • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

    • The coefficient of variation (CV%) of the IS-Normalized MF across the different matrix lots should be ≤15%.

Quantitative Data Summary

The following table summarizes typical validation results for an LC-MS/MS method for efavirenz in human plasma using a stable isotope-labeled internal standard, demonstrating the effectiveness of this approach in ensuring accuracy and precision.

ParameterLLOQLQCMQCHQC
Nominal Conc. (ng/mL) 1.04.08002000
Intra-day Precision (%CV) 9.246.422.413.55
Intra-day Accuracy (%) 112111100101
Inter-day Precision (%CV) 12.39.183.034.56
Inter-day Accuracy (%) 10810895.298.7

Data adapted from a validated LC-MS/MS method for efavirenz in human plasma.[10]

Visualizations

Experimental Workflow for Matrix Effect Evaluation

G cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: Analyte + IS in Mobile Phase LCMS LC-MS/MS Analysis A->LCMS B Set B: Blank Matrix Extract + Analyte + IS (Post-Spike) B->LCMS C Set C: Aqueous Standard (Analyte + IS) C->LCMS Calc Calculate Matrix Factor (MF) and IS-Normalized MF LCMS->Calc

Caption: Workflow for assessing matrix effects in efavirenz analysis.

Troubleshooting Logic for Ion Suppression

G start Ion Suppression Observed? check_coelution Check Analyte/IS Co-elution start->check_coelution Yes end Problem Resolved start->end No improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) check_coelution->improve_cleanup Co-eluting modify_chrom Modify Chromatography check_coelution->modify_chrom Not Co-eluting clean_source Clean Ion Source improve_cleanup->clean_source clean_source->end modify_chrom->end

Caption: Decision tree for troubleshooting ion suppression issues.

References

Technical Support Center: Efavirenz & (Rac)-Efavirenz-d5 LC-MS Carryover

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing the carryover of efavirenz and its deuterated internal standard, (Rac)-Efavirenz-d5, in Liquid Chromatography-Mass Spectrometry (LC-MS) systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate carryover issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is carryover in LC-MS analysis?

A1: Carryover is the phenomenon where a small portion of an analyte from a previous injection appears in a subsequent analysis of a blank or another sample.[1] This can lead to inaccurate quantification, especially for low-concentration samples.

Q2: Why are efavirenz and this compound prone to carryover?

A2: Efavirenz is a lipophilic (fat-soluble) and hydrophobic (water-repelling) compound.[2] Such compounds have a tendency to adhere to surfaces within the LC-MS system, such as tubing, injector parts, and the analytical column, making them more susceptible to carryover. This compound, as a deuterated analog, shares nearly identical physicochemical properties with efavirenz and is expected to exhibit similar carryover behavior.

Q3: What are the common sources of carryover in an LC-MS system?

A3: The most common sources of carryover include the autosampler needle, injection valve, sample loop, transfer tubing, and the analytical column itself.[3] Residue can accumulate in any part of the system that comes into contact with the sample.

Q4: How can I differentiate between carryover and system contamination?

A4: To distinguish between carryover and contamination, a strategic injection sequence is recommended. Inject a high-concentration standard, followed by a series of blank injections. In the case of carryover, the analyte peak area will decrease with each subsequent blank injection. If the peak area remains relatively constant across multiple blanks, it is more likely due to contamination of the mobile phase, solvents, or system components.[4]

Troubleshooting Guides

Issue: I am observing peaks for efavirenz and/or this compound in my blank injections.

This guide provides a step-by-step approach to systematically identify and resolve the source of carryover.

Step 1: Confirm and Quantify the Carryover

  • Action: Inject a known high-concentration standard of efavirenz, followed by at least three blank injections.

  • Purpose: To confirm that the issue is carryover (decreasing peak area in subsequent blanks) and to quantify the extent of the problem.

Step 2: Isolate the Source of Carryover

The following diagram outlines a systematic approach to pinpoint the component responsible for the carryover.

Carryover_Troubleshooting_Workflow cluster_0 Systematic Isolation of Carryover Source start Observe Carryover in Blank Injections replace_column Replace analytical column with a zero-dead-volume union. start->replace_column inject_blank Inject a blank. replace_column->inject_blank check_carryover1 Is carryover still present? inject_blank->check_carryover1 autosampler_issue Carryover source is likely the autosampler (needle, valve, loop). check_carryover1->autosampler_issue Yes column_issue Carryover source is likely the analytical column. check_carryover1->column_issue No troubleshoot_autosampler Proceed to Autosampler Troubleshooting. autosampler_issue->troubleshoot_autosampler troubleshoot_column Proceed to Column Troubleshooting. column_issue->troubleshoot_column

A systematic workflow to isolate the source of carryover.

Step 3: Address Autosampler-Related Carryover

  • Optimize the Needle Wash: The autosampler needle is a primary source of carryover.

    • Wash Solvent Composition: Use a wash solvent that can effectively solubilize efavirenz. Due to its hydrophobic nature, a strong organic solvent or a mixture is recommended.

    • Recommended Wash Solvents:

      • A mixture of acetonitrile and isopropanol (e.g., 50:50 v/v) with a small percentage of formic acid (e.g., 0.1%) can be effective.

      • For persistent carryover, a "magic mix" of 40% acetonitrile, 40% isopropanol, and 20% acetone can be employed as a wash solvent.[2]

      • Ensure the wash solvent is miscible with your mobile phase.

    • Wash Volume and Duration: Increase the volume and/or duration of the needle wash. Perform both pre- and post-injection washes.

  • Inspect and Clean/Replace Components:

    • Injector Rotor Seal: Worn or dirty rotor seals can trap analytes. Inspect the seal for scratches or residue and replace if necessary.[4]

    • Sample Loop: If not adequately flushed, the sample loop can retain the analyte. Consider using a full-loop injection mode to ensure the entire loop is flushed with the mobile phase.

Step 4: Address Column-Related Carryover

  • Thorough Column Washing: After a sequence of high-concentration samples, perform a rigorous column wash with a strong organic solvent (e.g., 100% acetonitrile or methanol) for an extended period.

  • Gradient Modification: If using a gradient elution, ensure the final mobile phase composition is strong enough to elute all of the efavirenz from the column. Extending the hold time at the high organic composition can also help.

  • Column Choice: Consider using a column with a different stationary phase that may have less affinity for efavirenz.

Step 5: General System Maintenance

  • Check Fittings and Tubing: Ensure all fittings are properly tightened to avoid dead volumes where the sample can be trapped.

  • Mobile Phase Quality: Use high-purity solvents to prevent contamination that can be mistaken for carryover.

Quantitative Data on Efavirenz Carryover

The following table summarizes quantitative data on efavirenz carryover from a published study. This can serve as a benchmark for acceptable carryover levels.

ParameterValueReference
Carryover in 1st Blank after ULOQ0.01%[4][5]
Carryover in 2nd Blank after ULOQNot Observed[4][5]
*Upper Limit of Quantification

Experimental Protocols

Protocol 1: Carryover Assessment

This protocol is used to determine the percentage of carryover in an LC-MS system.

  • Prepare Samples:

    • A high-concentration standard of efavirenz at the Upper Limit of Quantification (ULOQ) of your assay.

    • A blank matrix sample (e.g., plasma, buffer) without the analyte or internal standard.

  • Injection Sequence:

    • Inject the ULOQ standard.

    • Immediately follow with at least three injections of the blank sample.

  • Data Analysis:

    • Integrate the peak area of efavirenz in the ULOQ injection and in each of the blank injections.

    • Calculate the percent carryover for the first blank using the following formula:

      • % Carryover = (Peak Area in Blank 1 / Peak Area in ULOQ) * 100

  • Acceptance Criteria: Typically, carryover in the first blank should be less than 20% of the Lower Limit of Quantification (LLOQ) and negligible in subsequent blanks.

Visualizing Factors Contributing to Efavirenz Carryover

The following diagram illustrates the key factors that contribute to the carryover of hydrophobic compounds like efavirenz.

Carryover_Factors cluster_0 Factors Influencing Efavirenz Carryover cluster_1 LC System Components cluster_2 Method Parameters Analyte_Properties Analyte Physicochemical Properties - High Hydrophobicity - Lipophilicity Autosampler Autosampler - Needle Surface - Injection Valve - Sample Loop Analyte_Properties->Autosampler Influences Column Analytical Column - Stationary Phase Chemistry - Column Frits Analyte_Properties->Column Influences Tubing Tubing and Fittings - Dead Volumes Analyte_Properties->Tubing Influences Wash_Solvent Wash Solvent - Inadequate Strength - Insufficient Volume/Time Analyte_Properties->Wash_Solvent Influences Mobile_Phase Mobile Phase Gradient - Insufficient Elution Strength Analyte_Properties->Mobile_Phase Influences Injection_Mode Injection Mode - Partial vs. Full Loop Analyte_Properties->Injection_Mode Influences

Key factors contributing to efavirenz carryover in LC-MS systems.

References

Technical Support Center: Stability of (Rac)-Efavirenz-d5 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of (Rac)-Efavirenz-d5 in various biological matrices. The information is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable results in bioanalytical studies.

Disclaimer: The quantitative stability data presented in this guide is based on studies conducted on the non-deuterated parent compound, Efavirenz. While this data is a strong surrogate for the stability of this compound, it is recommended to perform an in-house stability assessment for the deuterated internal standard as part of method validation.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of this compound important in bioanalytical methods?

A1: this compound is a stable isotope-labeled internal standard (SIL-IS) used for the quantification of Efavirenz in biological samples. Its stability is crucial because the fundamental assumption of using an SIL-IS is that it behaves identically to the analyte of interest during sample preparation, storage, and analysis. Any degradation of the internal standard would lead to an inaccurate calculation of the analyte concentration.

Q2: How does deuterium labeling affect the stability of a molecule?

A2: Deuterium labeling generally increases the metabolic stability of a drug molecule due to the kinetic isotope effect, which can result in a longer half-life. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. However, the overall stability in a biological matrix under various storage conditions is also influenced by factors like pH, temperature, and light exposure, which may not be significantly affected by deuteration.

Q3: Can this compound undergo deuterium-hydrogen exchange?

A3: Deuterium-hydrogen exchange is a potential issue for some deuterated compounds, where deuterium atoms are replaced by hydrogen atoms from the surrounding matrix or solvent. This is more likely to occur at exchangeable positions on the molecule. For this compound, where the deuterium atoms are on the cyclopropyl ring, the risk of exchange under typical bioanalytical conditions is low. However, it is a factor to consider during method development and validation.

Q4: What are the typical storage conditions for biological samples containing this compound?

A4: For long-term storage, biological samples are typically stored at -20°C or -80°C. Short-term storage, such as on the benchtop during sample processing, should be minimized and conducted at room temperature or on ice. The specific stability of the analyte in the chosen matrix and storage conditions should always be experimentally verified.

Troubleshooting Guide

This guide addresses common issues that may arise related to the stability of this compound during experimental workflows.

Issue Potential Cause Troubleshooting Steps
High variability in internal standard response between samples. Inconsistent sample handling and storage conditions.- Ensure all samples are handled and stored under identical conditions. - Minimize the time samples spend at room temperature. - Review and standardize sample collection and processing procedures.
Decreasing internal standard response over time in a batch. Bench-top instability of this compound in the processed samples.- Process samples in smaller batches to reduce the time they sit at room temperature. - Keep samples on ice or in a cooled autosampler during the analytical run. - Perform a bench-top stability experiment to determine the maximum allowable time at room temperature.
Inaccurate or imprecise results for quality control (QC) samples. Degradation of this compound during freeze-thaw cycles or long-term storage.- Perform freeze-thaw stability experiments to determine the maximum number of cycles samples can undergo. - Aliquot samples to avoid multiple freeze-thaw cycles. - Verify long-term stability at the intended storage temperature by analyzing stored QC samples against a fresh calibration curve.
Presence of unlabeled Efavirenz peak in blank samples spiked only with this compound. Isotopic impurity of the this compound standard or in-source fragmentation in the mass spectrometer.- Check the certificate of analysis for the isotopic purity of the internal standard. - Optimize mass spectrometer source conditions to minimize in-source fragmentation. - If the issue persists, consider a different lot of the internal standard.

Data on Stability of Efavirenz in Biological Matrices

The following tables summarize the stability of Efavirenz in human plasma and dried blood spots (DBS) under various conditions. This data provides a strong indication of the expected stability of this compound.

Table 1: Stability of Efavirenz in Human Plasma
Stability ConditionTemperatureDurationMatrixAnalyte ConcentrationResults (Accuracy %)Results (Precision %RSD/CV)Reference
Bench-topRoom Temperature24 hoursPlasma4 ng/mL103%6.59%[1]
Bench-topRoom Temperature24 hoursPlasma2000 ng/mL92.8%4.05%[1]
Freeze-Thaw-80°C to Room Temp.3 cyclesPlasma4 ng/mL111%9.87%[1]
Freeze-Thaw-80°C to Room Temp.3 cyclesPlasma2000 ng/mL89.3%4.82%[1]
Long-Term-80°C30 daysPlasma4 ng/mL96.4%14.3%[1]
Long-Term-80°C30 daysPlasma2000 ng/mL103%4.64%[1]
Long-Term-70°C10 weeksPlasmaNot SpecifiedStableNot Specified[2]
Table 2: Stability of Efavirenz in Dried Blood Spots (DBS)
Stability ConditionTemperatureDurationMatrixAnalyte ConcentrationResultsReference
Freeze-Thaw-20°C to Room Temp.3 cyclesDBS0.625, 1.5, 18 µg/mLStable[3]
Long-Term-20°C1 yearDBS0.625, 1.5, 18 µg/mLStable[3]
Thermal Stability45°C1 monthDBS0.625, 1.5, 18 µg/mLStable[3]
Thermal Stability37°C1 monthDBS0.625, 1.5, 18 µg/mLStable[3]
Thermal StabilityRoom Temperature1 monthDBS0.625, 1.5, 18 µg/mLStable[3]
Thermal Stability4°C1 monthDBS0.625, 1.5, 18 µg/mLStable[3]
Thermal Stability-70°C1 monthDBS0.625, 1.5, 18 µg/mLStable[3]

Experimental Protocols

Protocol 1: Assessment of Bench-Top Stability in Plasma
  • Sample Preparation: Spike blank human plasma with Efavirenz at low and high quality control (QC) concentrations.

  • Storage: Leave the spiked plasma samples at room temperature for a predefined period (e.g., 24 hours).

  • Analysis: Analyze the samples using a validated bioanalytical method.

  • Evaluation: Compare the mean concentration of the stability samples to the mean concentration of freshly prepared samples. The mean concentration should be within ±15% of the nominal concentration.

Protocol 2: Assessment of Freeze-Thaw Stability in Plasma
  • Sample Preparation: Spike blank human plasma with Efavirenz at low and high QC concentrations.

  • Freeze-Thaw Cycles: Subject the samples to a specified number of freeze-thaw cycles (e.g., three cycles). A single cycle consists of freezing the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours and then thawing them unassisted at room temperature.

  • Analysis: After the final thaw, analyze the samples using a validated bioanalytical method.

  • Evaluation: Compare the mean concentration of the freeze-thaw samples to the mean concentration of freshly prepared samples that have not undergone freeze-thaw cycles. The mean concentration should be within ±15% of the nominal concentration.

Protocol 3: Assessment of Long-Term Stability in Plasma
  • Sample Preparation: Spike blank human plasma with Efavirenz at low and high QC concentrations.

  • Storage: Store the samples at the intended long-term storage temperature (e.g., -80°C) for a specified duration (e.g., 30 days).

  • Analysis: After the storage period, thaw the samples and analyze them using a validated bioanalytical method against a freshly prepared calibration curve.

  • Evaluation: Compare the mean concentration of the long-term stability samples to their nominal concentrations. The mean concentration should be within ±15% of the nominal concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis & Evaluation start Start spike Spike Blank Matrix with this compound start->spike aliquot Aliquot Samples spike->aliquot bench_top Bench-Top Stability (Room Temperature) aliquot->bench_top freeze_thaw Freeze-Thaw Stability (-80°C to RT) aliquot->freeze_thaw long_term Long-Term Stability (-80°C) aliquot->long_term analysis LC-MS/MS Analysis bench_top->analysis freeze_thaw->analysis long_term->analysis evaluation Compare to Nominal Concentration analysis->evaluation end End evaluation->end

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_guide start Inaccurate/Imprecise QC Results check_is Check Internal Standard Response Variability start->check_is high_var High Variability check_is->high_var Yes consistent_var Consistent Low/High Response check_is->consistent_var No handling Review Sample Handling & Storage high_var->handling benchtop Assess Bench-Top Stability high_var->benchtop degradation Suspect Degradation consistent_var->degradation solution Implement Corrective Actions: - Standardize Procedures - Aliquot Samples - Re-validate if necessary handling->solution benchtop->solution ft_stability Perform Freeze-Thaw Stability Test degradation->ft_stability After Freeze-Thaw lt_stability Perform Long-Term Stability Test degradation->lt_stability After Long-Term Storage ft_stability->solution lt_stability->solution

Caption: Troubleshooting guide for stability issues with this compound.

References

How to correct for isotopic contribution from (Rac)-Efavirenz-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for accurately performing quantitative analysis using (Rac)-Efavirenz-d5 as an internal standard. It specifically addresses the common challenge of correcting for isotopic contributions.

Frequently Asked Questions (FAQs)

Q1: What is isotopic contribution and why is it a concern when using this compound?

A: Isotopic contribution refers to the signal interference in mass spectrometry caused by the natural abundance of heavy isotopes. Efavirenz (the analyte) and this compound (the internal standard, IS) are composed of elements (like Carbon and Chlorine) that have naturally occurring stable heavy isotopes.[1][2]

This presents two primary challenges in a quantitative assay:

  • Analyte Contribution to IS Signal: The unlabeled analyte, Efavirenz, has a molecular formula of C₁₄H₉ClF₃NO₂.[3][4] Due to the natural abundance of ¹³C (~1.1%) and ³⁷Cl (~24.2%), the analyte will produce M+1 and M+2 isotopic peaks in its mass spectrum.[2][5][6] These peaks can overlap with and artificially inflate the signal of the deuterated internal standard, which has a mass shift of +5 Da. This is especially relevant for M+5 or M+6 isotopologues of the analyte, which could potentially interfere with the M peak of the d5-IS.

  • IS Contribution to Analyte Signal: The synthesis of deuterated standards is never 100% complete. Therefore, a this compound standard will contain trace amounts of unlabeled (d0) Efavirenz and other less-deuterated variants (d1, d2, d3, d4).[7][8] This unlabeled impurity in the internal standard will contribute to the analyte's signal, leading to an overestimation of the analyte's true concentration.

Failure to correct for these contributions can compromise the accuracy and reliability of quantitative results.[7][9]

Q2: What is the fundamental principle behind isotopic correction?

A: The core principle is to mathematically subtract the unwanted isotopic contributions from the measured signals of both the analyte and the internal standard. This is achieved by first characterizing the unique isotopic distribution of both the pure, unlabeled analyte and the pure, deuterated internal standard.[10][11] Once these profiles are known, a set of linear equations can be solved to determine the true, interference-free signal for each compound in a mixed sample.[12]

Q3: How do I experimentally determine the necessary correction factors?

A: You must analyze the pure standards separately before analyzing your samples. This involves preparing high-concentration solutions of both unlabeled Efavirenz and this compound and acquiring their full-scan mass spectra. The goal is to measure the relative intensity of each isotopic peak. A detailed methodology is provided in the "Experimental Protocols" section below.

Q4: What are the most common issues encountered during isotopic correction?

A: Researchers may face several challenges:

  • Symptom: Inaccurate or inconsistent correction.

    • Possible Cause: The elemental formula used for theoretical calculations is incorrect. Always verify the exact formula, including any atoms added during derivatization.[7]

    • Possible Cause: Co-eluting interferences from the sample matrix are distorting the isotopic pattern of the analyte or IS.

    • Solution: Improve chromatographic separation to resolve the interfering peaks.[7]

  • Symptom: The deuterated internal standard separates chromatographically from the analyte (isotopic effect).

    • Possible Cause: Extensive deuteration can sometimes slightly alter the physicochemical properties of a molecule, leading to a shift in retention time.[13]

    • Solution: While minor shifts can be tolerated, significant separation negates the benefit of the IS. If the problem is severe, consider using an internal standard with fewer deuterium labels or one labeled with ¹³C or ¹⁵N, which are less prone to this effect.[14]

  • Symptom: High background noise obscuring low-level isotopic peaks.

    • Solution: Ensure high-purity solvents and gases are used. Run a blank injection to assess the background noise level and identify potential sources of contamination.[7]

Experimental Protocols

Protocol: Characterization of Isotopic Distribution and Purity

Objective: To experimentally measure the natural isotopic distribution of unlabeled Efavirenz and to determine the isotopic purity and distribution of the this compound internal standard.

Materials:

  • Unlabeled Efavirenz certified reference standard

  • This compound certified reference standard

  • LC-MS grade solvent (e.g., Acetonitrile/Water 50:50 v/v)

  • Calibrated Liquid Chromatography-Mass Spectrometry (LC-MS) system

Methodology:

  • Prepare High-Concentration Stock Solutions:

    • Prepare a solution of unlabeled Efavirenz in the chosen solvent at a concentration that provides a strong signal-to-noise ratio (e.g., 1 µg/mL).

    • Prepare a separate solution of this compound at a similar high concentration.

  • Mass Spectrometer Setup:

    • Analyze the solutions via flow injection analysis (FIA) or a short isocratic LC method to minimize chromatographic effects.

    • Set the mass spectrometer to acquire data in full-scan mode over a mass range that encompasses the expected isotopic clusters for both compounds (e.g., m/z 310-330).

  • Data Acquisition:

    • Inject the unlabeled Efavirenz solution and acquire the mass spectrum. Ensure the most abundant peak (the monoisotopic peak) is not saturated.

    • Thoroughly flush the system.

    • Inject the this compound solution and acquire its mass spectrum.

  • Data Analysis:

    • For the unlabeled Efavirenz spectrum, integrate the peak area of the monoisotopic peak (M) and its subsequent isotopic peaks (M+1, M+2, etc.).

    • For the This compound spectrum, integrate the peak areas for the primary d5 isotopologue as well as any observed unlabeled (d0) and other (d1-d4, d6+) species.

    • Calculate the relative abundance of each isotopic peak by normalizing it to the most abundant peak in its cluster (e.g., for unlabeled Efavirenz, divide all peak areas by the M peak area). These values are your experimentally determined correction factors.

Data Presentation

Table 1: Natural Abundance of Relevant Stable Isotopes

ElementIsotopeNatural Abundance (%)Mass (Da)
Hydrogen¹H>99.981.0078
²H (D)~0.0152.0141
Carbon¹²C~98.912.0000
¹³C~1.113.0034
Nitrogen¹⁴N>99.614.0031
¹⁵N~0.3715.0001
Oxygen¹⁶O>99.715.9949
¹⁷O~0.0416.9991
¹⁸O~0.217.9992
Chlorine³⁵Cl~75.834.9689
³⁷Cl~24.236.9659

Sources:[2][5][6][15][][17][18][19]

**Table 2: Example Isotopic Distribution for Unlabeled Efavirenz (C₁₄H₉ClF₃NO₂) **

The presence of one chlorine atom results in a prominent M+2 peak approximately one-third the intensity of the monoisotopic (M) peak.

IsotopologueTheoretical Relative Abundance (%)Example Experimental Relative Abundance (%)
M (m/z 315.03)100.00100.00
M+1 (m/z 316.03)15.4815.52
M+2 (m/z 317.03)33.3733.41
M+3 (m/z 318.03)5.215.25

Table 3: Example Isotopic Purity Analysis for this compound

This table illustrates a hypothetical batch of the internal standard, demonstrating its isotopic purity and the relative amounts of other isotopologues.

IsotopologueMass (m/z)Example Relative Abundance (%)Contribution to...
d0 (Unlabeled)315.030.25Analyte Signal
d1316.030.11-
d2317.030.18-
d3318.030.35-
d4319.031.51-
d5 (Target) 320.03 100.00 Internal Standard Signal
d6321.0315.85-
d7322.0333.88-

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for developing a quantitative assay that corrects for isotopic contributions.

Isotopic_Correction_Workflow cluster_prep Step 1: Standard Characterization cluster_analysis Step 2: Data Acquisition cluster_calc Step 3: Determine Correction Factors cluster_sample Step 4: Sample Analysis & Correction prep_unlabeled Prepare Unlabeled Efavirenz Standard analyze_unlabeled Acquire Full Scan MS of Unlabeled Standard prep_unlabeled->analyze_unlabeled prep_labeled Prepare this compound (IS) Standard analyze_labeled Acquire Full Scan MS of Labeled IS prep_labeled->analyze_labeled calc_factors Calculate Isotopic Profiles (Analyte Distribution & IS Purity) analyze_unlabeled->calc_factors analyze_labeled->calc_factors apply_correction Apply Correction Algorithm to Measured Signals calc_factors->apply_correction acquire_sample Acquire Sample Data (Analyte + IS) acquire_sample->apply_correction final_data Generate Corrected Concentration Data apply_correction->final_data

Caption: Workflow for isotopic contribution correction.

References

Technical Support Center: Enhancing Low-Level Efavirenz Detection with (Rac)-Efavirenz-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the sensitive detection of low-level efavirenz using (Rac)-Efavirenz-d5 as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in efavirenz analysis?

A1: this compound is a deuterated stable isotope-labeled internal standard used for the quantitative analysis of efavirenz in biological matrices.[1] Its primary role is to improve the accuracy and precision of the analytical method, especially at low concentrations, by correcting for variability in sample preparation and instrument response.

Q2: Why is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the preferred method for low-level efavirenz detection?

A2: LC-MS/MS offers high sensitivity and selectivity compared to other methods like HPLC-UV.[2][3] This technique allows for the detection and quantification of very low concentrations of efavirenz, with a lower limit of quantification (LLOQ) reported as low as 1.0 ng/mL in human plasma.[2][4][5] Its specificity minimizes interference from other compounds in the biological matrix.

Q3: What are the critical steps in sample preparation for efavirenz analysis in plasma?

A3: Common sample preparation techniques include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[2][3] Protein precipitation is a simple and rapid method often used.[2][5] The choice of method depends on the required level of cleanliness and the desired LLOQ.

Q4: What is the "matrix effect" and how can it be minimized in efavirenz analysis?

A4: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological sample, which can lead to inaccurate quantification.[2][6] Using a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected similarly.[3] Proper sample cleanup through techniques like SPE can also help reduce matrix effects.[6]

Troubleshooting Guides

Issue 1: Poor Sensitivity / Inability to Reach the Desired Lower Limit of Quantification (LLOQ)

  • Question: My assay is not sensitive enough to detect low levels of efavirenz. What are the potential causes and solutions?

  • Answer:

    • Suboptimal Mass Spectrometer Parameters: Ensure that the MS parameters, such as collision energy and declustering potential, are optimized for the specific MRM transitions of efavirenz and this compound.[3]

    • Inefficient Sample Extraction: The chosen extraction method may have low recovery. Evaluate the extraction efficiency by comparing the peak area of an extracted sample to that of a non-extracted standard of the same concentration.[2] Consider switching to a more exhaustive extraction method like SPE.

    • Matrix Effects: Ion suppression due to co-eluting matrix components can significantly reduce signal intensity.[2][6] Ensure that the chromatography is optimized to separate efavirenz from interfering matrix components. The use of a stable isotope-labeled internal standard like this compound is crucial to correct for this.[3]

    • Sample Preparation: Inadequate vortexing or centrifugation during protein precipitation can lead to incomplete protein removal and sample loss.

Issue 2: High Background Noise or Interferences in the Chromatogram

  • Question: I am observing high background noise and interfering peaks in my chromatograms. How can I resolve this?

  • Answer:

    • Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.[7]

    • Insufficient Sample Cleanup: If using protein precipitation, consider incorporating a solid-phase extraction (SPE) step for a cleaner sample extract.

    • Carryover: Residual analyte from a previous high-concentration sample may be carried over to the next injection. Implement a rigorous needle and injection port washing protocol between samples.[7]

    • Matrix Interferences: Optimize the chromatographic method to better separate the analyte from matrix components. Ensure that the MRM transitions are specific to efavirenz.[2]

Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: The chromatographic peaks for efavirenz are showing significant tailing/fronting/splitting. What could be the cause?

  • Answer:

    • Column Contamination: The analytical column may be contaminated with strongly retained matrix components. Flush the column with a strong solvent or consider replacing it.

    • Incompatible Mobile Phase: The pH of the mobile phase can affect the peak shape of ionizable compounds. Ensure the mobile phase composition is optimal for efavirenz.

    • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

    • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Ensure the mobile phase additives (e.g., formic acid) are at the correct concentration to minimize these interactions.

Data Presentation

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Efavirenz Quantification in Human Plasma

ParameterValueReference
Lower Limit of Quantification (LLOQ)1.0 ng/mL[2][4]
Linearity Range1.0 - 2,500 ng/mL[2]
Correlation Coefficient (r)> 0.99[2][5]
Intra-day Precision (%CV)
LLOQ (1 ng/mL)9.24%[2][5]
Low QC (4 ng/mL)2.41% - 6.42%[2][5]
Medium QC (80, 800 ng/mL)2.41% - 6.42%[2][5]
High QC (2000 ng/mL)2.41% - 6.42%[2][5]
Inter-day Precision (%CV)
LLOQ (1 ng/mL)12.3%[2][5]
Low QC (4 ng/mL)3.03% - 9.18%[2][5]
Medium QC (80, 800 ng/mL)3.03% - 9.18%[2][5]
High QC (2000 ng/mL)3.03% - 9.18%[2][5]
Accuracy (% Recovery)
LLOQ (1 ng/mL)108% - 112%[2][5]
QC Samples95.2% - 111%[2][5]
Extraction Recovery
Efavirenz93.5% - 107%[3]
Internal Standard88.6%[3]

Experimental Protocols

Protocol 1: Quantification of Efavirenz in Human Plasma using LC-MS/MS with this compound

This protocol is a generalized procedure based on commonly cited methods.[2][3][4][5]

1. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare stock solutions of efavirenz and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Prepare a series of working standard solutions by serially diluting the efavirenz stock solution.

  • Spike blank human plasma with the working standard solutions to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000, 2500 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in blank plasma.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of a precipitation solution containing the internal standard, this compound (e.g., acetonitrile with 10 ng/mL this compound).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable C18 column (e.g., Agilent Poroshell C18).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[2][4]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2][4]

    • Flow Rate: 0.3 - 0.5 mL/min.[1][2]

    • Gradient: A suitable gradient to ensure separation of efavirenz from matrix components.

    • Injection Volume: 10 µL.[3]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode depending on optimal signal. Negative mode has been reported to be effective.[2][5]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Efavirenz: m/z 314.2 → 243.9 (quantifier)[2][4]

      • This compound: m/z 321 → 246 (quantifier)[1]

    • Optimize other MS parameters such as source temperature, gas flows, and collision energy.

4. Data Analysis:

  • Integrate the peak areas for efavirenz and this compound.

  • Calculate the peak area ratio of efavirenz to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of efavirenz in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification sample Plasma Sample (Unknown, QC) add_is Add IS Working Solution to Sample/Standard sample->add_is blank_plasma Blank Plasma cal_standards Calibration Standards blank_plasma->cal_standards efv_stock Efavirenz Stock efv_stock->cal_standards Spike is_stock this compound Stock is_working IS Working Solution is_stock->is_working cal_standards->add_is is_working->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Efavirenz / IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Unknown Samples ratio_calc->quantification cal_curve->quantification

Caption: Experimental workflow for efavirenz quantification.

References

Technical Support Center: Efavirenz Dose Optimization Based on Patient Genotyping

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing efavirenz dosage based on patient genotyping. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations to clarify complex processes.

Frequently Asked Questions (FAQs)

Q1: What is the primary gene responsible for efavirenz metabolism, and why is it important for dose optimization?

A1: The primary enzyme responsible for metabolizing efavirenz is cytochrome P450 2B6 (CYP2B6).[1] Genetic variations, or polymorphisms, in the CYP2B6 gene can lead to significant differences in enzyme activity among individuals. This variability in metabolism is a major determinant of efavirenz plasma concentrations and is crucial for dose optimization.[1]

Q2: What are the clinical consequences of different CYP2B6 genotypes on efavirenz therapy?

A2: Patients can be classified into different metabolizer phenotypes based on their CYP2B6 genotype:

  • Normal Metabolizers (NM): These individuals have normal enzyme activity and typically respond well to standard efavirenz doses.

  • Intermediate Metabolizers (IM): These individuals have decreased enzyme activity, which can lead to higher plasma concentrations of efavirenz and an increased risk of adverse effects with standard doses.[2][3]

  • Poor Metabolizers (PM): These individuals have significantly reduced or no enzyme activity, resulting in substantially higher efavirenz levels and a greater risk of toxicity, particularly central nervous system (CNS) side effects.[2][3]

  • Rapid and Ultrarapid Metabolizers (RM/UM): These individuals have increased enzyme activity, which may lead to lower plasma concentrations and potential treatment failure at standard doses.

Q3: What is the recommended therapeutic range for efavirenz plasma concentrations?

A3: The generally accepted therapeutic range for efavirenz plasma concentrations is 1,000 to 4,000 ng/mL (1–4 µg/mL).[4] Concentrations below 1,000 ng/mL have been associated with a higher risk of virological failure, while concentrations above 4,000 ng/mL are linked to an increased incidence of CNS side effects.[4]

Q4: What are the most common adverse effects associated with high efavirenz plasma concentrations?

A4: High efavirenz plasma concentrations are most commonly associated with CNS side effects, which can include dizziness, insomnia, vivid dreams, confusion, and, in more severe cases, depression and psychosis.[5][6] Studies have shown that CNS toxicity is approximately three times more frequent in patients with efavirenz levels above 4,000 ng/mL.[4]

Data Presentation

Table 1: CYP2B6 Phenotype Classification Based on Genotype

PhenotypeGenotypesExamples of DiplotypesClinical Implication
Ultrarapid Metabolizer An individual carrying two increased function alleles4/4, 22/22, 4/22Slightly lower trough concentrations of efavirenz compared to normal metabolizers.
Rapid Metabolizer An individual carrying one normal function allele and one increased function allele1/4, 1/22Slightly lower trough concentrations of efavirenz compared to normal metabolizers.
Normal Metabolizer An individual carrying two normal function alleles1/1Normal efavirenz metabolism.
Intermediate Metabolizer An individual carrying one normal function and one decreased function allele, or two decreased function alleles1/6, 1/9, 6/9Increased trough concentrations of efavirenz compared to normal metabolizers; potential for increased risk of adverse effects.[2][3]
Poor Metabolizer An individual carrying two no function alleles6/6, 6/18, 18/18Significantly increased trough concentrations of efavirenz; high risk of adverse effects.[2][3]

Source: Adapted from Clinical Pharmacogenetics Implementation Consortium (CPIC) Guidelines.[3]

Table 2: Genotype-Guided Dosing Recommendations for Efavirenz (Adults and Children ≥ 40 kg)

CYP2B6 PhenotypeRecommended Initial Efavirenz DoseStrength of Recommendation
Ultrarapid MetabolizerStandard dosing (600 mg/day)Strong
Rapid MetabolizerStandard dosing (600 mg/day)Strong
Normal MetabolizerStandard dosing (600 mg/day)Strong
Intermediate MetabolizerConsider initiating with a decreased dose of 400 mg/dayModerate
Poor MetabolizerConsider initiating with a decreased dose of 400 or 200 mg/dayModerate

Source: Adapted from Clinical Pharmacogenetics Implementation Consortium (CPIC) Guidelines.[3]

Table 3: Efavirenz Oral Clearance by CYP2B6 c.516G>T Genotype

GenotypeApparent Oral Clearance (L/h)Percentage Reduction from G/G
G/G (Normal Metabolizer)~9.44 - 9.50N/A
G/T (Intermediate Metabolizer)~4.75~50%
T/T (Poor Metabolizer)~2.38~75%

Source: Compiled from multiple pharmacokinetic studies.

Table 4: Incidence of CNS Adverse Events by Efavirenz Plasma Concentration

Efavirenz Plasma ConcentrationIncidence of CNS Adverse Events
< 1,000 ng/mLBaseline
1,000 - 4,000 ng/mLModerate
> 4,000 ng/mLHigh (approximately 3 times more frequent than in the therapeutic range)[4]
> 2,740 ng/mLAssociated with a 5.68 times higher likelihood of CNS toxicity[5]

Experimental Workflows and Signaling Pathways

Efavirenz_Metabolism Efavirenz Metabolic Pathway Efavirenz Efavirenz Hydroxy_Efavirenz 8-hydroxy-efavirenz (inactive) Efavirenz->Hydroxy_Efavirenz Major Pathway Dihydroxy_Efavirenz 8,14-dihydroxy-efavirenz (inactive) Hydroxy_Efavirenz->Dihydroxy_Efavirenz Glucuronide Glucuronidated Metabolites Hydroxy_Efavirenz->Glucuronide Dihydroxy_Efavirenz->Glucuronide Excretion Excretion (Urine) Glucuronide->Excretion CYP2B6 CYP2B6 CYP2B6->Efavirenz Metabolizes CYP2B6->Hydroxy_Efavirenz Metabolizes UGT2B7 UGT2B7 UGT2B7->Glucuronide Conjugates

Figure 1: Efavirenz metabolic pathway.

Genotype_Guided_Dosing_Workflow Genotype-Guided Efavirenz Dosing Workflow cluster_pre_treatment Pre-Treatment Assessment cluster_lab_analysis Laboratory Analysis cluster_clinical_decision Clinical Decision and Dosing cluster_monitoring Therapeutic Drug Monitoring and Follow-up Patient_Selection Patient eligible for efavirenz therapy Informed_Consent Informed Consent for Pharmacogenetic Testing Patient_Selection->Informed_Consent Sample_Collection Blood/Saliva Sample Collection Informed_Consent->Sample_Collection DNA_Extraction Genomic DNA Extraction Sample_Collection->DNA_Extraction Genotyping CYP2B6 Genotyping (e.g., PCR-RFLP, TaqMan) DNA_Extraction->Genotyping Phenotype_Assignment Assign Metabolizer Phenotype (NM, IM, PM) Genotyping->Phenotype_Assignment Dose_Selection Select Efavirenz Dose Based on Phenotype Phenotype_Assignment->Dose_Selection Prescription Prescribe Efavirenz Dose_Selection->Prescription TDM Therapeutic Drug Monitoring (TDM) (Measure plasma concentration) Prescription->TDM Dose_Adjustment Adjust Dose if Necessary TDM->Dose_Adjustment Adverse_Event_Monitoring Monitor for Adverse Events (especially CNS) TDM->Adverse_Event_Monitoring Dose_Adjustment->TDM Re-evaluate Adverse_Event_Monitoring->Dose_Adjustment If AEs occur

Figure 2: Genotype-guided efavirenz dosing workflow.

Experimental Protocols

Protocol 1: CYP2B6 c.516G>T Genotyping by PCR-RFLP

This protocol describes the genotyping of the CYP2B6 c.516G>T single nucleotide polymorphism (SNP) using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism.

1. DNA Extraction:

  • Extract genomic DNA from whole blood or saliva samples using a commercially available kit, following the manufacturer's instructions.

  • Assess DNA quantity and quality using spectrophotometry (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

2. PCR Amplification:

  • Prepare a PCR master mix with the following components per reaction:

    • 10x PCR Buffer: 2.5 µL

    • dNTPs (10 mM): 0.5 µL

    • Forward Primer (10 µM): 1.0 µL

    • Reverse Primer (10 µM): 1.0 µL

    • Taq DNA Polymerase (5 U/µL): 0.2 µL

    • Nuclease-free water: to a final volume of 24 µL

  • Add 1 µL of genomic DNA (50-100 ng) to each reaction tube.

  • Perform PCR with the following cycling conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 60°C for 30 seconds

      • Extension: 72°C for 45 seconds

    • Final Extension: 72°C for 7 minutes

3. Restriction Digestion:

  • Prepare a digestion master mix with the following components per reaction:

    • 10x Restriction Enzyme Buffer: 2 µL

    • BsrI Restriction Enzyme (10 U/µL): 0.5 µL

    • Nuclease-free water: 7.5 µL

  • Add 10 µL of the PCR product to the digestion master mix.

  • Incubate at 65°C for 2-4 hours.

4. Gel Electrophoresis:

  • Prepare a 3% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide).

  • Load the digested products along with a DNA ladder.

  • Run the gel at 100V for 60-90 minutes.

  • Visualize the DNA fragments under UV light.

5. Interpretation of Results:

  • G/G (Wild-type): Two bands at 268 bp and 241 bp.

  • G/T (Heterozygous): Three bands at 509 bp, 268 bp, and 241 bp.

  • T/T (Homozygous Mutant): One band at 509 bp.

Protocol 2: Efavirenz Quantification in Human Plasma by HPLC-UV

This protocol outlines a method for quantifying efavirenz in human plasma using High-Performance Liquid Chromatography with Ultraviolet detection.

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma in a microcentrifuge tube, add 400 µL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. HPLC-UV System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 247 nm.

  • Column Temperature: 30°C.

3. Calibration and Quality Control:

  • Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of efavirenz.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Process the standards and QC samples in the same manner as the study samples.

4. Data Analysis:

  • Integrate the peak area of efavirenz in the chromatograms.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of efavirenz in the unknown samples by interpolating their peak areas from the calibration curve.

Troubleshooting Guides

CYP2B6 Genotyping (PCR-RFLP)
IssuePossible Cause(s)Recommended Solution(s)
No PCR product - Poor DNA quality or quantity- PCR inhibitors- Incorrect annealing temperature- Reagent or primer degradation- Re-extract DNA and ensure A260/280 is 1.8-2.0.- Dilute the DNA template to reduce inhibitor concentration.- Optimize annealing temperature using a gradient PCR.- Use fresh reagents and primers.
Non-specific bands - Annealing temperature is too low- Primer-dimer formation- Contamination- Increase the annealing temperature in 2°C increments.- Redesign primers if necessary.- Use dedicated PCR workstations and aerosol-resistant pipette tips.
Incomplete digestion - Inactive restriction enzyme- Insufficient incubation time- PCR inhibitors in the product- Use a new aliquot of the enzyme; check storage conditions.- Increase incubation time.- Purify the PCR product before digestion.
Unexpected banding pattern - Star activity of the restriction enzyme- Presence of another SNP in the restriction site- Partial digestion- Ensure correct buffer and incubation conditions are used.- Sequence the PCR product to confirm the sequence.- Optimize digestion conditions (enzyme concentration, time).
Efavirenz Quantification (HPLC-UV)
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with silanol groups on the column- Column overload- High dead volume in the system- Use a buffered mobile phase or an end-capped column.- Reduce the injection volume or dilute the sample.- Use shorter, narrower ID tubing.
Peak Fronting - Sample solvent stronger than mobile phase- Column overload- Dissolve the sample in the mobile phase.- Reduce the amount of sample injected.
Split Peaks - Partially blocked column frit- Column void- Sample solvent incompatibility- Backflush the column.- Replace the column.- Ensure the sample is dissolved in the mobile phase.
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from a previous injection- Use fresh, high-purity solvents.- Run a blank gradient to identify the source.- Implement a robust needle wash protocol.
Baseline Noise/Drift - Air bubbles in the system- Contaminated mobile phase- Detector lamp failing- Degas the mobile phase.- Prepare fresh mobile phase and flush the system.- Replace the detector lamp.

References

Strategies to minimize ion suppression for (Rac)-Efavirenz-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for (Rac)-Efavirenz-d5 Analysis. This resource provides troubleshooting guidance and frequently asked questions to help you minimize ion suppression and ensure accurate quantification in your LC-MS/MS experiments.

Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced analyte signal intensity and compromising data quality. This guide will help you identify and resolve potential issues during the analysis of this compound.

Issue Potential Cause Recommended Solution
Low Signal Intensity or No Signal for this compound Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte.[1][2][3]- Optimize Sample Preparation: Employ a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4][5][6] - Chromatographic Separation: Modify the LC gradient, change the column chemistry (e.g., from C18 to phenyl-hexyl), or adjust the flow rate to separate the analyte from interfering compounds.[4] - Sample Dilution: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of matrix components causing suppression.[4]
Inefficient Ionization: Suboptimal ion source parameters.- Optimize Source Conditions: Infuse a standard solution of this compound and optimize parameters such as spray voltage, source temperature, and gas flows to maximize signal intensity.[7][8]
Incorrect Mass Spectrometer Settings: Wrong MRM transition or collision energy.- Verify MRM Transition: Ensure the correct precursor and product ions for this compound are being monitored. For Efavirenz-d5, a common transition is m/z 321 → 246.[7] - Optimize Collision Energy: Determine the optimal collision energy to achieve efficient fragmentation and maximum product ion signal.
Inconsistent or Irreproducible Results Variable Matrix Effects: Differences in matrix composition between samples, calibrators, and quality controls (QCs).[1][4]- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As this compound is often the internal standard, ensure it is used consistently across all samples. A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate correction.[4][6] - Matrix-Matched Calibrators and QCs: Prepare calibration standards and QCs in the same biological matrix as the unknown samples to compensate for consistent matrix effects.[4]
Sample Carryover: Residual analyte from a high-concentration sample affecting the subsequent injection.- Optimize Wash Solvents: Use a strong solvent in the autosampler wash routine to effectively clean the injection needle and port. - Inject Blank Samples: Run blank samples after high-concentration samples to check for and quantify carryover.[9]
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Overload or Contamination: Injecting too much sample or accumulation of contaminants on the column.[1]- Reduce Injection Volume: Decrease the amount of sample injected onto the column. - Column Washing: Implement a robust column washing procedure between analytical batches.
Inappropriate Mobile Phase: pH or solvent composition is not optimal for the analyte.- Adjust Mobile Phase: Modify the pH or the organic solvent composition of the mobile phase to improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect where the ionization efficiency of the target analyte, in this case this compound, is reduced by co-eluting components from the sample matrix.[2][3][10] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analytical method.[1][3]

Q2: How can I detect ion suppression in my assay?

A2: A common method to identify regions of ion suppression is the post-column infusion experiment.[2] A standard solution of this compound is continuously infused into the LC eluent post-column. A blank matrix sample is then injected. Any dip in the baseline signal of the analyte indicates a region where co-eluting matrix components are causing ion suppression.[2]

Q3: What is the benefit of using a stable isotope-labeled internal standard like this compound?

A3: A stable isotope-labeled internal standard (SIL-IS) is the preferred choice for quantitative LC-MS/MS analysis.[4] Since this compound has nearly identical physicochemical properties to the unlabeled Efavirenz, it will co-elute and experience the same degree of ion suppression.[6][8] This allows for accurate quantification based on the ratio of the analyte peak area to the internal standard peak area, as the SIL-IS compensates for signal variations caused by matrix effects.[4]

Q4: Which sample preparation technique is most effective at minimizing ion suppression?

A4: The choice of sample preparation technique depends on the complexity of the matrix. While simple protein precipitation is fast, it may not remove a significant amount of interfering phospholipids.[6] More rigorous methods like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components that cause ion suppression.[5][6][11]

Q5: Can the choice of ionization mode affect ion suppression?

A5: Yes. While Efavirenz can be detected in both positive and negative ionization modes, the choice can influence sensitivity and potential interferences.[12] Efavirenz has been shown to have high sensitivity in negative ionization mode.[8][11][12] Switching the ionization mode can sometimes mitigate ion suppression if the interfering compounds are more readily ionized in one mode over the other.[3]

Quantitative Data Summary

The following table summarizes typical mass spectrometric parameters for the analysis of Efavirenz and its deuterated internal standard.

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Reference
Efavirenz316244Positive[7]
Efavirenz-d5321246Positive[7]
Efavirenz314.2243.9Negative[8]
Efavirenz313.8869.24Negative[11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline for SPE cleanup of plasma samples for Efavirenz analysis.[5]

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading: Pre-treat 0.5 mL of plasma sample (spiked with this compound internal standard) and vortex. Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol outlines the steps to identify regions of ion suppression in your chromatogram.[2][4]

  • System Setup:

    • Connect the LC column outlet to one inlet of a T-union.

    • Connect a syringe pump containing a standard solution of this compound (e.g., 100 ng/mL) to the other inlet of the T-union.

    • Connect the outlet of the T-union to the mass spectrometer's ion source.

  • Analyte Infusion:

    • Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min).

    • Begin infusing the this compound solution and acquire data in MRM mode for its specific transition. You should observe a stable, elevated baseline.

  • Blank Matrix Injection:

    • Once a stable baseline is achieved, inject a blank matrix extract (prepared using your standard sample preparation method).

  • Data Analysis:

    • Monitor the chromatogram for any decreases in the baseline signal. A significant drop in the signal indicates a region of ion suppression.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Potential Solutions cluster_verification Verification A Low or Inconsistent This compound Signal B Perform Post-Column Infusion Experiment A->B C Review Sample Preparation Method A->C D Evaluate Chromatographic Conditions A->D G Dilute Sample A->G High Matrix Load H Optimize MS Source Parameters A->H Suboptimal Ionization F Optimize LC Gradient and/or Column Chemistry B->F Suppression Zone Identified E Implement Rigorous Sample Cleanup (SPE/LLE) C->E Insufficient Cleanup D->F Co-elution Observed I Re-analyze QC Samples E->I F->I G->I H->I J Consistent and Accurate Results Achieved I->J Results within Acceptance Criteria

Caption: Troubleshooting workflow for addressing ion suppression.

SamplePrepComparison cluster_input Input cluster_methods Sample Preparation Methods cluster_output Outcome Plasma Plasma Sample with This compound PPT Protein Precipitation (PPT) Plasma->PPT LLE Liquid-Liquid Extraction (LLE) Plasma->LLE SPE Solid-Phase Extraction (SPE) Plasma->SPE PPT_Out High Phospholipids Potential for High Ion Suppression PPT->PPT_Out LLE_Out Reduced Phospholipids Moderate Ion Suppression LLE->LLE_Out SPE_Out Low Phospholipids Minimal Ion Suppression SPE->SPE_Out

Caption: Comparison of sample preparation methods for ion suppression.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Efavirenz using (Rac)-Efavirenz-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of efavirenz in biological matrices, with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using (Rac)-Efavirenz-d5 as an internal standard. The information presented is based on established regulatory guidelines and published scientific literature, offering a valuable resource for researchers in drug development and therapeutic drug monitoring.

Introduction to Efavirenz Bioanalysis

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] Therapeutic drug monitoring (TDM) of efavirenz is crucial to ensure efficacy and minimize toxicity, as concentrations can vary significantly among patients.[1][2][3] Accurate and reliable bioanalytical methods are therefore essential for clinical and research applications. While various methods exist, LC-MS/MS has become the gold standard due to its high sensitivity and selectivity.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variability in extraction and injection, thereby ensuring the highest accuracy and precision.[6]

Comparison of Bioanalytical Methods

The choice of a bioanalytical method depends on the specific requirements of the study, including the desired sensitivity, selectivity, and throughput. Here, we compare a typical LC-MS/MS method using a deuterated internal standard with an alternative method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

ParameterLC-MS/MS with this compoundHPLC-UV
Principle Separation by liquid chromatography followed by detection based on mass-to-charge ratio of the analyte and internal standard.Separation by liquid chromatography followed by detection based on the absorption of UV light by the analyte.
Selectivity Very High: Mass spectrometry provides specificity to differentiate efavirenz from other co-eluting compounds and metabolites.[4]Moderate to High: Dependent on chromatographic separation. Potential for interference from compounds with similar retention times and UV absorption spectra.[7]
Sensitivity (LLOQ) High (typically in the low ng/mL range, e.g., 1.0 ng/mL).[4][5]Lower (typically in the µg/mL range, e.g., 0.43 µg/mL).[7]
Internal Standard Stable isotope-labeled internal standard (e.g., this compound) is ideal as it co-elutes and has identical chemical properties to the analyte, providing the best correction for matrix effects and analytical variability.[6]A structurally similar compound (e.g., methyl prednisolone) is typically used.[7] Differences in physicochemical properties can lead to less accurate correction.
Run Time Short (typically 3-5 minutes).[4][8]Longer (can be over 5 minutes).[7]
Matrix Effect Can be significant but is effectively compensated for by the co-eluting stable isotope-labeled internal standard.Less susceptible to ion suppression/enhancement but can be affected by interfering substances in the matrix.
Cost & Complexity Higher initial instrument cost and requires more specialized expertise.Lower instrument cost and more widely available.

Bioanalytical Method Validation Parameters: A Quantitative Comparison

Method validation is performed according to guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11][12] The following table summarizes typical validation results for an LC-MS/MS method for efavirenz, based on published data.

Validation ParameterAcceptance Criteria (FDA/EMA)Typical Performance of an Efavirenz LC-MS/MS Method
Linearity (r²) ≥ 0.99> 0.99[4][5]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20%1.0 ng/mL[4][5]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)2.41% to 9.24%[4]
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.03% to 12.3%[5]
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)100% to 112%[4]
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)95.2% to 108%[5]
Recovery Consistent, precise, and reproducibleMean recovery of 83.8%[13]
Matrix Effect Assessed to ensure no significant impact on accuracy and precisionMinimal matrix effects observed.[14]
Stability Stable under various storage and processing conditionsStable during expected conditions for sample preparation and storage.[5]

Experimental Protocols

LC-MS/MS Method for Efavirenz in Human Plasma

This protocol is a representative example based on published methods.[4][5]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma sample, add 10 µL of this compound internal standard working solution (e.g., 10 ng/mL in acetonitrile).

  • Vortex mix for 10 seconds.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and dilute 1:1 with water.

  • Inject a portion of the supernatant (e.g., 10 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient Program: Start with 30% B, increase to 95% B over 2 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Total Run Time: Approximately 5 minutes.

3. Mass Spectrometry Conditions

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Efavirenz: m/z 314.2 → 243.9[5]

    • This compound: m/z 319.2 → 248.9 (projected, based on a 5 Dalton mass shift)

Visualizing the Workflow

The following diagrams illustrate the key processes in bioanalytical method validation and sample analysis.

Bioanalytical_Method_Validation_Workflow cluster_Validation Method Validation cluster_Application Sample Analysis Selectivity Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Recovery Recovery Precision->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability MatrixEffect->Stability Validated_Method Validated Method Stability->Validated_Method Sample_Collection Sample Collection Sample_Processing Sample Processing Sample_Collection->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting Method_Development Method Development Method_Development->Selectivity Validated_Method->Sample_Collection

Caption: Bioanalytical method validation and sample analysis workflow.

Sample_Processing_Workflow Plasma_Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile (150 µL) (Protein Precipitation) Vortex1->Add_ACN Vortex2 Vortex Add_ACN->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute Dilute with Water (1:1) Supernatant->Dilute Inject Inject into LC-MS/MS Dilute->Inject

Caption: Sample preparation workflow using protein precipitation.

Conclusion

The validation of a bioanalytical method for efavirenz using LC-MS/MS with a stable isotope-labeled internal standard like this compound offers superior sensitivity, selectivity, and accuracy compared to other methods. This approach is well-suited for therapeutic drug monitoring and pharmacokinetic studies where precise and reliable quantification is paramount. The detailed experimental protocol and validation data presented in this guide provide a solid foundation for researchers and scientists to develop and implement robust bioanalytical methods for efavirenz. Adherence to regulatory guidelines throughout the validation process is essential to ensure data integrity and acceptance.

References

Performance Under the Microscope: A Comparative Analysis of Efavirenz Assay Linearity, Precision, and Accuracy Utilizing (Rac)-Efavirenz-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals vested in the accurate quantification of the non-nucleoside reverse transcriptase inhibitor efavirenz, the choice of analytical methodology is paramount. This guide provides a detailed comparison of the linearity, precision, and accuracy of an efavirenz assay utilizing the deuterated internal standard (Rac)-Efavirenz-d5 against alternative analytical methods. The inclusion of supporting experimental data, detailed protocols, and visual workflows aims to furnish a comprehensive resource for informed decision-making in the laboratory.

Quantitative Performance Metrics: A Head-to-Head Comparison

The performance of an analytical method is fundamentally defined by its linearity, precision, and accuracy. The following tables summarize these key validation parameters for an efavirenz assay using this compound as an internal standard, juxtaposed with data from established alternative methods.

Table 1: Linearity of Efavirenz Assays

Internal StandardAnalytical MethodLinearity Range (ng/mL)Correlation Coefficient (r²)
This compound LC-MS/MS0.625 – 40 ng/mg (in hair)> 0.99
¹³C₆-EfavirenzLC-MS/MS1.0 – 2,500> 0.99[1]
HydrochlorothiazideHPLC-MS/MS10.0 – 1,500> 0.998[2]
Methyl prednisoloneRP-HPLC430 – 86000.995[3]

Table 2: Precision of Efavirenz Assays

Internal StandardAnalytical MethodIntra-day Precision (%CV)Inter-day Precision (%CV)
This compound LC-MS/MS< 7%< 7%
¹³C₆-EfavirenzLC-MS/MS2.41 - 9.24[1]3.03 - 12.3[1]
HydrochlorothiazideHPLC-MS/MS1.80 – 10.49[2]4.72 – 10.28[2]
Methyl prednisoloneRP-HPLC< 2< 2[3]

Table 3: Accuracy of Efavirenz Assays

Internal StandardAnalytical MethodAccuracy (% Recovery / % Bias)
This compound LC-MS/MS97% - 110%
¹³C₆-EfavirenzLC-MS/MS95.2% - 112%[1]
HydrochlorothiazideHPLC-MS/MS93.54% - 105.73%[2]
Methyl prednisoloneRP-HPLC98% - 102%[3]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and comparing results.

Efavirenz Assay with this compound (LC-MS/MS in Hair)

This method was developed for the quantification of efavirenz in small hair samples, providing a longer window of detection for adherence monitoring.

  • Sample Preparation: 0.2 mg of hair is subjected to a simultaneous pulverization and extraction step.

  • Internal Standard Spiking: A working solution of this compound is added to the sample.

  • Chromatographic Separation: Separation is achieved on an Agilent Poroshell C18 column using an isocratic elution. The total run time is 3 minutes.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer with electrospray ionization in positive multiple reaction monitoring mode is used for detection.

Alternative Method: Efavirenz Assay with ¹³C₆-Efavirenz (LC-MS/MS in Plasma)

This highly sensitive method is suitable for therapeutic drug monitoring and pharmacokinetic studies in HIV-infected patients.[1]

  • Sample Preparation: Protein precipitation is performed on 50 μL of human plasma, followed by a one-to-one dilution with water.[1]

  • Internal Standard Spiking: ¹³C₆-Efavirenz is used as the internal standard.[1]

  • Chromatographic Separation: High-performance liquid chromatography is used for separation.[1]

  • Mass Spectrometric Detection: Detection is carried out using tandem mass spectrometry in negative ionization mode with multiple reaction monitoring.[1] The MRM transitions monitored are m/z 314.20 → 243.90 for efavirenz and m/z 320.20 → 249.90 for ¹³C₆-Efavirenz.[1] The total run time is 5 minutes.[1]

Visualizing the Workflow

To further elucidate the experimental process, the following diagrams illustrate the key steps in the analytical workflows.

Efavirenz_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing hair_sample 0.2 mg Hair Sample pulverization Pulverization & Extraction hair_sample->pulverization is_spike Spike with this compound pulverization->is_spike lc_separation LC Separation (C18 Column) is_spike->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for efavirenz assay using this compound.

Alternative_Efavirenz_Assay_Workflow cluster_sample_prep_alt Sample Preparation cluster_analysis_alt Analysis cluster_data_alt Data Processing plasma_sample 50 µL Plasma Sample protein_precipitation Protein Precipitation plasma_sample->protein_precipitation dilution Dilution with Water protein_precipitation->dilution is_spike_alt Spike with ¹³C₆-Efavirenz dilution->is_spike_alt hplc_separation HPLC Separation is_spike_alt->hplc_separation Inject ms_detection_alt MS/MS Detection (MRM) hplc_separation->ms_detection_alt quantification_alt Quantification ms_detection_alt->quantification_alt

References

A Comparative Guide to Efavirenz Quantification Methods: Cross-Validation Insights on Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the development and validation of bioanalytical methods for quantifying the antiretroviral drug efavirenz, the choice of an appropriate internal standard (IS) is critical for ensuring accuracy, precision, and reproducibility. This guide provides a comparative analysis of various analytical methods for efavirenz quantification, with a specific focus on the performance of different internal standards. The information presented herein is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable methodology for their specific research needs.

Experimental Methodologies

The quantification of efavirenz in biological matrices, primarily human plasma, is commonly performed using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity and the available instrumentation. A crucial component of these methods is the use of an internal standard to correct for variability during sample preparation and analysis.

This guide summarizes methodologies employing a range of internal standards, including isotopically labeled analogs such as ¹³C₆-Efavirenz and Efavirenz-d5, as well as structurally similar compounds like Methyl Prednisolone, Tenofovir Disoproxil Fumarate, and Lopinavir.

Detailed Experimental Protocols

Method 1: HPLC-UV with Methyl Prednisolone as Internal Standard

  • Sample Preparation: To 1 ml of plasma, 1 ml of the internal standard stock solution is added. The sample is then processed for analysis.

  • Chromatography: A SHISEIDO C18 column (250 x 4.6 mm i.d., 5µ) is used with a mobile phase of Acetonitrile and 20 mM phosphate buffer (pH 3.0).[1] The flow rate is maintained at 1 ml/min.[1]

  • Detection: UV detection is performed at a wavelength of 247 nm.[1]

  • Internal Standard: Methyl Prednisolone.[1]

Method 2: HPLC-UV with Tenofovir Disoproxil Fumarate as Internal Standard

  • Sample Preparation: To 250µL of plasma, 100µL of Tenofovir Disoproxil Fumarate (internal standard) is added, followed by 1 mL of ethyl acetate for liquid-liquid extraction.[2] The mixture is vortexed and centrifuged. The organic phase is evaporated, and the residue is reconstituted in 100µL of the mobile phase.[2]

  • Chromatography: A Waters X-Terra Shield, RP18 column (50 x 4.6 mm, 3.5 μm) is used with a gradient mobile phase consisting of phosphate buffer (pH 3.5) and Acetonitrile.[2] The flow rate is 1.5 mL/min.[2]

  • Detection: UV-Visible detection is carried out at 260 nm.[2]

  • Internal Standard: Tenofovir Disoproxil Fumarate.[2]

Method 3: LC-MS/MS with ¹³C₆-Efavirenz as Internal Standard

  • Sample Preparation: Protein precipitation is performed on 50 μL of human plasma, followed by a one-to-one dilution with water.[3][4]

  • Chromatography: A gradient elution is performed using 0.1% formic acid in water and 0.1% formic acid in acetonitrile as mobile phase solvents at a flow rate of 0.3 mL/min.[3][4]

  • Detection: Tandem mass spectrometry is operated in negative ionization mode with multiple reaction monitoring (MRM).[3][4] The MRM transitions are m/z 314.20 → 243.90 for efavirenz and m/z 320.20 → 249.90 for ¹³C₆-Efavirenz.[3][4]

  • Internal Standard: ¹³C₆-Efavirenz.[3][4]

Method 4: LC-MS/MS with Lopinavir as Internal Standard

  • Sample Preparation: Details on the specific extraction method were not available in the provided search results.

  • Chromatography: Specific chromatographic conditions were not detailed in the provided search results.

  • Detection: Detection is performed using a TSQ Endura LC-MS/MS system.[5]

  • Internal Standard: Lopinavir was selected due to its similar log P value to efavirenz (3.9 vs 3.89).[5]

Quantitative Data Comparison

The performance of each method is summarized in the tables below, allowing for a direct comparison of their key validation parameters.

Table 1: Linearity and Sensitivity of Efavirenz Quantification Methods

Internal StandardMethodLinearity RangeLLOQ
Methyl PrednisoloneHPLC-UV0.43 – 8.60 µg/ml0.995346 ng/ml
Tenofovir Disoproxil FumarateHPLC-UV1–300 μg/mL0.9990.1 μg/mL
¹³C₆-EfavirenzLC-MS/MS1.0–2,500 ng/mL>0.991.0 ng/mL
LopinavirLC-MS/MS1.9 to 500 ng/mlNot Specified1.9 ng/ml

Table 2: Accuracy and Precision of Efavirenz Quantification Methods

Internal StandardMethodIntraday Precision (%RSD)Interday Precision (%RSD)Accuracy
Methyl PrednisoloneHPLC-UV< 2< 298-102%
Tenofovir Disoproxil FumarateHPLC-UVNot SpecifiedNot SpecifiedNot Specified
¹³C₆-EfavirenzLC-MS/MS2.41% to 6.42%3.03–9.18%95.2–111%
LopinavirLC-MS/MS1.5 and 5.6%Not Specified93.7 and 99.5%

Table 3: Recovery of Efavirenz and Internal Standards

Internal StandardMethodEfavirenz Recovery (%)Internal Standard Recovery (%)
Methyl PrednisoloneHPLC-UV98-102Not Specified
Tenofovir Disoproxil FumarateHPLC-UVNot SpecifiedNot Specified
¹³C₆-EfavirenzLC-MS/MS93.5% to 107%88.6%
LopinavirLC-MS/MSNot SpecifiedNot Specified

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the development and validation of a bioanalytical method for efavirenz quantification.

Efavirenz Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification plasma Plasma Sample add_is Add Internal Standard plasma->add_is plasma->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction add_is->extraction hplc HPLC Separation extraction->hplc Inject Extract extraction->hplc msms MS/MS Detection hplc->msms hplc->msms linearity Linearity & Range msms->linearity Evaluate accuracy Accuracy msms->accuracy Evaluate precision Precision msms->precision Evaluate recovery Recovery msms->recovery Evaluate stability Stability msms->stability Evaluate validation_results Validation Parameters

Caption: Bioanalytical method workflow for efavirenz quantification.

Conclusion

The choice of internal standard and analytical methodology significantly impacts the performance of efavirenz quantification assays.

  • LC-MS/MS methods offer superior sensitivity and selectivity, with Lower Limits of Quantification (LLOQs) in the low ng/mL range.[3][4] The use of a stable isotope-labeled internal standard, such as ¹³C₆-Efavirenz , is generally considered the gold standard as it closely mimics the analyte's behavior during extraction and ionization, leading to high accuracy and precision.[3][4]

  • HPLC-UV methods are more accessible and cost-effective but typically have higher LLOQs, making them suitable for studies where high sensitivity is not a primary requirement.[1][2] The use of structurally analogous compounds like Methyl Prednisolone and Tenofovir Disoproxil Fumarate as internal standards has been successfully validated, though they may not compensate for all potential matrix effects as effectively as an isotopically labeled IS.[1][2]

  • The selection of a non-isotopically labeled internal standard like Lopinavir should be based on similar physicochemical properties, such as log P, to ensure comparable extraction efficiency.[5]

Ultimately, the selection of an appropriate internal standard and quantification method should be guided by the specific requirements of the study, including the desired sensitivity, the nature of the biological matrix, and the available instrumentation. For pharmacokinetic studies requiring high sensitivity and accuracy, an LC-MS/MS method with a stable isotope-labeled internal standard is recommended. For routine therapeutic drug monitoring where cost and accessibility are major considerations, a well-validated HPLC-UV method can be a viable alternative.

References

Assessing Recovery and Matrix Effect for (Rac)-Efavirenz-d5 in Plasma: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the recovery and matrix effect for (Rac)-Efavirenz-d5 when used as an internal standard in the bioanalysis of Efavirenz in human plasma. The performance is compared with alternative internal standards, supported by experimental data from published literature. This document outlines the methodologies for these critical validation parameters and offers insights into best practices for ensuring accurate and reliable quantification of Efavirenz in a clinical or research setting.

Data Presentation: Recovery and Matrix Effect Comparison

The selection of an appropriate internal standard is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variability in sample preparation and matrix-induced signal suppression or enhancement. Ideally, a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard as it co-elutes with the analyte and experiences similar matrix effects.

While specific quantitative data for this compound was not found in publicly available literature, this guide utilizes data for a closely related stable isotope-labeled internal standard, ¹³C₆-Efavirenz, as a representative surrogate. This is a reasonable scientific assumption as both are SIL internal standards for Efavirenz and are expected to exhibit analogous behavior during bioanalysis.

The following tables summarize the recovery and matrix effect data for Efavirenz and its SIL internal standard, as well as for methods employing other, non-isotopically labeled internal standards.

Table 1: Recovery of Efavirenz and a Stable Isotope-Labeled Internal Standard in Human Plasma

Analyte/Internal StandardConcentration (ng/mL)Mean Recovery (%)
Efavirenz495.4
8093.5
800102
2000107
¹³C₆-Efavirenz (IS) N/A 88.6

Data from a study utilizing protein precipitation for sample preparation. The recovery of the SIL internal standard was found to be consistent and satisfactory.[1]

Table 2: Comparison of Internal Standards Used in Efavirenz Plasma Assays

Internal Standard TypeExampleKey AdvantagesKey DisadvantagesTypical Recovery Range (%)
Stable Isotope-Labeled This compound, ¹³C₆-Efavirenz Co-elutes with analyte, compensates well for matrix effects and extraction variability.[1]Higher cost, potential for isotopic crosstalk if not adequately resolved.85-115
Structurally Similar Analog Methyl PrednisoloneMore affordable than SIL standards.May not co-elute perfectly, may not compensate as effectively for matrix effects.98-102 (for Efavirenz using this IS)[2]
Unrelated Compound Tenofovir Disoproxil FumarateReadily available.Significant differences in physicochemical properties can lead to poor compensation for matrix effects and recovery.Not explicitly reported for IS, but method was validated.[3]
No Internal Standard N/ASimplest approach.Highly susceptible to variability in recovery and matrix effects, leading to poor accuracy and precision.97.5-108.9 (for Efavirenz)[4]

Matrix Effect Assessment:

A crucial aspect of bioanalytical method validation is the assessment of the matrix effect, which evaluates the influence of co-eluting endogenous components from the plasma on the ionization of the analyte and internal standard. The use of a stable isotope-labeled internal standard is intended to mitigate this effect. In a study using ¹³C₆-Efavirenz, the matrix effect was evaluated by comparing the peak areas of the analyte and internal standard in post-extraction spiked plasma samples to those in neat solutions. The results indicated no significant ion suppression or enhancement, demonstrating the effectiveness of the SIL internal standard in compensating for matrix effects.[1] For methods employing other types of internal standards or no internal standard, the risk of uncompensated matrix effects is considerably higher and requires thorough evaluation across multiple plasma lots.

Experimental Protocols

The determination of recovery and matrix effect is a fundamental component of bioanalytical method validation as stipulated by regulatory agencies like the U.S. Food and Drug Administration (FDA).

Recovery Experiment

The recovery of an analyte and internal standard is determined by comparing the analytical response of an extracted sample to the response of an unextracted standard that represents 100% recovery.

Protocol:

  • Prepare three sets of samples:

    • Set 1 (Extracted Samples): Blank plasma is spiked with the analyte (Efavirenz) at various quality control (QC) concentrations (low, medium, and high) and a fixed concentration of the internal standard (this compound). These samples are then subjected to the full extraction procedure (e.g., protein precipitation).

    • Set 2 (Post-Extraction Spiked Samples): Blank plasma is first subjected to the extraction procedure. The resulting extract is then spiked with the analyte and internal standard at the same concentrations as in Set 1.

    • Set 3 (Neat Solutions): The analyte and internal standard are prepared in the reconstitution solvent at the same final concentrations as in Set 1 and Set 2.

  • Analyze the samples using the validated LC-MS/MS method.

  • Calculate the percent recovery using the following formula for each concentration level:

    • % Recovery = (Mean peak area of Set 1 / Mean peak area of Set 2) x 100

Matrix Effect Experiment

The matrix effect is assessed to ensure that components in the biological matrix do not interfere with the measurement of the analyte and internal standard.

Protocol:

  • Prepare two sets of samples:

    • Set A (Post-Extraction Spiked Samples): Blank plasma from at least six different sources is extracted. The resulting extracts are then spiked with the analyte (Efavirenz) and internal standard (this compound) at low and high QC concentrations.

    • Set B (Neat Solutions): The analyte and internal standard are prepared in the reconstitution solvent at the same concentrations as in Set A.

  • Analyze the samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor for each lot of plasma:

    • Matrix Factor = (Peak response in the presence of matrix (Set A) / Peak response in the absence of matrix (Set B))

  • Calculate the Internal Standard-Normalized Matrix Factor:

    • This is calculated by dividing the matrix factor of the analyte by the matrix factor of the internal standard. A value close to 1 indicates effective compensation for the matrix effect by the internal standard.

  • Assess the overall matrix effect: The coefficient of variation (CV%) of the internal standard-normalized matrix factors across the different plasma lots should be within an acceptable limit (typically ≤15%).

Mandatory Visualization

The following diagrams illustrate the experimental workflows for assessing recovery and matrix effect.

Recovery_Workflow cluster_set1 Set 1: Extracted Samples cluster_set2 Set 2: Post-Extraction Spiked Samples cluster_calc Calculation s1_spike Spike Blank Plasma (Analyte + IS) s1_extract Perform Extraction (e.g., Protein Precipitation) s1_spike->s1_extract s1_analyze LC-MS/MS Analysis s1_extract->s1_analyze calc % Recovery = (Peak Area Set 1 / Peak Area Set 2) * 100 s1_analyze->calc s2_extract Extract Blank Plasma s2_spike Spike Extract (Analyte + IS) s2_extract->s2_spike s2_analyze LC-MS/MS Analysis s2_spike->s2_analyze s2_analyze->calc

Caption: Workflow for Determining Analyte and Internal Standard Recovery.

Matrix_Effect_Workflow cluster_setA Set A: Post-Extraction Spiked Samples (Multiple Lots) cluster_setB Set B: Neat Solutions cluster_calc_me Calculation sA_extract Extract Blank Plasma (from ≥6 sources) sA_spike Spike Extract (Analyte + IS) sA_extract->sA_spike sA_analyze LC-MS/MS Analysis sA_spike->sA_analyze calc_me Matrix Factor = (Peak Area Set A / Peak Area Set B) Assess IS-Normalized Matrix Factor & CV% sA_analyze->calc_me sB_prep Prepare Analyte + IS in Reconstitution Solvent sB_analyze LC-MS/MS Analysis sB_prep->sB_analyze sB_analyze->calc_me

Caption: Workflow for Assessing the Matrix Effect.

References

A Comparative Guide to Efavirenz Quantification Across Laboratories Utilizing (Rac)-Efavirenz-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of efavirenz, a key non-nucleoside reverse transcriptase inhibitor, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as (Rac)-Efavirenz-d5, is a widely accepted practice to ensure the accuracy and precision of bioanalytical methods. This guide provides a comparative overview of various validated methods for efavirenz quantification, with a focus on studies employing deuterated efavirenz as an internal standard. The data presented is compiled from individual laboratory validations to offer a comprehensive reference for methodological comparison.

Quantitative Performance Overview

The following table summarizes the key performance characteristics of different validated assays for efavirenz quantification. While a direct inter-laboratory comparison study was not identified, this compilation of data from individual studies provides valuable insights into the expected performance of these methods across various biological matrices. The methods predominantly utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.

Study Reference (Matrix) Internal Standard Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
Andrade et al. (Human Plasma) 13C6-Efavirenz1.0–2,5001.02.41 - 9.243.03 - 12.3100 - 112 (Intra-day), 95.2 - 108 (Inter-day)[1]
Published Method (Plasma, Brain Tissue, PBS) Not Specified1.9 - 5001.91.5 - 5.6Not Reported93.7 - 99.5[2]
Holm-Hansen et al. (Human Plasma) Efavirenz-d4100 - 50,000100Not ReportedNot ReportedMeets EMA Guidelines[3]
Bordin et al. (Human Plasma) Not SpecifiedNot Specified0.25 (for 7-OH-efavirenz), 0.5 (for 8,14-diOH-efavirenz)Not ReportedNot ReportedWithin FDA Guidelines[4]
Huang et al. (Dried Blood Spots) Hexobarbital25 - 5,000256.7 - 8.76.7 - 8.7100.3 - 104.2[5]
D'Avolio et al. (Hair) Efavirenz-d50.625 - 400.625< 7< 797 - 110[6]
Sarasa et al. (Human Plasma) L-737,3540.1 - 10 µg/mL100< 8.6< 8.6Not Specified[7]

Note: %CV refers to the coefficient of variation.

Detailed Experimental Protocols

The methodologies employed across different laboratories, while sharing the common goal of accurate efavirenz quantification, exhibit variations in sample preparation, chromatographic separation, and mass spectrometric detection. Below are representative protocols derived from the published literature.

Sample Preparation: Protein Precipitation (Human Plasma)

This method is frequently used for its simplicity and speed.

  • To 50 µL of human plasma in a microcentrifuge tube, add 100 µL of an internal standard spiking solution (e.g., this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE) (Human Plasma)

SPE is utilized for cleaner sample extracts, which can reduce matrix effects.

  • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

  • Load 200 µL of human plasma, pre-treated with a buffer solution, onto the cartridge.

  • Wash the cartridge with a low-organic-content solvent to remove interfering substances.

  • Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
  • Chromatographic Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: A typical flow rate is 0.3 to 0.5 mL/min.

  • Ionization Source: Electrospray ionization (ESI) is generally used, often in negative ion mode for efavirenz.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for efavirenz and its deuterated internal standard are optimized for maximum sensitivity and specificity. For example, a common transition for efavirenz is m/z 314.0 -> 244.0.[1]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of efavirenz quantification and the relationship between different experimental stages, the following diagrams are provided in the DOT language for Graphviz.

Caption: A generalized workflow for the quantification of efavirenz using this compound.

Method_Validation_Parameters cluster_performance Performance Characteristics Validation Bioanalytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Linearity Linearity & Range Validation->Linearity LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Selectivity Selectivity & Specificity Validation->Selectivity Recovery Extraction Recovery Validation->Recovery Stability Analyte Stability Validation->Stability

Caption: Key parameters assessed during the validation of a bioanalytical method for efavirenz.

References

The Gold Standard for Efavirenz Bioanalysis: A Justification for Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, particularly for therapeutic drug monitoring of antiretrovirals like efavirenz, the choice of an internal standard is a critical determinant of data quality and reliability. For researchers, scientists, and drug development professionals utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a deuterated internal standard, a type of stable isotope-labeled internal standard (SIL-IS), is widely recognized as the gold standard. This guide provides an objective comparison, supported by experimental data, to justify the use of a deuterated internal standard for efavirenz analysis.

The primary role of an internal standard (IS) in quantitative analysis is to correct for the variability inherent in sample preparation and instrument response.[1][2] An ideal IS should behave identically to the analyte of interest—efavirenz in this case—throughout the entire analytical process, from extraction to detection.[2] Deuterated internal standards, such as efavirenz-d5 or ¹³C₆-efavirenz, are chemically and physically almost identical to efavirenz, with the only significant difference being their mass.[1][3][4] This near-identical nature allows them to co-elute with efavirenz and experience the same matrix effects, leading to more accurate and precise quantification.[5][6][7]

Mitigating the Matrix Effect: The Core Advantage

A significant challenge in bioanalysis is the "matrix effect," where endogenous components in biological samples (e.g., plasma, hair) can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement.[5][8] This can result in inaccurate and unreliable data. Because a deuterated internal standard co-elutes with the analyte, it is subjected to the same matrix effects.[6][7] By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be effectively normalized, ensuring the integrity of the quantitative results.[8]

Structural analogs, an alternative to SIL-IS, may have different chromatographic retention times and be affected differently by the matrix, compromising data quality.[6] The use of a deuterated standard is a robust strategy to compensate for these matrix-induced variations.[4][9]

Enhanced Accuracy and Precision

The use of a deuterated internal standard significantly improves the accuracy and precision of the analytical method. Several studies on efavirenz analysis have demonstrated excellent accuracy and precision when using a deuterated internal standard.

For instance, a validated method for efavirenz in human plasma using ¹³C₆-efavirenz as an internal standard reported intraday and interday precision with coefficients of variation (CV) ranging from 2.41% to 9.18% and accuracies between 95.2% and 112%.[4] Another study analyzing efavirenz in hair with efavirenz-d5 as the internal standard showed accuracies between 101.1% and 107.9% with CVs below 7%.[3]

Parameter Efavirenz with Deuterated IS (¹³C₆-Efavirenz) in Plasma[4] Efavirenz with Deuterated IS (Efavirenz-d5) in Hair[3] Typical Method with Non-Deuterated IS (Methyl Prednisolone) in Plasma[10]
Internal Standard ¹³C₆-EfavirenzEfavirenz-d5Methyl Prednisolone
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.625 ng/mg346 ng/mL
Intraday Precision (%CV) 2.41% - 9.24%< 7%< 2%
Interday Precision (%CV) 3.03% - 12.3%< 7%< 2%
Accuracy 95.2% - 112%101.1% - 107.9%98% - 102%
Matrix Effect Variability (%CV) Not explicitly stated, but compensated for1.2% - 11.5%Not explicitly stated

While the precision and accuracy of the method using a non-deuterated IS appear acceptable, the significantly higher LLOQ suggests lower sensitivity. Furthermore, the use of a structural analog that does not co-elute with efavirenz (retention times of 5.7 min for efavirenz and 3.7 min for the IS) increases the risk of uncompensated matrix effects.[10] In contrast, deuterated standards co-elute with the analyte, providing more reliable compensation.[2]

Experimental Protocols

Sample Preparation (Protein Precipitation for Plasma)
  • To 50 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., ¹³C₆-efavirenz at 10 ng/mL).[4]

  • Add a protein precipitation agent, such as 150 µL of acetonitrile.

  • Vortex the mixture for approximately 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Column: A C18 reverse-phase column is commonly used for separation (e.g., Agilent Poroshell C18).[3]

  • Mobile Phase: A gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is typical.[4]

  • Flow Rate: A flow rate of 0.3 mL/min is often employed.[4]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ionization mode with multiple reaction monitoring (MRM) is used for detection.[4]

  • MRM Transitions:

    • Efavirenz: m/z 314.2 → 243.9[4]

    • ¹³C₆-Efavirenz (IS): m/z 320.2 → 249.9[4]

Visualizing the Justification and Workflow

The following diagrams illustrate the logical justification for using a deuterated internal standard and a typical experimental workflow for efavirenz analysis.

G Variability Sample Prep & Instrument Variability Analog Structural Analog IS Variability->Analog Deuterated Deuterated IS (Efavirenz-d5) Variability->Deuterated Matrix Matrix Effects (Ion Suppression/Enhancement) Matrix->Analog Matrix->Deuterated Inaccurate Inaccurate & Imprecise Results Analog->Inaccurate Different chromatographic behavior and susceptibility to matrix effects Accurate Accurate & Precise Results Deuterated->Accurate Co-elution and identical behavior compensate for variability and matrix effects

Caption: Justification for a deuterated internal standard.

G start Start: Plasma Sample Collection prep Sample Preparation: 1. Add Deuterated IS (Efavirenz-d5) 2. Protein Precipitation 3. Centrifugation start->prep analysis LC-MS/MS Analysis: 1. Chromatographic Separation (C18) 2. Mass Spectrometric Detection (MRM) prep->analysis quant Data Quantification: Calculate Peak Area Ratio (Efavirenz / Efavirenz-d5) analysis->quant result End: Accurate Efavirenz Concentration quant->result

Caption: Bioanalytical workflow for efavirenz analysis.

References

Performance Evaluation of (Rac)-Efavirenz-d5 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents in biological matrices is paramount for accurate pharmacokinetic and pharmacodynamic assessments. This guide provides an objective comparison of the performance of the deuterated internal standard, (Rac)-Efavirenz-d5, against non-deuterated alternatives for the bioanalysis of Efavirenz. The selection of an appropriate internal standard is a critical factor in the development of robust and reliable analytical methods, directly impacting data quality and interpretation. This document summarizes experimental data from various studies, details relevant analytical protocols, and presents visual workflows to aid in the selection of the most suitable internal standard for Efavirenz quantification.

The Gold Standard: Deuterated Internal Standards

In bioanalytical mass spectrometry, stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard". By replacing five hydrogen atoms with deuterium, this compound is chemically almost identical to the analyte, Efavirenz. This structural similarity ensures that it co-elutes with and behaves similarly to Efavirenz during sample extraction, chromatographic separation, and ionization. This mimicry allows for effective compensation for variations in sample processing and matrix effects, leading to superior accuracy and precision compared to non-deuterated internal standards, which are typically structural analogs.

Performance Across Biological Matrices

The versatility of this compound as an internal standard has been demonstrated across a range of biological matrices, a crucial aspect for comprehensive drug distribution and metabolism studies.

Biological MatrixKey Performance Metrics
Human Plasma Linearity: 1.0 - 2,500 ng/mLIntra-day Precision (%RSD): 2.41 - 9.24%Inter-day Precision (%RSD): 3.03 - 12.3%Accuracy: 95.2 - 112%Recovery: 93.5 - 107%
Rat Brain Tissue Linearity: 1.9 - 500 ng/mLPrecision (%RSD): 1.5 - 5.6%Accuracy: 93.7 - 99.5%
Human Hair Linearity: 0.625 - 40 ng/mgIntra-day Precision (%CV): < 7%Inter-day Precision (%CV): < 7%Accuracy: 97 - 110%Extraction Efficiency: 83%

Comparison with Non-Deuterated Internal Standards

While direct head-to-head comparative studies are limited, a comparison of data from different studies highlights the advantages of using a deuterated internal standard over a non-deuterated structural analog, such as methyl prednisolone, for Efavirenz quantification in human plasma.

ParameterThis compound (Deuterated)Methyl Prednisolone (Non-Deuterated)
Linearity Range 1.0 - 2,500 ng/mL0.43 – 8.60 µg/ml (430 - 8600 ng/mL)
Intra-day Precision (%RSD) 2.41 - 9.24%< 2%
Inter-day Precision (%RSD) 3.03 - 12.3%< 2%
Accuracy/Recovery Accuracy: 95.2 - 112%Recovery: 98 - 102%
Matrix Effect Compensation High (due to co-elution and identical ionization)Lower (different retention time and ionization)

The broader linear range and demonstrated high accuracy of methods using this compound suggest a more robust performance, particularly at lower concentrations. The key advantage of the deuterated standard lies in its superior ability to compensate for matrix effects, which is a significant source of variability and inaccuracy in bioanalysis.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following are summaries of typical experimental protocols for the quantification of Efavirenz using this compound.

Sample Preparation for Human Plasma
  • Aliquoting: Transfer 50 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific amount of this compound working solution.

  • Protein Precipitation: Add acetonitrile to precipitate plasma proteins.

  • Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the clear supernatant to a new tube or vial for analysis.

  • Dilution: Dilute the supernatant with water prior to injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reverse-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid) is commonly employed.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Efavirenz Transition: m/z 314.2 → 243.9

    • This compound Transition: m/z 320.2 → 249.9

Visualizing the Workflow and Biological Pathway

To further clarify the experimental process and the biological context of Efavirenz, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Tissue, Hair) Spike Spike with This compound Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Analysis Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Experimental Workflow for Efavirenz Quantification.

Efavirenz undergoes extensive metabolism in the body, primarily by the cytochrome P450 enzyme system. Understanding this pathway is crucial for interpreting pharmacokinetic data and identifying potential drug-drug interactions.

G Efavirenz Efavirenz Metabolite1 8-hydroxyefavirenz (Major Metabolite) Efavirenz->Metabolite1 CYP2B6 (major) Metabolite2 7-hydroxyefavirenz (Minor Metabolite) Efavirenz->Metabolite2 CYP2A6 (minor) Metabolite3 8,14-dihydroxyefavirenz Metabolite1->Metabolite3 CYP2B6 Glucuronide Glucuronide Conjugates Metabolite1->Glucuronide UGTs Metabolite2->Glucuronide UGTs Excretion Excretion (Urine/Feces) Glucuronide->Excretion

Simplified Metabolic Pathway of Efavirenz.

Conclusion

The experimental data strongly supports the use of this compound as a robust and reliable internal standard for the quantitative analysis of Efavirenz in a variety of biological matrices. Its chemical similarity to the analyte ensures superior performance in compensating for analytical variability, particularly matrix effects, leading to high accuracy and precision. For researchers and drug development professionals seeking the highest quality data in their bioanalytical assays, this compound represents the gold standard choice, enabling confident and accurate pharmacokinetic and toxicokinetic assessments.

Unveiling the Solid-State Landscape of Efavirenz: A Comparative Analysis of its Polymorphs in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the polymorphic nature of an active pharmaceutical ingredient (API) is paramount to ensuring consistent product quality, efficacy, and safety. Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor for the treatment of HIV, exists in multiple crystalline forms, or polymorphs, each exhibiting distinct physicochemical properties that can significantly impact its biopharmaceutical performance. This guide provides a comparative analysis of different efavirenz polymorphs, supported by experimental data, to aid in the selection of the optimal solid form for drug product development.

The phenomenon of polymorphism, where a single compound exists in two or more crystalline forms, can profoundly influence a drug's solubility, dissolution rate, stability, and bioavailability.[1] For efavirenz, several polymorphs have been identified, with Form I being the most common and thermodynamically stable, while other metastable forms, such as Form II and Form III, have also been extensively studied.[2][3] The choice of polymorphic form is a critical decision in the drug development process, as phase transitions between forms can alter the drug product's performance over time.[4]

Comparative Physicochemical Properties

The various polymorphs of efavirenz display significant differences in their thermal properties, solubility, and dissolution rates. These differences are crucial as they can directly influence the in vivo performance of the drug. For instance, a more soluble and faster-dissolving form may lead to enhanced bioavailability.

PropertyForm IForm IIForm IIIForm 6
Melting Point (°C) ~138 - 141[5][6]~120 (transforms)[7]--
Enthalpy of Fusion (kJ/mol) ~15.22 - 18.20[8]---
Solubility Least soluble[2]10-fold more soluble than Form I[1][9]Increased solubility over Form I (2-7.3%)[4]One of the highest soluble forms[5]
Dissolution Rate SlowerFaster than Form IFaster than Form IInitially high, then reverses[5]
Thermodynamic Stability Most stable form[2][8]Metastable, more stable than Form I at room temperature[1][3]Metastable[4]Metastable[5]

Table 1: Summary of key physicochemical properties of different efavirenz polymorphs.

Experimental Protocols for Polymorph Characterization

The characterization of efavirenz polymorphs relies on a suite of analytical techniques to probe their solid-state properties.

1. Differential Scanning Calorimetry (DSC):

  • Principle: Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and solid-state transformations.[5][7]

  • Methodology: A small, accurately weighed sample (typically 2-5 mg) is placed in an aluminum pan and sealed. The sample is then heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The resulting thermogram reveals endothermic (melting) and exothermic (crystallization) events.[8]

2. Powder X-Ray Diffraction (PXRD):

  • Principle: A non-destructive technique that provides information about the crystalline structure of a material. Each polymorph has a unique diffraction pattern.[5]

  • Methodology: A powdered sample is irradiated with a monochromatic X-ray beam. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffractogram serves as a fingerprint for a specific crystalline form.[6]

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Principle: Measures the absorption of infrared radiation by the sample, providing information about the vibrational modes of its molecules. Different polymorphic forms can exhibit subtle differences in their IR spectra due to variations in intermolecular interactions.[5]

  • Methodology: A small amount of the sample is mixed with potassium bromide (KBr) and compressed into a pellet. The pellet is then placed in the path of an IR beam, and the transmitted radiation is detected.

4. Solubility and Dissolution Studies:

  • Principle: These studies assess the rate and extent to which a solid form dissolves in a given solvent or medium. This is a critical predictor of in vivo drug absorption.[5]

  • Methodology for Solubility: An excess amount of the polymorph is added to a specific volume of a solvent (e.g., water, buffer solutions) and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved drug is then determined using a suitable analytical method like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[4]

  • Methodology for Dissolution: A known amount of the polymorph is placed in a dissolution apparatus containing a specified dissolution medium. The amount of drug dissolved over time is measured by periodically withdrawing samples and analyzing their concentration.[5]

Visualizing the Workflow and Relationships

To better understand the process of polymorphic screening and characterization, the following diagrams illustrate the typical experimental workflow and the logical relationships between the key analytical techniques.

Experimental_Workflow cluster_0 Polymorph Preparation cluster_1 Primary Characterization cluster_2 Performance Evaluation cluster_3 Stability Assessment Recrystallization Recrystallization from various solvents DSC Differential Scanning Calorimetry (DSC) Recrystallization->DSC PXRD Powder X-Ray Diffraction (PXRD) Recrystallization->PXRD FTIR FTIR Spectroscopy Recrystallization->FTIR Solubility Solubility Studies DSC->Solubility PXRD->Solubility FTIR->Solubility Dissolution Dissolution Rate Studies Solubility->Dissolution Stability Stability Studies (Temperature, Humidity) Dissolution->Stability

Caption: Experimental workflow for efavirenz polymorph screening.

Logical_Relationships Polymorph Polymorphic Form CrystalStructure Crystal Structure & Packing Polymorph->CrystalStructure determines Physicochemical Physicochemical Properties (Melting Point, Enthalpy) CrystalStructure->Physicochemical influences Performance Biopharmaceutical Performance (Solubility, Dissolution) CrystalStructure->Performance influences Physicochemical->Performance correlates with Bioavailability In Vivo Bioavailability Performance->Bioavailability predicts

Caption: Logical relationships in polymorph characterization.

Impact on Drug Development and Clinical Implications

The selection of a specific efavirenz polymorph has significant consequences for drug development. While Form I is the most stable and thus less likely to undergo phase transitions during storage, its lower solubility could potentially limit bioavailability.[2][8] Conversely, metastable forms like Form II offer the advantage of higher solubility, which could translate to improved absorption and potentially allow for lower doses.[1][3][9] However, the risk of conversion of a metastable form to the more stable, less soluble form upon storage must be carefully evaluated to ensure consistent product performance throughout its shelf life.

Furthermore, the metabolism of efavirenz is significantly influenced by genetic polymorphisms in the CYP2B6 enzyme.[10][11] While this is a different type of polymorphism (genetic vs. crystalline), it highlights the multifaceted nature of factors influencing drug response. An understanding of both the solid-state properties of the API and the genetic makeup of the patient population is crucial for optimizing efavirenz therapy.

References

Safety Operating Guide

Safe Disposal of (Rac)-Efavirenz-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of (Rac)-Efavirenz-d5, a deuterated analog of the antiretroviral drug Efavirenz. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.

This compound , like its non-deuterated counterpart, should be treated as a hazardous substance. Efavirenz is known to be harmful if swallowed and may cause damage to the unborn child.[1][2] It can also cause damage to the central nervous system and skin through prolonged or repeated exposure.[1][2] Therefore, strict adherence to the following disposal protocols is imperative.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure all safety precautions have been read and understood.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields.[3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with plenty of water.[1]

  • Spill Management: In the event of a spill, prevent dust from becoming airborne. Carefully collect the spilled material using a method that does not generate dust (e.g., wet wipe or HEPA-filtered vacuum) and place it in a sealed, labeled container for hazardous waste disposal.[2]

Quantitative Data for this compound
PropertyValueSource(s)
Chemical Formula C₁₄H₄D₅ClF₃NO₂
CAS Number 1132642-95-5
Molecular Weight 320.71 g/mol
Acute Oral Toxicity (Rat) LD50 (female): 419 mg/kg[1][2][4]
Aquatic Toxicity (Algae) IC50 (R. subcapitata): 0.034 mg/L[5]
Aquatic Toxicity (Crustacean) EC50 (C. dubia): 0.026 mg/L[5]
Environmental Fate Persistent in wastewater and the environment.[6][7]

Step-by-Step Disposal Protocol

In-laboratory neutralization or degradation of this compound is not recommended due to its hazardous nature and the complexity of ensuring complete decomposition. The standard and required procedure is to dispose of it as hazardous pharmaceutical waste through a licensed contractor.

Step 1: Waste Identification and Segregation

  • Treat all materials contaminated with this compound as hazardous waste. This includes:

    • Neat (pure) compound

    • Solutions containing the compound

    • Contaminated consumables (e.g., pipette tips, vials, gloves, weighing paper)

    • Spill cleanup materials

  • Do not mix this compound waste with other waste streams, especially non-hazardous waste.[2]

Step 2: Waste Collection and Containment

  • Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, robust, and clearly labeled hazardous waste container. The container must be sealable to prevent leakage or dust generation.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container. Ensure the container is properly sealed.

Step 3: Labeling

  • Clearly label all waste containers with the following information:

    • The words "Hazardous Waste"

    • The chemical name: "this compound"

    • Associated hazards (e.g., "Toxic," "Teratogen")

    • Accumulation start date

    • Any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 4: Storage

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area.

  • Ensure the storage area is away from incompatible materials and general laboratory traffic.

  • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

Step 5: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.[2]

  • Do not attempt to dispose of this compound down the drain or in the regular trash. The U.S. Environmental Protection Agency (EPA) prohibits the drain disposal of hazardous waste pharmaceuticals.[2]

  • Ensure all required documentation for the waste disposal is completed and maintained as per institutional and regulatory requirements.

Experimental Protocols

As direct, in-lab degradation of this compound is not advisable for routine disposal, no experimental protocols for such procedures are provided. The established and safest protocol is the containment and professional disposal method detailed above. Research into the degradation of Efavirenz using advanced methods like photocatalysis exists but is not suitable for standard laboratory waste management.[7][8][9]

Visual Guides

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

Disposal_Decision_Flow start Generation of This compound Waste is_contaminated Is material contaminated with This compound? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No segregate Segregate Waste (Solid vs. Liquid) hazardous_waste->segregate contain Place in Sealed & Compatible Container segregate->contain label_waste Label Container: 'Hazardous Waste' 'this compound' contain->label_waste store Store in Designated Secure Area label_waste->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs

Caption: Decision workflow for classifying and handling this compound waste.

Disposal_Workflow cluster_lab_personnel Laboratory Personnel Responsibilities cluster_ehs EHS / Contractor Responsibilities A 1. Identify & Segregate This compound Waste B 2. Contain in Sealed, Labeled Containers A->B C 3. Store Securely in Designated Area B->C D 4. Request Waste Pickup C->D E 5. Collect Waste from Laboratory D->E F 6. Transport to Approved Waste Facility E->F G 7. Final Compliant Disposal F->G

Caption: Procedural workflow for the compliant disposal of this compound.

References

Essential Safety and Operational Guidance for Handling (Rac)-Efavirenz-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of (Rac)-Efavirenz-d5. The following procedural guidance is designed to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Safety Precautions

This compound is a deuterated form of Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor. The Safety Data Sheet (SDS) for (±)-Efavirenz-d5 indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[1] Therefore, strict adherence to safety protocols is mandatory.

Hazard Summary:

Hazard StatementGHS Classification
Harmful if swallowed, in contact with skin or if inhaledAcute Toxicity - Oral 4, Dermal 4, Inhalation 4
Causes skin irritationSkin Irritation 2
Causes serious eye irritationEye Irritation 2A

Source: (±)-Efavirenz-d5 Safety Data Sheet[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is required when handling this compound, particularly in powder form.

Required PPE:

PPE ComponentSpecification
Gloves Two pairs of chemotherapy-tested nitrile gloves.
Gown Disposable, solid-front, back-closing gown.
Eye and Face Protection Chemical splash goggles and a face shield.
Respiratory Protection An N95 respirator or higher is recommended, especially when handling the powder outside of a containment enclosure.
Foot Protection Disposable shoe covers.

Based on general guidelines for handling potent pharmaceutical compounds.

Operational Plan: Step-by-Step Handling Procedures

The following protocols are based on best practices for handling potent pharmaceutical compounds in a laboratory setting.

3.1. Preparation and Weighing

  • Designated Area: All handling of solid this compound must be conducted in a designated area, such as a chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.[2][3]

  • Pre-Weighing Setup: Before handling the compound, ensure all necessary equipment is within the containment area. This includes spatulas, weigh paper or boats, and a pre-labeled, sealable container for the weighed compound. Use disposable items where possible.[4]

  • Weighing Procedure:

    • Tare a sealed container on the analytical balance.

    • Transfer the container to the containment unit (e.g., fume hood).

    • Carefully add the desired amount of this compound powder to the container.

    • Securely close the container.

    • Wipe the exterior of the container with a damp cloth to remove any residual powder.

    • Remove the sealed container from the containment unit for re-weighing.

3.2. Solution Preparation

  • Solvent Addition: All solution preparation should occur within a chemical fume hood.[5]

  • Procedure:

    • Slowly add the desired solvent to the sealed container containing the pre-weighed this compound.

    • Keep the container covered as much as possible during this process to prevent splashes and aerosol generation.[6]

    • If necessary, use sonication or gentle agitation within the fume hood to facilitate dissolution.

Spill Management Plan

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne powder.

  • Don PPE: Before addressing the spill, don the full required PPE, including respiratory protection.

  • Contain the Spill:

    • For Powders: Gently cover the spill with absorbent pads or granules. Carefully wet the absorbent material with water to prevent the powder from becoming airborne.[7]

    • For Liquids: Surround the spill with absorbent material to prevent it from spreading.

  • Clean the Area:

    • Working from the outside in, carefully collect all contaminated materials using a scoop and scraper.

    • Place all waste into a clearly labeled, sealed hazardous waste container.[1][8]

    • Clean the spill area multiple times with a detergent solution, followed by a rinse with water.[9]

  • Decontaminate: All non-disposable equipment used for cleanup must be thoroughly decontaminated.

Disposal Plan

The disposal of this compound and all contaminated materials must be handled as hazardous pharmaceutical waste.

Disposal Workflow:

  • Segregation: Do not mix this compound waste with non-hazardous waste.[1]

  • Waste Containers:

    • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh paper, absorbent materials) in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and leak-proof hazardous waste container.[1]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.[1]

  • Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area.[1]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and disposal, which is typically done via high-temperature incineration.[1][6]

Visualized Workflows

Handling_Workflow Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area (Fume Hood/Glove Box) gather_materials Gather All Necessary Equipment and Reagents prep_area->gather_materials don_ppe Don Full PPE gather_materials->don_ppe weigh Weigh Solid Compound in Containment don_ppe->weigh Enter Handling Area dissolve Prepare Solution in Fume Hood weigh->dissolve decontaminate Decontaminate Work Area and Equipment dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Segregate and Store Hazardous Waste doff_ppe->dispose_waste

Figure 1: Safe Handling Workflow for this compound

Disposal_Workflow Figure 2: Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal segregate Segregate Solid and Liquid Waste solid_waste Solid Waste Container (Labeled) segregate->solid_waste liquid_waste Liquid Waste Container (Labeled) segregate->liquid_waste store Store in Designated, Secure Area solid_waste->store liquid_waste->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration

Figure 2: Disposal Workflow for this compound Waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.